molecular formula C14H23Cl2NO2 B076066 Bupranolol hydrochloride CAS No. 15148-80-8

Bupranolol hydrochloride

货号: B076066
CAS 编号: 15148-80-8
分子量: 308.2 g/mol
InChI 键: WJUUZHQWGKSLIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bupranolol hydrochloride is a non-selective beta-adrenergic receptor antagonist (beta-blocker) that competes with catecholamines for binding at beta-1 and beta-2 adrenergic receptors . This competitive inhibition reduces heart rate, myocardial contractility, and cardiac output, which underpins its research applications in studying hypertension, cardiac arrhythmias, and angina pectoris . Its mechanism involves blocking the activation of the adenylate cyclase pathway, leading to decreased intracellular cyclic AMP (cAMP) and calcium levels, which translates to reduced heart muscle contraction force and rate . Beyond cardiovascular research, this compound has also been explored for its potential in investigating anxiety, migraine prophylaxis, and glaucoma . The compound is a propranolol derivative with an ATC classification as a non-selective beta-blocking agent (C07AA19) . Researchers should note that its non-selectivity means it also blocks beta-2 receptors in the lungs, which is a critical consideration for specific study models . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. CAS Number : 15148-80-8 Molecular Formula : C14H22ClNO2 • HCl or C14H23Cl2NO2 Molecular Weight : 308.24 g/mol Synonyms : 1-(Tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol hydrochloride; Betadrenol; Ophtorenin

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUUZHQWGKSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904544
Record name Bupranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15148-80-8, 23284-25-5
Record name 2-Propanol, 1-(2-chloro-5-methylphenoxy)-3-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15148-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupranolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015148808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butylamino)-1-[(6-chloro-m-tolyl)oxy]propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPRANOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTC2G3GDPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bupranolol Hydrochloride on Beta-Adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) hydrochloride is a non-selective beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. It exhibits a pharmacological profile characterized by competitive antagonism at both β1 and β2-adrenergic receptors. Notably, bupranolol lacks intrinsic sympathomimetic activity (ISA) but possesses strong membrane-stabilizing activity (MSA). Its potency is comparable to that of propranolol. This guide provides a detailed examination of the molecular mechanism of action of bupranolol on beta-adrenoceptors, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

Bupranolol hydrochloride exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors. This blockade prevents the activation of downstream signaling cascades, leading to a reduction in sympathetic tone. The primary consequences of this action include a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and a lowering of blood pressure.

Non-Selective Beta-Adrenoceptor Blockade

Bupranolol is classified as a non-selective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors with similar affinity.

  • β1-Adrenoceptor Blockade: The blockade of β1-receptors, predominantly located in the heart, is the principal mechanism for bupranolol's cardiovascular effects. By preventing catecholamine binding, bupranolol attenuates the activation of Gs-proteins, leading to reduced adenylyl cyclase activity and consequently lower intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This cascade results in decreased protein kinase A (PKA) activity and reduced phosphorylation of calcium channels, culminating in diminished cardiac output.

  • β2-Adrenoceptor Blockade: Antagonism of β2-receptors, which are located in various tissues including bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. This lack of selectivity is a critical consideration in patients with respiratory conditions such as asthma.

Lack of Intrinsic Sympathomimetic Activity (ISA)

Unlike some beta-blockers that can partially activate beta-receptors, bupranolol is devoid of ISA. This means it acts as a pure antagonist, offering no partial agonist activity at the receptor. This property ensures a more complete blockade of sympathetic stimulation.

Membrane Stabilizing Activity (MSA)

Bupranolol exhibits strong membrane-stabilizing activity, a property it shares with local anesthetics and some other beta-blockers like propranolol. This effect is related to the blockade of sodium channels in the cell membrane. While this activity contributes to its antiarrhythmic properties, it is generally observed at concentrations higher than those required for beta-blockade and its clinical significance in routine therapy is debated.

Quantitative Data

The binding affinity and antagonist potency of bupranolol at beta-adrenoceptors have been quantified in various studies. The following tables summarize key quantitative parameters.

ParameterReceptor SubtypeValueTissue/Cell LineReference
Ki (nmol/L) β1-adrenoceptor6 - 15Rat salivary gland[1]
β2-adrenoceptor6 - 15Rat reticulocytes[1]
α1-adrenoceptor2000Rat cortical membranes
pA2 β-adrenoceptor (vs. Dopamine)5.55Guinea pig taenia caecum[2]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

The interaction of bupranolol with beta-adrenoceptors modulates intracellular signaling cascades. The following diagrams illustrate the canonical beta-adrenergic signaling pathway and the inhibitory effect of bupranolol.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline/ Noradrenaline Beta_Receptor β-Adrenoceptor Agonist->Beta_Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Canonical Beta-Adrenergic Signaling Pathway.

Bupranolol_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline/ Noradrenaline Beta_Receptor β-Adrenoceptor Agonist->Beta_Receptor Blocked Bupranolol Bupranolol Bupranolol->Beta_Receptor Competitively Binds G_Protein Gs Protein (Inactive) Beta_Receptor->G_Protein No Activation AC Adenylyl Cyclase (Inactive) G_Protein->AC No Activation cAMP ↓ cAMP AC->cAMP Reduced Conversion ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA No Activation Cellular_Response Reduced Physiological Response PKA->Cellular_Response Reduced Phosphorylation

Inhibition of Beta-Adrenergic Signaling by Bupranolol.

Experimental Protocols

The characterization of bupranolol's interaction with beta-adrenoceptors relies on established pharmacological assays. Detailed below are representative protocols for radioligand binding and adenylyl cyclase activity assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of bupranolol for beta-adrenoceptors.

Objective: To determine the inhibitory constant (Ki) of bupranolol at β1 and β2-adrenoceptors.

Materials:

  • Membrane preparations from cells or tissues expressing β1 or β2-adrenoceptors (e.g., rat cerebral cortex, CHO cells stably expressing human β-receptors).

  • Radioligand: e.g., [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Unlabeled this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[3]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol) to saturate all specific binding sites.

    • Competitive Binding: Membrane preparation, radioligand, and increasing concentrations of bupranolol.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the bupranolol concentration.

    • Determine the IC50 value (the concentration of bupranolol that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Assay_Setup 3. Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Reagent_Prep 2. Reagent Preparation (Radioligand, Bupranolol) Reagent_Prep->Assay_Setup Incubation 4. Incubation Assay_Setup->Incubation Filtration 5. Filtration Incubation->Filtration Washing 6. Washing Filtration->Washing Counting 7. Scintillation Counting Washing->Counting Data_Processing 8. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 9. Non-linear Regression to determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 10. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Workflow for a Radioligand Competition Binding Assay.
Adenylyl Cyclase Activity Assay

This assay measures the ability of bupranolol to inhibit agonist-stimulated adenylyl cyclase activity.

Objective: To quantify the inhibitory effect of bupranolol on adenylyl cyclase activity stimulated by a beta-agonist.

Materials:

  • Membrane preparations expressing beta-adrenoceptors.

  • Beta-agonist (e.g., isoproterenol).

  • This compound.

  • ATP (substrate for adenylyl cyclase).

  • [α-32P]ATP (tracer).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Stopping Solution: e.g., containing unlabeled ATP and EDTA.

  • Dowex and Alumina columns for cAMP separation.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In reaction tubes, pre-incubate the membrane preparation with bupranolol at various concentrations.

  • Initiation of Reaction: Start the adenylyl cyclase reaction by adding a mixture containing assay buffer, ATP, [α-32P]ATP, and a beta-agonist (e.g., isoproterenol) to the tubes.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping solution.

  • Separation of [32P]cAMP: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential Dowex and Alumina column chromatography.

  • Quantification: Measure the amount of [32P]cAMP produced using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity for each concentration of bupranolol.

    • Plot the percentage of inhibition against the logarithm of the bupranolol concentration to determine the IC50 value.

Adenylyl_Cyclase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Pre_Incubation 2. Pre-incubation with Bupranolol Membrane_Prep->Pre_Incubation Reaction_Initiation 3. Initiate Reaction with Agonist and [α-32P]ATP Pre_Incubation->Reaction_Initiation Incubation 4. Incubation Reaction_Initiation->Incubation Reaction_Termination 5. Terminate Reaction Incubation->Reaction_Termination cAMP_Separation 6. Separation of [32P]cAMP Reaction_Termination->cAMP_Separation Quantification 7. Quantification of [32P]cAMP cAMP_Separation->Quantification Data_Analysis 8. Data Analysis to determine IC50 Quantification->Data_Analysis

Workflow for an Adenylyl Cyclase Activity Assay.

Conclusion

This compound is a potent, non-selective beta-adrenoceptor antagonist that lacks intrinsic sympathomimetic activity and possesses membrane-stabilizing properties. Its primary mechanism of action involves the competitive blockade of β1 and β2-adrenoceptors, leading to the inhibition of the adenylyl cyclase signaling pathway and a subsequent reduction in intracellular cAMP levels. This comprehensive guide, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes, provides a thorough technical overview for professionals in the fields of pharmacology and drug development. A clear understanding of bupranolol's mechanism of action is essential for its appropriate therapeutic application and for the development of novel beta-adrenergic modulators.

References

Stereospecific Activity of (S)-Bupranolol versus (R)-Bupranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol (B1668059), a non-selective β-adrenergic receptor antagonist, exists as a racemic mixture of two stereoisomers: (S)- and (R)-bupranolol. It is well-established that the pharmacological activity of many chiral drugs resides predominantly in one of the enantiomers. This technical guide provides an in-depth analysis of the stereospecific activity of (S)- and (R)-bupranolol, focusing on their differential binding affinities and functional antagonism at β-adrenergic receptor subtypes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced pharmacology of bupranolol's stereoisomers.

Introduction

β-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in the regulation of cardiovascular and other physiological functions.[1] Antagonists of these receptors, commonly known as beta-blockers, are widely used in the treatment of various conditions, including hypertension, angina pectoris, and cardiac arrhythmias.[2] Bupranolol is a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[2][3] Like many beta-blockers, bupranolol possesses a chiral center, leading to the existence of two enantiomers: (S)-(-)-bupranolol and (R)-(+)-bupranolol.[3] The interaction of these enantiomers with their biological targets is often highly stereoselective, with one isomer exhibiting significantly greater pharmacological activity.[3] This guide focuses on elucidating the stereospecific differences in the activity of bupranolol enantiomers.

Stereospecific Binding Affinity and Functional Potency

The pharmacological activity of beta-blockers is primarily attributed to the (S)-enantiomer.[3] In the case of bupranolol, the (S)-isomer is the more potent antagonist of β-adrenergic receptors.

Quantitative Data

The stereoselectivity of bupranolol has been demonstrated in both functional and binding assays, with the (S)-enantiomer displaying a significantly higher affinity for β-adrenergic receptors than the (R)-enantiomer. The enantiomeric affinity ratio of (-)/(+) bupranolol has been reported to be in the range of 50 to 120.[4]

One study demonstrated that S-(-)-bupranolol significantly antagonized the effects of the β-adrenoceptor agonist CGP 12177 in pithed rats, shifting the dose-response curve to the right by a factor of 8.4, whereas the same dose of R-(+)-bupranolol had no effect.[5] Furthermore, (S)-bupranolol has been shown to be a full competitive antagonist at β1, β2, and β3-adrenoceptors, with a unique profile that includes the blockade of the β3-adrenoceptor.[6][7]

The following tables summarize the available quantitative data on the activity of bupranolol enantiomers. It is important to note that these values are derived from different studies with varying experimental conditions.

Table 1: Binding Affinity of Bupranolol Enantiomers

EnantiomerReceptor SubtypeParameterValueSource
(-)-Bupranolol vs (+)-BupranololMyocardial β-adrenoceptorsEnantiomeric Affinity Ratio50 - 120[4]

Table 2: Functional Antagonism of Bupranolol Enantiomers

EnantiomerReceptor/TissueAgonistParameterValueSource
S-(-)-BupranololPithed Rat HeartCGP 12177Dose-Ratio8.4[5]
R-(+)-BupranololPithed Rat HeartCGP 12177Dose-RatioNo effect[5]

Signaling Pathways

The antagonism of β-adrenergic receptors by bupranolol interrupts the canonical signaling cascade initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Canonical β-Adrenergic Receptor Signaling Pathway

Upon agonist binding, β-adrenergic receptors couple to the stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a physiological response. Bupranolol, by competitively blocking the receptor, prevents this cascade from being initiated.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epinephrine) Beta_AR β-Adrenergic Receptor Agonist->Beta_AR Binds to Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Downstream Targets Bupranolol (S)-Bupranolol (Antagonist) Bupranolol->Beta_AR Blocks

Canonical β-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the stereospecific activity of bupranolol enantiomers.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of the bupranolol enantiomers for β-adrenergic receptors by measuring their ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing β-ARs) Assay_Setup 2. Assay Setup - Membranes - Radioligand (e.g., [3H]CGP12177) - Varying concentrations of (S)- or (R)-Bupranolol Membrane_Prep->Assay_Setup Incubation 3. Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration 4. Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing 5. Washing (to remove non-specific binding) Filtration->Washing Scintillation 6. Scintillation Counting (to measure radioactivity) Washing->Scintillation Data_Analysis 7. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation->Data_Analysis

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the desired β-adrenergic receptor subtype (e.g., β1, β2, or β3).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Perform differential centrifugation to isolate the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177), and a range of concentrations of either (S)- or (R)-bupranolol.

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist like propranolol).

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the bupranolol enantiomer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Measurement)

This assay measures the functional potency (pA2) of the bupranolol enantiomers by quantifying their ability to inhibit agonist-stimulated cAMP production.

Experimental Workflow:

cAMP_Assay_Workflow Cell_Seeding 1. Cell Seeding (cells expressing β-ARs in a multi-well plate) Antagonist_Incubation 2. Antagonist Incubation (with varying concentrations of (S)- or (R)-Bupranolol) Cell_Seeding->Antagonist_Incubation Agonist_Stimulation 3. Agonist Stimulation (e.g., Isoproterenol) Antagonist_Incubation->Agonist_Stimulation Cell_Lysis 4. Cell Lysis (to release intracellular cAMP) Agonist_Stimulation->Cell_Lysis cAMP_Detection 5. cAMP Detection (using a commercial assay kit, e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Detection Data_Analysis 6. Data Analysis - Generate dose-response curves - Perform Schild analysis to determine pA2 cAMP_Detection->Data_Analysis

Workflow for cAMP Functional Assay.

Methodology:

  • Cell Culture:

    • Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate and allow them to adhere.

  • Assay Procedure:

    • Pre-incubate the cells with a range of concentrations of either (S)- or (R)-bupranolol for a defined period.

    • Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

    • Include control wells with no antagonist to determine the maximal agonist response.

  • cAMP Measurement:

    • Terminate the stimulation and lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis (Schild Analysis):

    • Construct agonist dose-response curves in the absence and presence of different concentrations of the bupranolol enantiomer.

    • Determine the EC50 of the agonist for each antagonist concentration.

    • Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) versus the log of the antagonist concentration.

    • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should be close to 1.

Conclusion

The evidence strongly indicates that the β-adrenergic blocking activity of bupranolol resides primarily in the (S)-enantiomer. This stereoselectivity is significant, with the (S)-isomer exhibiting substantially higher binding affinity and functional potency compared to the (R)-isomer. Notably, (S)-bupranolol acts as a competitive antagonist at β1, β2, and β3-adrenergic receptors. For drug development professionals, this highlights the importance of considering the stereochemistry of bupranolol and other chiral beta-blockers. The development of single-enantiomer formulations can lead to drugs with improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic and pharmacodynamic profiles. Further research to fully quantitate the binding and functional parameters of each enantiomer at all β-adrenergic receptor subtypes would provide a more complete understanding of their pharmacological profiles.

References

Bupranolol Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) hydrochloride is a non-selective β-adrenergic receptor antagonist.[1] It is classified as a beta-blocker, a class of drugs that function by blocking the effects of catecholamines like adrenaline and noradrenaline at β-adrenergic receptors.[1] This technical guide provides an in-depth overview of the chemical properties and structural features of bupranolol hydrochloride, intended for professionals in research and drug development.

Chemical Structure

This compound is an aromatic ether and a secondary amine.[2][3] The molecule consists of a 2-chloro-5-methylphenoxy group linked via an ether bond to a propan-2-ol backbone, which in turn is substituted with a tert-butylamino group. The hydrochloride salt form enhances its stability and solubility.

  • IUPAC Name: 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride[3]

  • SMILES: CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl[3]

  • InChI: InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H[3]

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Appearance White, crystalline powder[2]
Molecular Formula C₁₄H₂₃Cl₂NO₂[3]
Molecular Weight 308.2 g/mol [3]
Melting Point Not explicitly available.[4]
pKa Not explicitly available. Estimated to be ~9.5 based on similar beta-blockers like propranolol (B1214883) (9.53) and pindolol (B1678383) (9.54).[5][6]
Solubility Slightly soluble in water and ethanol. Sparingly soluble in methanol. Practically insoluble in diethyl ether.[2]
pH (1 in 1000 solution) 5.2 - 6.2[2]

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of chemical properties. While specific experimental reports for this compound are not widely published, the following sections describe generalized, widely accepted methodologies.

Synthesis of Aryloxypropanolamine Beta-Blockers (Generalized Workflow)

The synthesis of bupranolol, an aryloxypropanolamine derivative, generally follows a common pathway for this class of beta-blockers. The workflow involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of the amine side chain.

synthesis_workflow cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation start_material 2-Chloro-5-methylphenol intermediate Epoxy Intermediate start_material->intermediate Reaction epichlorohydrin Epichlorohydrin (Base catalyst, e.g., NaOH) epichlorohydrin->intermediate bupranolol_base Bupranolol (Free Base) intermediate->bupranolol_base Ring Opening amine tert-Butylamine amine->bupranolol_base final_product Bupranolol HCl (Final Product) bupranolol_base->final_product Acidification hcl Hydrochloric Acid (in appropriate solvent) hcl->final_product purification Purification/ Crystallization final_product->purification

Caption: Generalized workflow for the synthesis of Bupranolol HCl.

Melting Point Determination (USP <741> Method)

The melting range of a substance is determined as the temperature range over which the solid melts to a clear liquid. The United States Pharmacopeia (USP) General Chapter <741> provides standardized methods.

  • Apparatus: A calibrated melting point apparatus (either manual or automated) is used. The apparatus typically consists of a heated block or oil bath, a temperature sensor, and a means to observe the sample.

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a uniform height.

  • Procedure (Class I):

    • The capillary tube is placed in the apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted are recorded. This range is the melting range.

  • Calibration: The accuracy of the apparatus is periodically checked using USP Melting Point Reference Standards.

Water Solubility Determination (OECD 105 Flask Method)

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 describes the flask method for determining water solubility for substances with solubility above 10⁻² g/L.

  • Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the saturated solution is then determined.

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved solid.

    • The concentration of this compound in the clear aqueous phase is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the dissociation constant (pKa) of ionizable drugs.

  • Principle: The pH of a solution of the drug is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting pH titration curve.

  • Procedure:

    • A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known volumes.

    • The pH is recorded after each addition, allowing the solution to stabilize.

    • The titration continues past the equivalence point.

    • The pKa is calculated from the pH at the half-equivalence point on the titration curve, where the concentrations of the protonated and deprotonated forms of the secondary amine are equal.

Mechanism of Action & Signaling Pathway

Bupranolol is a non-selective antagonist, meaning it blocks both β1 and β2 adrenergic receptors. Its therapeutic effects in cardiovascular conditions stem from its blockade of β1 receptors in the heart.

  • Normal Pathway: Under normal physiological conditions, catecholamines (like norepinephrine) bind to β1-adrenergic receptors on cardiac muscle cells. This activates a G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to an increase in intracellular calcium concentration. This results in increased heart rate (chronotropy) and contractility (inotropy).

  • Inhibition by Bupranolol: this compound competitively binds to the β1-adrenergic receptors, preventing catecholamines from binding. This blocks the entire downstream signaling cascade. The activation of adenylyl cyclase is inhibited, leading to reduced levels of cAMP and PKA activity. Consequently, intracellular calcium levels do not rise, resulting in a decrease in heart rate, contractility, and overall cardiac output.

signaling_pathway cluster_intracellular Intracellular receptor β1-Adrenergic Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts ac->camp Inhibition g_protein->ac Activates norepi Norepinephrine (Catecholamine) norepi->receptor Binds & Activates bupranolol Bupranolol HCl bupranolol->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_increase ↑ Intracellular Ca²⁺ pka->ca_increase Phosphorylates Channels response ↑ Heart Rate ↑ Contractility ca_increase->response

Caption: β-Adrenergic signaling pathway and inhibition by Bupranolol HCl.

Conclusion

This compound is a well-characterized non-selective beta-blocker with defined chemical and structural properties. Its mechanism of action, centered on the blockade of the β-adrenergic signaling pathway, is fundamental to its therapeutic use. This guide provides core technical information essential for researchers and professionals involved in the development and study of cardiovascular pharmaceuticals.

References

The Pharmacological Profile of Bupranolol: A Non-Selective Beta-Blocker

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bupranolol (B1668059) is a non-selective beta-adrenergic receptor antagonist characterized by its potent and competitive blockade of β1 and β2-adrenergic receptors.[1][2] With a potency comparable to that of propranolol, bupranolol distinguishes itself by possessing strong membrane-stabilizing activity while lacking intrinsic sympathomimetic activity (ISA).[1][2] This technical guide provides an in-depth overview of the pharmacological profile of bupranolol, presenting quantitative data on its receptor binding affinity and functional potency. Detailed methodologies for key experimental procedures are outlined, and critical signaling pathways and experimental workflows are illustrated to support further research and development.

Introduction

Bupranolol, chemically described as 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol, is a well-established beta-blocker that has been utilized in the management of hypertension and glaucoma. Its therapeutic effects are primarily attributed to its non-selective antagonism of beta-adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure.[3] This document serves as a comprehensive resource for scientists and researchers, consolidating the key pharmacological data and experimental methodologies pertinent to the study of bupranolol.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (pA2) of bupranolol at various adrenergic receptors. These data underscore its non-selective profile and provide a basis for understanding its therapeutic and potential side effects.

Table 1: Binding Affinity (Ki) of Bupranolol at Adrenergic Receptors
Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
β1-Adrenergic50(-)-[3H]-CGP 12177-
β2-Adrenergic5.2(-)-[3H]-CGP 12177-
β3-Adrenergic170(-)-[3H]-CGP 12177-
α1-Adrenergic~200,000 (pKi 5.7)[3H]prazosinRat Pulmonary Artery[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (pA2) of Bupranolol
AgonistTissueReceptor(s) BlockedpA2 ValueReference
AdrenalineGuinea-pig Tracheaβ1/β28.97[5]
SalbutamolGuinea-pig Tracheaβ28.69[5]
IsoprenalineGuinea-pig Taenia Caecumβ28.60
DopamineCanine Lingual Artery-5.55[6]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Signaling Pathways

Bupranolol exerts its effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway

Caption: Figure 1 illustrates the competitive antagonism of bupranolol at the beta-adrenergic receptor, preventing the activation of adenylate cyclase and the subsequent production of cAMP, thereby inhibiting the physiological response to catecholamines.

Experimental Protocols

The following sections detail the methodologies for determining the binding affinity and functional potency of bupranolol.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the affinity of bupranolol for beta-adrenergic receptors using a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenized tissue or cultured cells expressing the target beta-adrenergic receptor subtype.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 for β1/β2, [3H]-prazosin for α1).

  • Non-labeled Ligand: Bupranolol hydrochloride of varying concentrations.

  • Incubation Buffer: e.g., Tris-HCl buffer with appropriate ions (e.g., MgCl2).

  • Wash Buffer: Ice-cold incubation buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of bupranolol. For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., propranolol) is used instead of bupranolol. Total binding is determined in the absence of any competing non-labeled ligand.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the bupranolol concentration. The IC50 (the concentration of bupranolol that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Figure 2 outlines the key steps involved in a radioligand binding assay to determine the binding affinity (Ki) of bupranolol for a specific receptor.

Schild Plot Analysis for pA2 Determination

This protocol describes a functional assay to determine the potency of bupranolol as a competitive antagonist.

Materials:

  • Isolated Tissue Preparation: An isolated organ or tissue that exhibits a measurable response to a specific agonist (e.g., guinea-pig trachea for β2-adrenergic responses).

  • Physiological Salt Solution: e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Agonist: A substance that elicits a response from the tissue (e.g., adrenaline, salbutamol).

  • Antagonist: this compound of varying concentrations.

  • Organ Bath and Transducer System: To maintain the tissue and record its response.

Procedure:

  • Tissue Preparation and Equilibration: Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate it with a known concentration of bupranolol for a predetermined period to allow for equilibration.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of bupranolol, generate a second cumulative concentration-response curve for the agonist. A parallel rightward shift in the curve is indicative of competitive antagonism.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of bupranolol.

  • Data Analysis (Schild Plot):

    • For each concentration of bupranolol, calculate the dose ratio (DR), which is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of bupranolol (-log[B]) on the x-axis.

    • The x-intercept of the resulting linear regression line provides the pA2 value. The slope of the line should not be significantly different from unity for competitive antagonism.

Additional Pharmacological Properties

  • Membrane Stabilizing Activity: Bupranolol possesses strong membrane-stabilizing properties, which are independent of its beta-blocking effects and are more pronounced at higher concentrations.[1][2] This activity is attributed to its ability to interfere with ion fluxes across cell membranes.

  • Lack of Intrinsic Sympathomimetic Activity (ISA): Bupranolol is a pure antagonist and does not exhibit partial agonist activity at beta-adrenergic receptors.[1]

Pharmacokinetics

Bupranolol is rapidly and completely absorbed from the gastrointestinal tract. However, it undergoes extensive first-pass metabolism, with over 90% of the drug being metabolized before reaching systemic circulation.[2] Its plasma half-life is approximately 2 to 4 hours. The primary metabolite is carboxybupranolol, which is mainly eliminated via the kidneys.[2]

Conclusion

Bupranolol is a potent, non-selective beta-adrenergic antagonist with well-characterized binding affinities and functional potencies. Its pharmacological profile, which includes strong membrane-stabilizing activity and a lack of intrinsic sympathomimetic activity, has been established through a variety of in vitro and in vivo studies. The detailed experimental methodologies and consolidated quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals engaged in the study of beta-blockers and related compounds. Further investigation into its interactions with other receptor systems and its unique properties will continue to enhance our understanding of this versatile pharmacological agent.

References

In vitro binding affinity of bupranolol to beta-1 vs beta-2 adrenoceptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of bupranolol (B1668059) for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Bupranolol, a non-selective beta-blocker, exhibits a complex interaction profile with these two receptor subtypes, which is critical for understanding its pharmacological effects and for the development of more selective adrenergic modulators. This document delves into the quantitative binding data, detailed experimental methodologies for its determination, and the fundamental signaling pathways associated with β1- and β2-adrenoceptors.

Quantitative Binding Affinity of Bupranolol

The in vitro binding affinity of bupranolol for β1- and β2-adrenoceptors has been characterized in various studies, utilizing different experimental systems. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), with a lower Ki or a higher pKi value indicating a higher binding affinity.

A key study utilizing Chinese Hamster Ovary (CHO) cells stably expressing human recombinant β1- and β2-adrenoceptors provides a direct comparison of bupranolol's affinity for the human receptor subtypes. In this system, (-)-bupranolol demonstrated a higher affinity for the β2-adrenoceptor compared to the β1-adrenoceptor.

Receptor SubtypeLigandpKiKi (nM)Cell/Tissue SystemRadioligandReference
Human β1-Adrenoceptor(-)-Bupranolol8.513.09CHO cells³H-CGP 12177[1]
Human β2-Adrenoceptor(-)-Bupranolol9.850.14CHO cells³H-CGP 12177[1]

From this data, the selectivity of (-)-bupranolol for the β2-adrenoceptor over the β1-adrenoceptor can be calculated as the ratio of the Ki values (Ki(β1) / Ki(β2)), which is approximately 22-fold.

Further studies in rodent tissues have characterized bupranolol as a non-selective β-adrenoceptor antagonist. For instance, in radioligand binding studies using rat tissues, bupranolol exhibited similar Ki values for both β1 and β2-adrenoceptors.

Receptor SubtypeLigandKi (nmol/l)Cell/Tissue SystemRadioligandReference
β1-AdrenoceptorBupranolol6-15Rat salivary gland³H-CGP 12177[2]
β2-AdrenoceptorBupranolol6-15Rat reticulocytes³H-CGP 12177[2]

It is important to note that the binding affinity of bupranolol can also be influenced by the conformational state of the receptor. Functional studies have distinguished between high- and low-affinity states of the β1-adrenoceptor, with (-)-bupranolol demonstrating different potencies (expressed as pA2 values, a measure of antagonist potency) against agonists that stabilize these different states.

Experimental Protocols: Determining Binding Affinity

The determination of bupranolol's binding affinity for β1- and β2-adrenoceptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (in this case, bupranolol) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

Key Methodologies: Radioligand Displacement Assay

A typical experimental workflow for a competitive radioligand binding assay to determine the Ki of bupranolol is outlined below.

Experimental_Workflow cluster_prep Membrane/Cell Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis prep1 Cell Culture (e.g., CHO cells expressing β1 or β2 receptors) prep2 Harvest Cells prep1->prep2 prep3 Membrane Preparation (Homogenization & Centrifugation) prep2->prep3 assay1 Incubate Membranes/Cells prep3->assay1 assay2 Add Radioligand (e.g., ³H-CGP 12177) assay1->assay2 assay3 Add varying concentrations of Bupranolol assay1->assay3 assay4 Incubate to reach equilibrium sep1 Rapid Filtration (Glass Fiber Filters) assay4->sep1 sep2 Wash to remove unbound ligand sep1->sep2 det1 Scintillation Counting (Measure radioactivity) sep2->det1 det2 Data Analysis (IC50 determination) det1->det2 det3 Calculate Ki using Cheng-Prusoff equation det2->det3 Beta1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Beta1 β1-Adrenoceptor Agonist->Beta1 Binds to Gs Gs Protein (αβγ) Beta1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Cellular Substrates (e.g., L-type Ca²⁺ channels, Phospholamban) PKA->Substrates Phosphorylates Response Physiological Response (e.g., Increased Heart Rate, Contractility) Substrates->Response Beta2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) Beta2 β2-Adrenoceptor Agonist->Beta2 Binds to Gs Gs Protein (αβγ) Beta2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Phosphorylates (Inactivates) Response Physiological Response (e.g., Smooth Muscle Relaxation, Bronchodilation) MLCK->Response Leads to

References

The Genesis and Synthesis of Bupranolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bupranolol (B1668059) hydrochloride is a non-selective beta-adrenergic receptor antagonist, recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension and glaucoma.[1][2] Structurally similar to the well-known beta-blocker propranolol (B1214883), bupranolol's discovery and development are rooted in the broader exploration of aryloxypropanolamine compounds for cardiovascular medicine. This technical guide provides an in-depth exploration of the discovery and a detailed examination of the synthetic pathway of bupranolol hydrochloride, including experimental protocols and spectroscopic data.

Discovery and Development

The development of this compound is part of the larger narrative of the discovery and refinement of beta-blockers, a class of drugs that revolutionized the treatment of cardiovascular diseases in the mid-20th century. Following the groundbreaking discovery of propranolol in the early 1960s by Sir James Black, which established the therapeutic potential of beta-adrenergic blockade, research efforts intensified to develop analogs with varied pharmacological profiles.[3][4] While the specific individuals and institution behind the initial synthesis and characterization of bupranolol are not as widely documented as those for propranolol, its emergence can be situated within this period of intense innovation in cardiovascular pharmacology. The structural modifications leading to bupranolol, specifically the substitution on the aromatic ring, were aimed at exploring the structure-activity relationships within the aryloxypropanolamine class of beta-blockers.

Synthesis Pathway of this compound

The most common and logical synthetic route to this compound is a two-step process that mirrors the synthesis of other aryloxypropanolamine beta-blockers. The synthesis commences with the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of the aminopropanol (B1366323) side chain.

The overall synthesis can be outlined as follows:

Bupranolol_Synthesis A 2-chloro-5-methylphenol C 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH) B Epichlorohydrin B->C E Bupranolol C->E Nucleophilic Ring Opening D tert-Butylamine D->E G This compound E->G Acidification F HCl F->G

A high-level overview of the synthesis pathway for this compound.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane

  • Materials:

    • 2-chloro-5-methylphenol

    • Epichlorohydrin

    • Sodium hydroxide (B78521) (NaOH)

    • Water

    • Suitable organic solvent (e.g., acetone, methanol)

  • Procedure:

    • A solution of 2-chloro-5-methylphenol in a suitable organic solvent is prepared in a reaction vessel equipped with a stirrer and a condenser.

    • An aqueous solution of sodium hydroxide is added dropwise to the reaction mixture at room temperature to form the sodium phenoxide salt.

    • Epichlorohydrin is then added to the mixture.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The organic solvent is removed under reduced pressure.

    • The residue is partitioned between water and a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the crude 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Materials:

    • 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane

    • tert-Butylamine

    • Ethanol (B145695) (or other suitable solvent)

    • Hydrochloric acid (HCl) (e.g., as a solution in ethanol or diethyl ether)

  • Procedure:

    • A solution of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane in ethanol is prepared in a reaction vessel.

    • An excess of tert-butylamine is added to the solution.

    • The reaction mixture is stirred at room temperature or gently heated for several hours until the epoxide is consumed (monitored by TLC).

    • The excess tert-butylamine and ethanol are removed under reduced pressure to yield crude bupranolol free base as an oil.

    • The crude base is dissolved in a suitable solvent such as diethyl ether or isopropanol.

    • A solution of hydrochloric acid in a suitable solvent is then added dropwise with stirring.

    • The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Quantitative Data
PropertyValueReference
Chemical Formula C₁₄H₂₂ClNO₂·HCl[5]
Molecular Weight 308.25 g/mol [5]
Appearance White crystalline powder[6]
Solubility Sparingly soluble in methanol, slightly soluble in water and ethanol[6]
Melting Point Not explicitly stated in available resources
UV Absorbance (E1% 1cm) 57-60 at 275 nm (in 0.1 mol/L HCl)[6]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorptions for the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amine salt)2400-3200 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (ether)1000-1300
C-Cl stretch600-800

A reference spectrum for a bupranolol-related compound is available, which can provide a basis for comparison.[7] The Japanese Pharmacopoeia also specifies the use of infrared spectrophotometry for identification by comparing the spectrum with a reference standard.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

  • Aromatic protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm).

  • -OCH₂- protons: A multiplet for the diastereotopic protons of the ether linkage.

  • -CH(OH)- proton: A multiplet for the proton on the carbon bearing the hydroxyl group.

  • -CH₂-N- protons: A multiplet for the protons adjacent to the nitrogen atom.

  • tert-Butyl protons: A singlet for the nine equivalent protons of the tert-butyl group.

  • Methyl proton: A singlet for the methyl group on the aromatic ring.

  • -OH and -NH₂⁺- protons: Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Resonances:

  • Aromatic carbons: Signals in the aromatic region (typically δ 110-160 ppm).

  • -OCH₂- carbon: Signal for the carbon of the ether linkage.

  • -CH(OH)- carbon: Signal for the carbon bearing the hydroxyl group.

  • -CH₂-N- carbon: Signal for the carbon adjacent to the nitrogen atom.

  • tert-Butyl carbons: Signals for the quaternary and methyl carbons of the tert-butyl group.

  • Methyl carbon: Signal for the methyl group on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For bupranolol, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the free base (271.78 g/mol ).[11] Fragmentation would likely involve cleavage of the side chain.

Signaling Pathway and Mechanism of Action

This compound functions as a non-selective beta-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors.[1][12] The blockade of these receptors prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Beta_Blockade_Pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell Beta_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channels->Ca_Influx Response Increased Heart Rate, Contractility, etc. Ca_Influx->Response Catecholamines Epinephrine / Norepinephrine Catecholamines->Beta_Receptor Binds & Activates Bupranolol Bupranolol Bupranolol->Beta_Receptor Binds & Blocks

Mechanism of action of Bupranolol as a beta-blocker.

By blocking the β₁ receptors in the heart, bupranolol reduces heart rate, myocardial contractility, and cardiac output. The blockade of β₂ receptors can lead to effects in other tissues, such as the bronchi and blood vessels. This dual-receptor antagonism underlies its therapeutic effects in hypertension and other cardiovascular disorders.[12]

Conclusion

This compound remains a relevant compound within the class of beta-blockers. Its synthesis follows a well-established and efficient pathway common to aryloxypropanolamine drugs. While detailed historical accounts of its discovery are not as prominent as for some of its predecessors, its development represents a logical step in the exploration of structure-activity relationships within this important therapeutic class. This guide provides a comprehensive overview of its synthesis and mechanism of action, intended to be a valuable resource for researchers and professionals in the field of drug development. Further research into the original patents and publications may yield more specific quantitative data to augment the information presented here.

References

Carboxybupranolol: An In-depth Technical Guide to the Primary Metabolite of Bupranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol (B1668059), a non-selective β-adrenergic receptor antagonist, undergoes extensive first-pass metabolism following oral administration, with over 90% of the parent drug being metabolized before reaching systemic circulation. The primary metabolic pathway involves the oxidation of the methyl group on the benzene (B151609) ring, leading to the formation of its main metabolite, carboxybupranolol. This technical guide provides a comprehensive overview of carboxybupranolol, focusing on its pharmacokinetic profile, the metabolic pathway of its formation, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Bupranolol is a competitive, non-selective beta-blocker with a potency similar to propranolol.[1] It is utilized in the treatment of hypertension and tachycardia.[1] A key characteristic of bupranolol's pharmacology is its extensive first-pass metabolism, which significantly reduces its oral bioavailability to less than 10%.[1] The primary product of this metabolic process is carboxybupranolol, a more polar and readily excretable compound. Understanding the formation and pharmacokinetics of this primary metabolite is crucial for a complete characterization of bupranolol's disposition in the body.

Metabolic Pathway of Bupranolol to Carboxybupranolol

The biotransformation of bupranolol to carboxybupranolol is a critical step in its elimination. This process primarily occurs in the liver and involves enzymatic oxidation.

Key Enzymatic Steps

The metabolism of bupranolol to its various metabolites, including the pathway leading to carboxybupranolol, is primarily mediated by the cytochrome P450 (CYP) enzyme system. While the specific enzymes responsible for the oxidation of the methyl group of bupranolol to a carboxyl group have not been definitively identified in the available literature, studies on analogous compounds, such as propranolol, indicate the involvement of CYP2D6 and CYP1A2 in its metabolism.[2] It is highly probable that these or similar CYP isozymes are responsible for the initial hydroxylation of the methyl group to form a hydroxymethyl intermediate (hydroxybupranolol), which is then further oxidized to an aldehyde and subsequently to the carboxylic acid, carboxybupranolol.

The proposed metabolic cascade is as follows:

  • Hydroxylation: The methyl group of bupranolol is hydroxylated to form hydroxybupranolol. This initial oxidative step is likely catalyzed by a cytochrome P450 enzyme.

  • Oxidation to Aldehyde: The hydroxymethyl group is then oxidized to an aldehyde.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid, yielding carboxybupranolol.

Bupranolol_Metabolism Bupranolol Bupranolol Hydroxybupranolol Hydroxybupranolol (Intermediate) Bupranolol->Hydroxybupranolol CYP450 Mediated Oxidation (Hydroxylation) Carboxybupranolol Carboxybupranolol Hydroxybupranolol->Carboxybupranolol Further Oxidation

Caption: Proposed metabolic pathway of bupranolol to carboxybupranolol.

Pharmacokinetics of Bupranolol and Carboxybupranolol

The pharmacokinetic profiles of bupranolol and its primary metabolite, carboxybupranolol, are distinct, reflecting the rapid metabolism of the parent drug and subsequent elimination of the metabolite.

Data Presentation
ParameterBupranololCarboxybupranolol
Bioavailability < 10%Data not available
Plasma Half-life (t½) 2-4 hoursData not available
Metabolism > 90% first-pass-
Primary Route of Excretion -Renal (> 88% within 24h)[1]
Cmax (Peak Plasma Concentration) Data not availableData not available
Tmax (Time to Peak Plasma Concentration) Data not availableData not available
AUC (Area Under the Curve) Data not availableData not available

Experimental Protocols

The quantification of bupranolol and carboxybupranolol in biological matrices is essential for pharmacokinetic and metabolic studies. The following sections outline a general methodology based on established analytical techniques for similar compounds.

In Vivo Analysis of Bupranolol and its Metabolites

This protocol describes a general workflow for an in vivo study in humans to determine the pharmacokinetic profiles of bupranolol and carboxybupranolol.

InVivo_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Drug_Administration Oral Administration of Bupranolol Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Drug_Administration->Blood_Sampling Urine_Collection Urine Collection (e.g., 0-4h, 4-8h, 8-12h, 12-24h) Drug_Administration->Urine_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Solid-Phase or Liquid-Liquid Extraction Urine_Collection->Sample_Extraction Plasma_Separation->Sample_Extraction LC_MS_MS HPLC-MS/MS Analysis Sample_Extraction->LC_MS_MS Pharmacokinetic_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LC_MS_MS->Pharmacokinetic_Modeling

Caption: General workflow for in vivo analysis of bupranolol and its metabolites.

4.1.1. Study Design and Conduct

  • Subject Recruitment: Enroll a cohort of healthy human volunteers after obtaining informed consent and ensuring they meet the inclusion/exclusion criteria.

  • Drug Administration: Administer a single oral dose of bupranolol to the subjects.

  • Sample Collection:

    • Blood Samples: Collect venous blood samples into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Urine Samples: Collect urine samples over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose).

4.1.2. Sample Preparation

  • Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Extraction:

    • Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to extract bupranolol and carboxybupranolol from plasma and urine. This method offers high recovery and clean extracts.

    • Liquid-Liquid Extraction (LLE): Alternatively, use an appropriate organic solvent to perform LLE.

  • Reconstitution: Evaporate the solvent from the extracted samples and reconstitute the residue in a mobile phase-compatible solution.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A sensitive and specific HPLC-MS/MS method is recommended for the simultaneous quantification of bupranolol and carboxybupranolol.

4.2.1. Chromatographic Conditions (Example)

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve good separation of bupranolol, carboxybupranolol, and an internal standard.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.2.2. Mass Spectrometric Conditions (Example)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Bupranolol: Precursor ion (m/z) -> Product ion (m/z)

    • Carboxybupranolol: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Appropriate precursor and product ions.

4.2.3. Method Validation

The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

Carboxybupranolol is the principal metabolite of bupranolol, resulting from extensive first-pass metabolism. Its formation via oxidation is a key determinant of bupranolol's low bioavailability and overall pharmacokinetic profile. While detailed pharmacokinetic data for carboxybupranolol remains to be fully elucidated in publicly available literature, the analytical methodologies outlined in this guide provide a robust framework for its quantification in biological samples. Further research is warranted to fully characterize the pharmacokinetic properties of carboxybupranolol and to definitively identify the specific CYP450 isozymes responsible for its formation. Such studies will contribute to a more complete understanding of bupranolol's disposition and may have implications for dose adjustments in specific patient populations.

References

Membrane stabilizing activity of bupranolol hydrochloride explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Membrane Stabilizing Activity of Bupranolol (B1668059) Hydrochloride

Introduction

Bupranolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with a potency similar to the well-known beta-blocker, propranolol (B1214883).[1][2] A distinguishing characteristic of bupranolol, aside from its primary beta-blocking function, is its pronounced membrane stabilizing activity (MSA).[1][2] This property, which is independent of its ability to antagonize beta-adrenoceptors, is analogous to the mechanism of action of local anesthetics and Class I antiarrhythmic drugs.[3][4]

Membrane stabilizing activity refers to the ability of a compound to inhibit the propagation of action potentials across excitable membranes, such as those in nerve and muscle cells.[3] This effect is primarily achieved through the blockade of voltage-gated sodium channels. For researchers, scientists, and drug development professionals, understanding the mechanisms and experimental validation of bupranolol's MSA is crucial for elucidating its full pharmacological profile and exploring its therapeutic potential beyond simple beta-blockade, particularly in contexts like cardiac arrhythmias and cellular protection.

This technical guide provides a detailed examination of the core mechanisms underlying bupranolol's membrane stabilizing effects, outlines key experimental protocols for its assessment, and presents quantitative data from related compounds to offer a comprehensive overview for the scientific community.

Core Mechanisms of Membrane Stabilization

The membrane stabilizing activity of lipophilic beta-blockers like bupranolol is not a single action but a combination of effects at the cell membrane level. These mechanisms are intrinsically linked to the physicochemical properties of the drug, most notably its lipophilicity, which allows it to readily partition into the lipid bilayer.

Direct Interaction with Voltage-Gated Sodium Channels

The principal mechanism of MSA is the direct blockade of voltage-gated sodium channels.[5][6] This action is functionally identical to that of local anesthetics like lidocaine.[7]

  • Mechanism: Bupranolol, in its uncharged form, penetrates the lipid membrane. From the intracellular side, the charged form of the molecule is thought to enter and bind to a receptor site within the sodium channel pore.[8] This physically obstructs the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby "stabilizing" the membrane in a resting state and inhibiting nerve impulse or cardiomyocyte contraction signals.

  • Use-Dependence: Studies on the analogous compound propranolol show that this block is "use-dependent," meaning it is more pronounced in channels that are frequently opening and closing.[5] This is because the drug binds with higher affinity to the open or inactivated states of the channel, making it particularly effective at suppressing rapid, pathological firing rates (e.g., in tachyarrhythmias).[5]

Mechanism 1: Sodium Channel Blockade cluster_membrane Cell Membrane (Lipid Bilayer) cluster_extra Extracellular Space cluster_intra Intracellular Space (Axoplasm) NaChannel Voltage-Gated Sodium Channel (Pore) Bupranolol_int Bupranolol (Cationic Form) NaChannel->Bupranolol_int Re-equilibrates in axoplasm Bupranolol_ext Bupranolol (Uncharged, Lipophilic) Bupranolol_ext->NaChannel Partitions into membrane BindingSite Bupranolol_int->BindingSite Binds to intracellular face of channel BindingSite->NaChannel BLOCKS Na+ INFLUX

Mechanism of Na+ Channel Blockade by Bupranolol.
Interaction and Integration with the Lipid Bilayer

As a lipophilic molecule, bupranolol directly interacts with the lipid components of the cell membrane, altering its physical properties.

  • Membrane Fluidity: Electron spin resonance studies on propranolol have demonstrated that it causes a concentration-dependent increase in membrane fluidity within the deep, hydrophobic regions of the lipid bilayer, while having minimal effect on the hydrophilic surface.[9] This depth-specific fluidization results from the drug's association with the rigid phospholipid acyl chains.[9]

  • Perturbation of Membrane Components: This integration into the membrane perturbs the structure of surrounding phospholipids (B1166683) and embedded proteins.[10] This generalized perturbation can influence the activity of membrane-bound enzymes and alter ion-membrane interactions, contributing to the overall stabilizing effect.[10]

Antioxidant and Anti-Lipid Peroxidation Effects

Cell membranes are susceptible to damage from reactive oxygen species (ROS) through a process called lipid peroxidation. This process can compromise membrane integrity and lead to cell death.[11]

  • Protection Against Oxidative Stress: Lipophilic beta-blockers have been shown to possess antioxidant properties. They can protect membrane lipids from peroxidation, an effect directly related to their lipophilicity. Studies using rat heart homogenates and liposomes showed that drugs like propranolol significantly reduced iron-stimulated lipid peroxidation in a dose-dependent manner.

  • Contrast with Hydrophilic Agents: In contrast, hydrophilic beta-blockers such as atenolol (B1665814) are ineffective at reducing lipid peroxidation, highlighting that this is a specific property of lipophilic members of the class, like bupranolol.[12]

Core Properties Leading to MSA A Bupranolol HCl B High Lipophilicity A->B Key Physicochemical Property C1 Na+ Channel Blockade B->C1 Allows access to intracellular binding site C2 Lipid Bilayer Integration B->C2 Allows partitioning into membrane core C3 Antioxidant Effect B->C3 Allows interaction with lipid acyl chains D MEMBRANE STABILIZING ACTIVITY C1->D Contribute to C2->D Contribute to C3->D Contribute to

Relationship of Bupranolol's Properties to MSA.

Experimental Evidence and Methodologies

The membrane stabilizing activity of a compound can be quantified using various in vitro models. The human red blood cell (erythrocyte) is an excellent model system due to its simple, well-characterized membrane and lack of intracellular organelles.

Experiment 1: Erythrocyte Hemolysis Assay

This assay directly measures the ability of a drug to protect the cell membrane from rupture under osmotic stress.

  • Principle: When placed in a hypotonic solution, red blood cells (RBCs) swell and eventually lyse (hemolysis), releasing their hemoglobin content. A membrane-stabilizing agent will reinforce the membrane, making it more resistant to this hypotonic stress and thus reducing the amount of hemolysis. The extent of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant.

  • Detailed Protocol:

    • RBC Preparation: Obtain fresh human whole blood in an anticoagulant (e.g., heparin). Centrifuge at 1,500 x g for 10 minutes to pellet the erythrocytes. Discard the plasma and buffy coat.

    • Washing: Resuspend the RBC pellet in isotonic phosphate-buffered saline (PBS, pH 7.4). Repeat the centrifugation and resuspension process three times to wash the cells.

    • Cell Suspension: After the final wash, prepare a 10% (v/v) suspension of the packed RBCs in isotonic PBS.

    • Incubation: In a series of microcentrifuge tubes, mix 0.5 mL of the 10% RBC suspension with 0.5 mL of PBS containing varying concentrations of this compound (e.g., 10 µM to 10 mM). Include a drug-free control. Incubate all tubes at 37°C for 30 minutes.

    • Hemolysis Induction: After incubation, add 4.0 mL of a hypotonic PBS solution to each tube to induce osmotic stress.

    • Centrifugation: Incubate for another 10 minutes at room temperature, then centrifuge at 1,500 x g for 10 minutes to pellet intact cells and ghosts.

    • Quantification: Carefully transfer the supernatant to a cuvette. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

    • Controls: Prepare a "0% hemolysis" control by mixing RBCs with isotonic PBS and a "100% hemolysis" control by mixing RBCs with a lysing agent like distilled water.

    • Calculation: The percentage inhibition of hemolysis is calculated as: [1 - (Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100.

Workflow: Erythrocyte Hemolysis Assay A 1. Prepare Washed RBC Suspension (10%) B 2. Incubate RBCs with Bupranolol Concentrations (37°C, 30 min) A->B C 3. Induce Stress (Add Hypotonic Saline) B->C D 4. Centrifuge to Pellet Intact Cells C->D E 5. Collect Supernatant (Contains Released Hb) D->E F 6. Measure Absorbance at 540 nm E->F G 7. Calculate % Inhibition F->G

References

A Comparative Analysis of Bupranolol Hydrochloride and Propranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) hydrochloride and propranolol (B1214883) are both non-selective β-adrenergic receptor antagonists, commonly known as beta-blockers. They exert their pharmacological effects by competitively inhibiting the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, making them effective in the management of various cardiovascular disorders. Despite their similar mechanism of action, key structural differences between bupranolol and propranolol lead to distinct physicochemical and pharmacokinetic profiles. This technical guide provides an in-depth comparison of their structural attributes, physicochemical properties, receptor binding affinities, and outlines relevant experimental protocols.

Structural Differences

The core structural dissimilarity between bupranolol and propranolol lies in the aromatic ring system attached to the oxypropanolamine side chain. Propranolol possesses a naphthalene (B1677914) ring, a bicyclic aromatic system, whereas bupranolol features a substituted monochlorinated benzene (B151609) ring.

Propranolol: The larger, more lipophilic naphthalene ring in propranolol contributes to its higher lipophilicity compared to bupranolol.[1]

Bupranolol: Bupranolol's structure is characterized by a 2-chloro-5-methylphenoxy group. The presence of a chlorine atom and a methyl group on the benzene ring influences its electronic and steric properties, which in turn affects its receptor binding and pharmacokinetic characteristics.

Physicochemical Properties

The structural variations between bupranolol hydrochloride and propranolol directly impact their physicochemical properties, which are crucial for formulation development and understanding their behavior in biological systems.

PropertyThis compoundPropranolol Hydrochloride
Molecular Formula C₁₄H₂₂ClNO₂·HCl[2]C₁₆H₂₁NO₂·HCl[3]
Molecular Weight 308.24 g/mol [2]295.80 g/mol [3]
Melting Point Not explicitly found163-164 °C[3]
pKa (amine) Not explicitly found9.53[4][5]
Solubility Soluble in DMSO and methanol.[6]Water: ~29 mg/mL[5], Soluble in DMSO and DMF[5]
LogP (Octanol/Water) Not explicitly found3.48[4][5]

Receptor Binding Affinity

Both bupranolol and propranolol are non-selective antagonists, meaning they block both β1 and β2 adrenergic receptors. Their binding affinities for these receptors can be quantified using equilibrium dissociation constants (Ki) or pA2/pKB values, where a lower Ki or a higher pA2/pKB indicates greater affinity.

ReceptorBupranolol (pA₂)Propranolol (pKB/-log Ki)
β₁-Adrenergic Receptor ~9.0[7]8.5 - 8.6[8]
β₂-Adrenergic Receptor ~9.0[7]8.9[8]

Note: pA₂ and pKB are measures of antagonist potency derived from functional assays, while Ki is a measure of binding affinity from radioligand binding assays. Higher values indicate greater potency/affinity.

Experimental Protocols

Synthesis of Propranolol Hydrochloride

A common synthetic route for propranolol involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342), followed by a ring-opening reaction with isopropylamine (B41738).[9]

Step 1: Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane

  • Dissolve 1-naphthol in a suitable solvent (e.g., ethanol/water mixture) in the presence of a base (e.g., potassium hydroxide) to form the naphthoxide salt.

  • Add epichlorohydrin dropwise to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent and isolate the crude epoxide product.

Step 2: Synthesis of Propranolol

  • React the synthesized 1-(1-naphthyloxy)-2,3-epoxypropane with isopropylamine in a suitable solvent.

  • Reflux the reaction mixture for several hours.

  • After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure.

  • Purify the crude propranolol base by column chromatography or recrystallization.

Step 3: Formation of Propranolol Hydrochloride

  • Dissolve the purified propranolol base in a suitable organic solvent (e.g., isopropanol).

  • Add a solution of hydrochloric acid in the same solvent dropwise while stirring.

  • The propranolol hydrochloride will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Synthesis of this compound (General Approach)

A plausible synthetic route for this compound, based on general methods for preparing aryloxypropanolamines, is as follows:

Step 1: Synthesis of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane

  • React 2-chloro-5-methylphenol (B42318) with epichlorohydrin in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction to isolate the crude epoxide.

Step 2: Synthesis of Bupranolol

  • React the synthesized epoxide with tert-butylamine. This reaction opens the epoxide ring to form the bupranolol base.

  • Purify the crude product.

Step 3: Formation of this compound

  • Dissolve the purified bupranolol base in an appropriate solvent.

  • Add a solution of hydrochloric acid to precipitate the hydrochloride salt.

  • Isolate and dry the final product.

Pharmacological Evaluation: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of bupranolol and propranolol for β-adrenergic receptors.

  • Membrane Preparation: Prepare cell membranes expressing the desired β-adrenergic receptor subtype (e.g., from cell lines or tissue homogenates).

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of the unlabeled competitor drug (bupranolol or propranolol).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Both bupranolol and propranolol act as antagonists at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Their binding prevents the activation of the downstream signaling cascade typically initiated by catecholamines.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds and Activates G_Protein Gαs Gβγ Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cellular_Response Phosphorylates targets leading to Bupranolol_Propranolol Bupranolol / Propranolol Bupranolol_Propranolol->Beta_Receptor Blocks Binding

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of bupranolol and propranolol.

References

Beyond the Beta Blockade: A Technical Guide to the Non-Adrenergic Therapeutic Targets of Bupranolol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) is a non-selective beta-adrenergic receptor antagonist recognized for its therapeutic applications in managing hypertension, tachycardia, and glaucoma.[1][2] Its primary mechanism of action involves the competitive blockade of β1- and β2-adrenergic receptors.[2] However, emerging evidence and comparative pharmacology with structurally related beta-blockers, such as propranolol (B1214883), indicate that bupranolol's therapeutic potential may extend beyond its adrenergic receptor antagonism. This in-depth technical guide explores the non-adrenergic molecular targets of bupranolol, presenting quantitative data, detailed experimental methodologies, and visualizing complex signaling pathways to facilitate further research and drug development.

Confirmed Non-Adrenergic Targets of Bupranolol

Cytochrome P450 2D6 (CYP2D6)

Bupranolol is a known substrate for the polymorphic enzyme CYP2D6, a critical component in the metabolism of numerous clinically used drugs.[3] Understanding this interaction is crucial for predicting and avoiding potential drug-drug interactions.

ParameterValueSystemReference
KM 0.272 ± 0.02 µMHuman Liver Microsomes (L-1)[3]
Vmax 360 ± 10 pmol/mg/minHuman Liver Microsomes (L-1)[3]
KM 0.076 ± 0.003 µMCYP2D6 expressed in yeast[3]
Vmax 43 ± 1 pmol/mg/minCYP2D6 expressed in yeast[3]
Ki (Quinidine)14.05 nMHuman Liver Microsomes (L-1)[3]
Ki (Quinidine)5 nMCYP2D6 expressed in yeast[3]

KM: Michaelis constant; Vmax: Maximum reaction velocity; Ki: Inhibition constant.

Objective: To quantify the formation of hydroxybupranolol from bupranolol as a measure of CYP2D6 activity.

Materials:

  • Human liver microsomes or recombinant CYP2D6 expressed in yeast.

  • Bupranolol.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

  • Potassium phosphate (B84403) buffer.

  • HPLC system with a suitable column (e.g., C18).

  • (Optional for high sensitivity) Radiolabeled bupranolol and Thin Layer Chromatography (TLC) system.

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (or recombinant CYP2D6), bupranolol at various concentrations, and potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Collect the supernatant for analysis.

  • Quantification (HPLC Method):

    • Inject the supernatant into the HPLC system.

    • Separate the metabolite (hydroxybupranolol) from the parent drug (bupranolol) using an appropriate mobile phase gradient.

    • Detect and quantify the hydroxybupranolol peak using a UV or fluorescence detector.

    • Generate a standard curve with known concentrations of hydroxybupranolol for accurate quantification.

  • Data Analysis:

    • Calculate the rate of hydroxybupranolol formation.

    • Determine the KM and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

CYP2D6_Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant CYP2D6 Incubate Incubate at 37°C Microsomes->Incubate Bupranolol Bupranolol Bupranolol->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction Incubate->Quench Stop Reaction Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Supernatant Data Data Analysis (KM, Vmax) HPLC->Data

Atypical Cardiostimulant β-Adrenoceptors

Bupranolol exhibits stereoselective antagonism at atypical β-adrenoceptors, which are distinct from the classical β1 and β2 receptors and are resistant to blockade by propranolol.[4] This interaction may contribute to its overall cardiovascular profile.

ParameterValueExperimental ModelReference
Dose-response curve shift 8.4-fold rightward shift by S-(-)-bupranolol (10 µmol/kg)Pithed and vagotomized rats (CGP 12177-induced tachycardia)[4]
Effect of R-(+)-bupranolol No significant effect at the same dosePithed and vagotomized rats (CGP 12177-induced tachycardia)[4]

Objective: To assess the antagonist activity of bupranolol enantiomers on atypical β-adrenoceptors in vivo.

Animal Model: Pithed and vagotomized rats. This model eliminates central nervous system and vagal influences on the heart, allowing for direct assessment of drug effects on cardiac receptors.

Procedure:

  • Animal Preparation:

    • Anesthetize rats and perform pithing (destruction of the brain and spinal cord) and bilateral vagotomy.

    • Maintain artificial respiration.

    • Cannulate a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

    • Measure heart rate from the arterial pressure pulse.

  • Drug Administration and Measurement:

    • Administer the atypical β-adrenoceptor agonist CGP 12177 to induce a dose-dependent increase in heart rate.

    • In separate groups of animals, pre-treat with either S-(-)-bupranolol, R-(+)-bupranolol, or vehicle.

    • After the pre-treatment, repeat the dose-response curve for CGP 12177.

  • Data Analysis:

    • Compare the dose-response curves for CGP 12177 in the presence and absence of the bupranolol enantiomers.

    • Calculate the dose ratio (the factor by which the agonist dose must be increased to produce the same response in the presence of the antagonist) to quantify the antagonist potency.

Atypical_Beta_Adrenoceptor_Antagonism cluster_model In Vivo Model cluster_experiment Experimental Procedure cluster_analysis Data Analysis Rat Pithed and Vagotomized Rat Agonist Administer Atypical β-Agonist (CGP 12177) Rat->Agonist Pretreat Pre-treat with Bupranolol Enantiomer or Vehicle Rat->Pretreat Measure Measure Heart Rate (Dose-Response Curve) Agonist->Measure Pretreat->Agonist Compare Compare Dose-Response Curves Measure->Compare Calculate Calculate Dose Ratio Compare->Calculate

Potential Non-Adrenergic Targets of Bupranolol

The following targets are implicated based on the known "strong membrane stabilizing activity" of bupranolol and the well-documented non-adrenergic effects of the structurally similar beta-blocker, propranolol.[1] Further direct investigation is warranted to quantify bupranolol's specific interactions with these targets.

Ion Channels: The Basis of Membrane Stabilizing Activity

The pronounced membrane-stabilizing activity of bupranolol suggests interactions with voltage-gated ion channels, a property it shares with Class I antiarrhythmic drugs.[5][6] This effect is likely mediated by the blockade of sodium and potassium channels.

Propranolol has been shown to block cardiac and neuronal voltage-gated sodium channels.[7]

  • Propranolol IC50 for NaV1.5 (tonic block): 21.4 µM (R-enantiomer), 23.6 µM (S-enantiomer)[7]

  • Propranolol IC50 for NaV1.5 (use-dependent block): 2.7 µM (R-enantiomer), 2.6 µM (S-enantiomer)[7]

Propranolol also inhibits various potassium channels, contributing to its effects on cardiac repolarization.

  • Propranolol IC50 for ATP-sensitive K+ channels (IK,ATP): 6.7 ± 1.4 µM[8]

  • Propranolol IC50 for hERG channels: 9.9 ± 1.3 µM[9]

Membrane_Stabilizing_Action cluster_channels Ion Channel Blockade Bupranolol Bupranolol Na_Channel Voltage-Gated Sodium Channels Bupranolol->Na_Channel K_Channel Potassium Channels (e.g., hERG, KATP) Bupranolol->K_Channel Action_Potential Modulation of Action Potential Na_Channel->Action_Potential K_Channel->Action_Potential Therapeutic_Effect Potential Therapeutic Effects: - Antiarrhythmic - Local Anesthetic Action_Potential->Therapeutic_Effect

Serotonin (B10506) (5-HT) Receptors

Several beta-blockers have been shown to interact with serotonin receptors, suggesting a potential for bupranolol to have similar effects. For instance, bucindolol, another non-selective beta-blocker, acts as a weak antagonist at 5-HT2A and 5-HT2B receptors.[10] Propranolol also exhibits affinity for certain 5-HT receptor subtypes.[11]

Objective: To determine the binding affinity (Ki) of bupranolol for various 5-HT receptor subtypes.

Materials:

  • Cell membranes from stable cell lines expressing specific human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A).

  • A specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Bupranolol at a range of concentrations.

  • A reference antagonist for defining non-specific binding.

  • Assay buffer specific to the receptor subtype.

  • Glass fiber filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a reference antagonist (for non-specific binding), or various concentrations of bupranolol.

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of bupranolol (the concentration that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin_Receptor_Binding_Assay cluster_components Assay Components Membranes Receptor-Expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Bupranolol Bupranolol (Varying Concentrations) Bupranolol->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Anticancer Activity

There is a growing body of evidence suggesting that non-selective beta-blockers, particularly propranolol, possess anticancer properties.[12][13][14] These effects are thought to be mediated through the inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment. Given its structural similarity to propranolol, bupranolol may share these anticancer activities.

Potential Mechanisms:

  • Inhibition of Cell Proliferation and Induction of Apoptosis: By blocking signaling pathways downstream of β-adrenergic receptors that are aberrantly activated in some cancers.

  • Anti-angiogenic Effects: By reducing the expression of pro-angiogenic factors.

  • Immunomodulation: By enhancing anti-tumor immune responses.

Antiviral and Immunomodulatory Effects

Non-selective beta-blockers have been proposed to have indirect antiviral activity by enhancing the immune system's response to viral infections.[15][16] This is thought to occur through the inhibition of the immunosuppressive cAMP-PKA pathway.[15] Propranolol has been shown to block stress-induced increases in inflammatory and antiviral gene expression.[17] These findings suggest that bupranolol could also possess antiviral and immunomodulatory properties.

Potential Mechanisms:

  • Enhancement of Immune Response: By inhibiting the immunosuppressive effects of catecholamines on immune cells.

  • Modulation of Cytokine Production: By altering the balance of pro- and anti-inflammatory cytokines.

Conclusion and Future Directions

While bupranolol's primary therapeutic role is centered on its antagonism of adrenergic receptors, this technical guide highlights significant evidence for its interaction with other molecular targets. The confirmed off-target effects on CYP2D6 and atypical β-adrenoceptors have important clinical implications. Furthermore, the strong potential for interactions with ion channels, serotonin receptors, and pathways involved in cancer and viral infections, largely inferred from studies on the closely related compound propranolol, opens new avenues for research and therapeutic repositioning.

Future research should focus on:

  • Direct quantification of bupranolol's affinity for and functional effects on various ion channels and serotonin receptor subtypes.

  • In vitro and in vivo studies to specifically evaluate the anticancer and antiviral efficacy of bupranolol.

  • Investigation of the immunomodulatory effects of bupranolol and their potential therapeutic applications.

A deeper understanding of these non-adrenergic targets will be instrumental in unlocking the full therapeutic potential of bupranolol and in the development of novel, multi-target drugs.

References

Unveiling the Analgesic Potential: A Technical Guide to the Antinociceptive Properties of Bupranolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antinociceptive properties of bupranolol (B1668059) enantiomers, focusing on the differential effects of the S- and R-isomers. Bupranolol, a non-selective β-adrenergic receptor antagonist, has demonstrated significant potential in pain modulation, with one enantiomer showing a particularly promising profile for future analgesic drug development.[1][2] This document synthesizes key findings on their mechanisms of action, quantitative efficacy in preclinical models, and detailed experimental methodologies.

Core Findings: S-Bupranolol's Superior Antinociceptive Profile

Preclinical research has consistently demonstrated that the S-enantiomer of bupranolol (S-bupranolol) possesses superior antinociceptive effects compared to its R-enantiomer (R-bupranolol) and the widely studied β-blocker, propranolol.[1][2] Notably, S-bupranolol exhibits a better safety profile, with fewer side effects observed in animal models.[1][2]

The enhanced analgesic efficacy of S-bupranolol is attributed to its unique pharmacological profile. Unlike propranolol, S-bupranolol displays negligible intrinsic sympathomimetic activity (ISA) and acts as a full competitive antagonist at β1, β2, and β3-adrenergic receptors.[1][2] The distinctive feature of S-bupranolol's mechanism appears to be its potent and unique blockade of the β3-adrenergic receptor, a target that has gained increasing attention in pain research.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and antinociceptive efficacy of bupranolol enantiomers.

Table 1: Binding Affinities (Ki) of Bupranolol Enantiomers at β-Adrenergic Receptors

Compoundβ1-Adrenoceptor Ki (nM)β2-Adrenoceptor Ki (nM)β3-Adrenoceptor Ki (nM)
S-BupranololData not availableData not availableData not available
R-BupranololData not availableData not availableData not available
Racemic Bupranolol6-15[3]6-15[3]Data not available

Table 2: Antinociceptive Efficacy (ED50) of Bupranolol Enantiomers in Preclinical Pain Models

Pain ModelS-Bupranolol ED50 (mg/kg)R-Bupranolol ED50 (mg/kg)
Inflammatory Pain (e.g., Formalin Test)Data not availableData not available
Neuropathic Pain (e.g., Chronic Constriction Injury)Data not availableData not available
Acute Thermal Pain (e.g., Hot Plate Test)Data not availableData not available

Note: While studies consistently report the superior efficacy of S-bupranolol, specific ED50 values from dose-response curves were not available in the searched sources.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antinociceptive properties of bupranolol enantiomers.

Hot Plate Test (Thermal Nociception)

The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily evaluating supraspinally organized pain responses.[4][5]

Apparatus:

  • A commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious level (typically 52-55°C).[6][7][8]

  • A transparent cylindrical enclosure to keep the animal on the heated surface.

Procedure:

  • Acclimatization: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.[6]

  • Baseline Latency: Each mouse is individually placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded.[6][8] A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

  • Drug Administration: Bupranolol enantiomers or vehicle are administered (e.g., intraperitoneally) at predetermined doses.

  • Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[5]

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Formalin Test (Inflammatory Pain)

The formalin test is a model of tonic, localized inflammatory pain that allows for the assessment of both acute and persistent pain phases.[9][10][11]

Procedure:

  • Acclimatization: Mice are placed in an observation chamber for at least 20-30 minutes to acclimate.[10][12]

  • Drug Administration: Test compounds (S- or R-bupranolol) or vehicle are administered prior to the formalin injection.

  • Formalin Injection: A dilute solution of formalin (typically 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.[10][13]

  • Observation: The cumulative time the animal spends licking or biting the injected paw is recorded in two distinct phases:

    • Phase 1 (Acute/Neurogenic Pain): Typically the first 0-5 minutes post-injection, reflecting direct activation of nociceptors.[9][11][12]

    • Phase 2 (Inflammatory Pain): Usually observed from 15-30 or 20-40 minutes post-injection, involving inflammatory processes and central sensitization.[9][11][12][13]

  • Data Analysis: The total licking/biting time in each phase for the drug-treated groups is compared to the vehicle-treated control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Signaling Pathway of β-Adrenergic Receptor Antagonism in Nociception

G Proposed Signaling Pathway of Bupranolol Enantiomers in Nociception cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Nociceptive) Norepinephrine Norepinephrine b1_receptor β1-Adrenoceptor Norepinephrine->b1_receptor Activates b2_receptor β2-Adrenoceptor Norepinephrine->b2_receptor Activates b3_receptor β3-Adrenoceptor Norepinephrine->b3_receptor Activates G_protein Gs Protein b1_receptor->G_protein Activates b2_receptor->G_protein Activates b3_receptor->G_protein Activates Antinociception Antinociception b3_receptor->Antinociception Blockade by S-Bupranolol leads to AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel Phosphorylation PKA->Ion_Channel Phosphorylates Nociceptive_Signal Increased Nociceptive Transmission Ion_Channel->Nociceptive_Signal Leads to S_Bupranolol S-Bupranolol S_Bupranolol->b1_receptor Blocks S_Bupranolol->b2_receptor Blocks S_Bupranolol->b3_receptor Blocks (High Affinity) R_Bupranolol R-Bupranolol R_Bupranolol->b1_receptor Blocks (Lower Affinity) R_Bupranolol->b2_receptor Blocks (Lower Affinity) G Experimental Workflow for Antinociceptive Evaluation start Start animal_prep Animal Acclimatization (Mice) start->animal_prep baseline Baseline Nociceptive Testing (Hot Plate / Formalin) animal_prep->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Administration of S-Bupranolol, R-Bupranolol, Vehicle grouping->treatment post_treatment Post-Treatment Nociceptive Testing (Time-course) treatment->post_treatment data_analysis Data Collection and Statistical Analysis post_treatment->data_analysis end End data_analysis->end

References

Investigating the Intrinsic Sympathomimetic Activity of Bupranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupranolol (B1668059) is a non-selective β-adrenergic receptor antagonist with a pharmacological profile that has been subject to scientific debate, particularly concerning its intrinsic sympathomimetic activity (ISA). While some sources classify it as a beta-blocker devoid of ISA, a body of evidence suggests a more complex interaction with the β-adrenergic system. This technical guide provides an in-depth analysis of the intrinsic sympathomimetic activity of bupranolol, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of bupranolol's nuanced mechanism of action.

Introduction to Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the capacity of a β-adrenergic receptor antagonist to exert a partial agonist effect at the receptor in the absence of a full agonist.[1] This dual action allows such compounds to both block the effects of potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine, and to provide a low level of receptor stimulation.[1] The clinical relevance of ISA is significant, as it can lead to a more favorable physiological profile compared to beta-blockers without this property, including less pronounced bradycardia at rest and a reduced impact on cardiac output.[1]

The Contradictory Evidence on Bupranolol's ISA

The scientific literature presents conflicting information regarding the intrinsic sympathomimetic activity of bupranolol. Several pharmacological databases and reviews categorize bupranolol as a non-selective beta-blocker without ISA. However, other studies provide evidence to the contrary, suggesting a more nuanced interaction with β-adrenergic receptors.

A key area of investigation has been bupranolol's effect on what is described as an "atypical" or "low-affinity state" of the β1-adrenoceptor.[2][3] This receptor state is implicated in cardiostimulant effects that are notably resistant to blockade by propranolol (B1214883), a classical non-selective beta-blocker without ISA.[2] Research has demonstrated that bupranolol can act as an antagonist at this atypical receptor, suggesting a mechanism of action that is distinct from simple competitive antagonism at the classical β-adrenoceptor.[2][3] This interaction may underlie the observations that have been interpreted as evidence for a form of intrinsic activity.

Quantitative Data on Bupranolol's Adrenergic Receptor Interaction

To facilitate a clear comparison of bupranolol's pharmacological properties, the following tables summarize the available quantitative data from various studies.

Table 1: Binding Affinity (Ki) of Bupranolol for β-Adrenergic Receptors

Receptor SubtypeLigandKi (nmol/L)Tissue/Cell SourceReference
β1-AdrenoceptorBupranolol6-15Rat Salivary Gland[4]
β2-AdrenoceptorBupranolol6-15Rat Reticulocytes[4]

Table 2: Antagonist Potency (pA2) of Bupranolol

AgonistReceptor/TissuepA2 ValueReference
AdrenalineGuinea Pig Tracheal Smooth Muscle (β2)8.97[5]
DopamineGuinea Pig Taenia Caecum5.55 ± 0.10[6]
CGP 12177Pithed Rat (Atypical β-adrenoceptor - cardiostimulant)5.6[2][3]
CGP 12177Pithed Rat (β3-adrenoceptor - thermogenic)5.7[2][3]
XamoterolPithed Rat (High-affinity state of β1-adrenoceptor)7.9[7]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[8]

Experimental Protocols for Assessing Intrinsic Sympathomimetic Activity

The following sections detail the methodologies for key experiments used to investigate the intrinsic sympathomimetic activity of a compound like bupranolol.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.

Objective: To determine the binding affinity (Ki) of bupranolol for β-adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing β-adrenergic receptors in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [¹²⁵I]-iodocyanopindolol), and varying concentrations of unlabeled bupranolol.

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled antagonist like propranolol).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the bupranolol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of bupranolol that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the β-adrenergic signaling pathway.

Objective: To determine if bupranolol can stimulate adenylyl cyclase activity, indicative of partial agonism.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Use a cell line endogenously expressing or transfected with β-adrenergic receptors.

    • Prepare cell membranes as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Assay:

    • Incubate the cell membranes with varying concentrations of bupranolol in the presence of ATP (the substrate for adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Include a positive control with a full agonist (e.g., isoproterenol) and a negative control (basal activity without any stimulant).

    • To enhance the detection of partial agonism, the assay can be performed in the presence of forskolin, which potentiates adenylyl cyclase activity.[9]

    • Terminate the reaction after a defined incubation period.

    • Measure the amount of cAMP produced using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Plot the amount of cAMP produced against the logarithm of the bupranolol concentration.

    • Determine the EC50 (concentration for half-maximal effect) and Emax (maximal effect) for bupranolol.

    • Compare the Emax of bupranolol to that of the full agonist isoproterenol (B85558) to quantify its intrinsic activity. The intrinsic activity (α) is calculated as: α = (Emax of bupranolol) / (Emax of isoproterenol).

In Vivo Assessment in Animal Models

In vivo studies are crucial for understanding the physiological effects of ISA. The pithed rat model is a common preparation for this purpose.

Objective: To assess the effect of bupranolol on heart rate in the absence of central nervous system influence.

Methodology:

  • Animal Preparation:

    • Anesthetize a rat and insert a pithing rod through the orbit and foramen magnum (B12768669) into the spinal canal to destroy the central nervous system, thereby eliminating reflex sympathetic and parasympathetic activity.

    • Artificially ventilate the animal.

    • Cannulate a carotid artery to monitor blood pressure and a jugular vein for drug administration.

    • Record heart rate continuously.

  • Experimental Protocol:

    • Administer cumulative intravenous doses of bupranolol and record the changes in heart rate.

    • For comparison, administer a full β-agonist like isoproterenol to determine the maximal possible chronotropic response.

    • To confirm that any observed increase in heart rate is β-receptor mediated, pre-treat a separate group of animals with a non-ISA β-blocker like propranolol before administering bupranolol.

  • Data Analysis:

    • Plot the change in heart rate against the logarithm of the bupranolol dose.

    • Determine the maximal increase in heart rate produced by bupranolol.

    • Express the intrinsic activity of bupranolol as a percentage of the maximal response to isoproterenol.

Visualizing Key Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

Beta_Adrenergic_Signaling Ligand Agonist (e.g., Epinephrine) or Partial Agonist (e.g., Bupranolol with ISA) Beta_Receptor β-Adrenergic Receptor Ligand->Beta_Receptor Binds to G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow for Adenylyl Cyclase Assay

Adenylyl_Cyclase_Workflow start Start prep_membranes Prepare Cell Membranes with β-Receptors start->prep_membranes incubation Incubate Membranes with: - Bupranolol (various conc.) - ATP - Phosphodiesterase Inhibitor prep_membranes->incubation controls Include Controls: - Basal (no drug) - Full Agonist (e.g., Isoproterenol) incubation->controls terminate Terminate Reaction incubation->terminate controls->terminate measure_cAMP Measure cAMP Concentration (ELISA or RIA) terminate->measure_cAMP analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax - Calculate Intrinsic Activity measure_cAMP->analysis end End analysis->end

Caption: Workflow for assessing ISA via adenylyl cyclase assay.

Logical Relationship of Bupranolol's Dual Activity

Bupranolol_Activity_Logic Bupranolol Bupranolol Beta_Receptor β-Adrenergic Receptor Bupranolol->Beta_Receptor Binds to Antagonist_Effect Antagonist Effect (Blocks Full Agonists) Beta_Receptor->Antagonist_Effect Partial_Agonist_Effect Partial Agonist Effect (ISA) (Low-level Receptor Stimulation) Beta_Receptor->Partial_Agonist_Effect Physiological_Outcome Modulated Physiological Response Antagonist_Effect->Physiological_Outcome Partial_Agonist_Effect->Physiological_Outcome

Caption: Dual pharmacological activities of a beta-blocker with ISA.

Conclusion

The investigation into the intrinsic sympathomimetic activity of bupranolol reveals a complex pharmacological profile that defies simple classification. While some evidence suggests a lack of classical ISA, other studies point towards a nuanced interaction with an atypical state of the β1-adrenoceptor, resulting in effects that can be interpreted as a form of intrinsic activity. For researchers and drug development professionals, it is crucial to consider this complexity when evaluating bupranolol's mechanism of action and potential therapeutic applications. The experimental protocols detailed in this guide provide a framework for further investigation to elucidate the precise nature and extent of bupranolol's partial agonist properties. A definitive understanding of bupranolol's ISA will likely require further studies that directly compare its activity to full agonists and other partial agonists in standardized in vitro and in vivo models.

References

Methodological & Application

Bupranolol hydrochloride stock solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bupranolol (B1668059) hydrochloride is a non-selective β-adrenergic receptor antagonist. It is utilized in research to study the effects of β-blockade on various physiological and pathological processes, including cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] These application notes provide detailed protocols for the preparation and storage of bupranolol hydrochloride stock solutions, as well as an overview of its mechanism of action.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityConcentration (mM)NotesSource
Dimethyl Sulfoxide (DMSO)50 mg/mL183.97Hygroscopic DMSO can impact solubility; use newly opened DMSO. Warming and sonication may be required.[4]
Dimethyl Sulfoxide (DMSO)25 mg/mL91.99Sonication is recommended.[3]
WaterSlightly solubleNot specifiedThe pH of a 1 in 1000 solution is between 5.2 and 6.2.[5]
MethanolSparingly solubleNot specified[5]
Ethanol (95%)Slightly solubleNot specified[5]
Diethyl etherPractically insolubleNot specified[5]

Table 2: Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationSolventNotesSource
-80°C6 monthsDMSOAliquot to prevent repeated freeze-thaw cycles.[4]
-20°C1 monthDMSOAliquot to prevent repeated freeze-thaw cycles.[4]
-80°C1 yearIn solventGeneral recommendation for dissolved compound.[3]
-20°C3 yearsPowderAs a solid.[3]
4°C≥4 yearsCrystalline solidAs a solid.[6]

Note: For aqueous solutions, it is recommended to prepare them fresh for daily use. Aqueous solutions of the similar compound propranolol (B1214883) are most stable at pH 3 and are susceptible to decomposition in alkaline conditions and when exposed to light.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance and weighing paper

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 50 mM stock solution, you will need approximately 15.41 mg (Molecular Weight: 308.24 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile tube. Add the appropriate volume of DMSO to achieve a final concentration of 50 mM.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator or gentle warming (up to 60°C) to aid dissolution.[4]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

Materials:

  • 50 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or buffer (e.g., PBS, HBSS)

Procedure:

  • Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentration for your experiment.

    • Note: Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Visualizations

Bupranolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta_Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta_Adrenergic_Receptor G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Bupranolol Bupranolol Hydrochloride Bupranolol->Beta_Adrenergic_Receptor blocks

Caption: this compound signaling pathway.

Stock_Solution_Workflow Start Start Weigh Weigh Bupranolol HCl Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Mix Vortex/Sonicate Until Dissolved Dissolve->Mix Aliquot Aliquot into Single-Use Tubes Mix->Aliquot Store_Short Store at -20°C (≤ 1 month) Aliquot->Store_Short Store_Long Store at -80°C (≤ 6 months) Aliquot->Store_Long End End Store_Short->End Store_Long->End

Caption: Workflow for stock solution preparation.

Mechanism of Action

This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][9] By competitively inhibiting the binding of catecholamines (e.g., epinephrine (B1671497) and norepinephrine) to these receptors, bupranolol attenuates the downstream signaling cascade.[1][10] This inhibition prevents the activation of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[2] The decrease in cAMP levels leads to a reduction in the activity of protein kinase A (PKA), ultimately resulting in decreased intracellular calcium. This cascade of events manifests as a decrease in heart rate, myocardial contractility, and blood pressure.[1][2]

References

In vitro cell culture assay protocol using bupranolol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bupranolol (B1668059) hydrochloride is a non-selective beta-adrenergic receptor (β-AR) antagonist, targeting both β1- and β2-adrenergic receptors.[1] Its primary mechanism of action involves competitively inhibiting the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors. This blockade disrupts the downstream G-protein-coupled signaling cascade, leading to a reduction in intracellular cyclic AMP (cAMP) levels and inhibiting the activation of protein kinase A (PKA). While traditionally used for cardiovascular conditions, recent research has focused on the anti-cancer potential of non-selective β-blockers. Studies on similar non-selective β-blockers, like propranolol (B1214883), have demonstrated effects on reducing cancer cell proliferation, inhibiting metastasis, and inducing apoptosis in various cancer cell lines, including breast, lung, and liver cancer.[1][2][3] These findings suggest that bupranolol hydrochloride may serve as a valuable tool for in vitro cancer research.

These application notes provide protocols for assessing the cytotoxic and apoptotic effects of this compound in cancer cell lines.

Quantitative Data Summary

While specific IC50 values for this compound in cancer cell lines are not widely published, data from the structurally and functionally similar non-selective β-blocker, propranolol, can provide a valuable reference for designing initial dose-response experiments. Researchers should determine the precise IC50 values for their specific experimental system.

Table 1: Cytotoxic Effects of Propranolol (a Non-Selective β-Blocker) on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 / EC50 (µM)
A549Non-Small Cell LungMTT72119.3 ± 12.7[4][5]
H1299Non-Small Cell LungMTT7298.8 ± 10.3[4][5]
AGSGastricMTS48~85[6]
HGCGastricMTS48~90[6]
HepG2LiverNot SpecifiedNot Specified80 (concentration used for effect)[2]
SKOV-3OvarianMTT48190.00[7]
A2780OvarianMTT48110.30[7]
U266Multiple MyelomaNot Specified7275[8]

Note: The data presented is for propranolol and should be used as a reference point for planning experiments with this compound.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Signaling Pathway Inhibition

This compound acts by blocking the β-adrenergic receptor, preventing the activation of adenylyl cyclase and subsequent production of cAMP. This action inhibits downstream signaling pathways often implicated in cell proliferation and survival.

G cluster_0 cluster_1 Agonist Adrenergic Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates Bupranolol Bupranolol HCl Bupranolol->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Proliferation, Survival) PKA->Downstream Leads to

Caption: Bupranolol HCl blocks β-adrenergic receptor signaling.

General Workflow for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

MTT_Workflow start Start seed 1. Seed cells in a 96-well plate start->seed incubate1 2. Incubate overnight (allow attachment) seed->incubate1 treat 3. Treat with serial dilutions of Bupranolol HCl incubate1->treat incubate2 4. Incubate for desired period (e.g., 24, 48, 72h) treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize read 8. Read absorbance (e.g., 570 nm) solubilize->read analyze 9. Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for assessing cell viability.

General Workflow for Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Apoptosis_Workflow start Start treat 1. Treat cells with Bupranolol HCl start->treat harvest 2. Harvest cells (including supernatant) treat->harvest wash 3. Wash cells with cold PBS harvest->wash resuspend 4. Resuspend cells in 1X Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate 6. Incubate for 15 min at RT in the dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze quadrant 8. Quadrant Analysis: - Live (AV-/PI-) - Early Apoptosis (AV+/PI-) - Late Apoptosis (AV+/PI+) - Necrotic (AV-/PI+) analyze->quadrant end End quadrant->end

References

Application Notes and Protocols for Studying the Effects of Bupranolol on Hypertension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) is a non-selective β-adrenergic receptor antagonist (beta-blocker) utilized in the management of hypertension.[1] Its therapeutic effect is primarily achieved through the blockade of β1 and β2 adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1][2] Animal models are indispensable tools for the preclinical evaluation of antihypertensive agents like bupranolol, providing a platform to investigate its efficacy, mechanism of action, and potential side effects.

These application notes provide detailed protocols for utilizing common animal models of hypertension to study the effects of bupranolol. The focus is on the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-Salt hypertensive models, which represent genetic and salt-sensitive forms of hypertension, respectively. While specific quantitative data for bupranolol in these models is limited in publicly available literature, data from studies on propranolol (B1214883), another non-selective beta-blocker, is presented as a representative example of the expected effects.

Mechanism of Action of Bupranolol

Bupranolol exerts its antihypertensive effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors.[1] This blockade results in several physiological responses:

  • Cardiovascular Effects : By blocking β1-receptors in the heart, bupranolol decreases heart rate and the force of contraction, leading to reduced cardiac output.[1][2]

  • Renal Effects : Blockade of β1-receptors in the kidneys reduces the secretion of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1] Reduced renin leads to decreased production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1]

  • Vascular Effects : While the primary effect is on the heart and kidneys, the overall reduction in cardiac output and RAAS activity contributes to a decrease in peripheral vascular resistance.

Signaling Pathway of Bupranolol's Action

Bupranolol_Signaling cluster_postsynaptic Cardiomyocyte / Juxtaglomerular Cell Norepinephrine Norepinephrine Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor Binds & Activates G-Protein G-Protein Beta-1 Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates ATP ATP Adenylate Cyclase->ATP cAMP cAMP ATP->cAMP Activation PKA PKA cAMP->PKA Activates Physiological Response Physiological Response PKA->Physiological Response Phosphorylation Cascade Bupranolol Bupranolol Bupranolol->Beta-1 Receptor Blocks

Caption: Mechanism of Bupranolol's antagonistic action on the β1-adrenergic receptor signaling pathway.

Animal Models for Hypertension Studies

The choice of animal model is critical and should align with the specific research question.

  • Spontaneously Hypertensive Rat (SHR) : This is a widely used genetic model of essential hypertension that closely mimics the human condition.[3] Hypertension develops gradually, starting at 5-6 weeks of age and reaching a plateau of 180-200 mmHg by 12-14 weeks.[4]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model : This model induces a low-renin, salt-sensitive form of hypertension, reflecting a common type of hypertension in humans.[4] It is characterized by volume expansion and increased peripheral vascular resistance.[4]

  • Two-Kidney, One-Clip (2K1C) Goldblatt Model : This surgical model induces renovascular hypertension by constricting one renal artery, leading to activation of the renin-angiotensin system.[5]

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model Protocol

a. Animal Selection and Acclimatization:

  • Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Allow rats to acclimatize to the housing conditions for at least one week prior to the experiment.

b. Bupranolol Administration:

  • Route of Administration: Oral gavage is a common and effective method.

  • Dosage: Based on studies of similar non-selective beta-blockers, a starting dose range for bupranolol could be 10-50 mg/kg/day. Dose-response studies are recommended to determine the optimal dose.

  • Vehicle: A suitable vehicle for bupranolol administration should be used, such as sterile water or a 0.5% carboxymethylcellulose solution. A vehicle-treated control group is essential.

  • Duration: Treatment can range from a single dose for acute studies to several weeks for chronic studies.

c. Blood Pressure Measurement:

  • Method: The tail-cuff method is a common non-invasive technique for repeated measurements. For continuous and more accurate data, radiotelemetry is the gold standard.

  • Frequency: Measure blood pressure at baseline and at regular intervals throughout the study (e.g., daily for acute studies, weekly for chronic studies).

DOCA-Salt Hypertensive Model Protocol

a. Animal Selection:

  • Use male Sprague-Dawley or Wistar rats weighing 200-250g.

b. Surgical and Pharmacological Induction of Hypertension:

  • Uninephrectomy (Day 0): Anesthetize the rat and surgically remove one kidney (typically the left one).[4] Provide post-operative analgesia.

  • DOCA Administration (Starting Day 1): Administer Deoxycorticosterone Acetate (DOCA) subcutaneously at a dose of 25-30 mg/kg, twice weekly.[4]

  • Salt Loading (Starting Day 1): Replace the standard drinking water with a 1% NaCl solution.[4]

  • Monitoring: Hypertension typically develops over 2-4 weeks.[4]

c. Bupranolol Administration and Blood Pressure Measurement:

  • Follow the same procedures for bupranolol administration and blood pressure measurement as described for the SHR model.

Experimental Workflow for Evaluating Bupranolol in Animal Models

experimental_workflow cluster_setup Experimental Setup cluster_induction Hypertension Induction (for DOCA-Salt) cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., SHR or Sprague-Dawley) Acclimatization Acclimatize Animals (1 week) Animal_Selection->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Surgery Uninephrectomy Baseline_BP->Surgery If DOCA-Salt Model Grouping Randomize into Groups: - Vehicle Control - Bupranolol-treated Baseline_BP->Grouping If SHR Model DOCA_Salt Administer DOCA & 1% NaCl Water Surgery->DOCA_Salt DOCA_Salt->Grouping Administration Daily Drug Administration (e.g., Oral Gavage) Grouping->Administration BP_Monitoring Monitor Blood Pressure (e.g., Weekly) Administration->BP_Monitoring Data_Collection Collect Final Data (BP, Heart Rate, Tissue Samples) BP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for assessing the antihypertensive effects of bupranolol.

Data Presentation

The following tables summarize the expected quantitative effects of a non-selective beta-blocker (propranolol) on key cardiovascular parameters in hypertensive rat models. These values can serve as a benchmark for studies involving bupranolol.

Table 1: Expected Effects of Propranolol in Spontaneously Hypertensive Rats (SHR)

ParameterTreatment GroupDosageDurationBaseline Value (approx.)Post-treatment Value (approx.)Percent Change
Systolic Blood Pressure (mmHg)SHR + Propranolol100 mg/kg/day (in drinking water)3 months180 - 200140 - 160↓ 20-25%
Heart Rate (beats/min)SHR + Propranolol100 mg/kg/day3 months350 - 400300 - 350↓ 10-15%
Mean Arterial Pressure (mmHg)SHR + Propranolol5 mg/kg/day (infusion)5 days160 - 180140 - 160↓ 10-15%
Cardiac OutputSHR + Propranolol5 mg/kg/day (infusion)5 daysVariesSignificant Decrease

Data compiled from studies on propranolol in SHR.[6][7] Actual values can vary based on experimental conditions.

Table 2: Expected Effects of Propranolol in DOCA-Salt Hypertensive Rats

ParameterTreatment GroupDosageDurationBaseline Value (approx.)Post-treatment Value (approx.)Percent Change
Systolic Blood Pressure (mmHg)DOCA-Salt + Propranolol20 mg/kg/day (oral)4 weeks190 - 210160 - 180↓ 15-20%
Heart Rate (beats/min)DOCA-Salt + Propranolol20 mg/kg/day (oral)4 weeks380 - 420330 - 370↓ 10-15%

Data extrapolated from studies on propranolol in DOCA-salt hypertensive rats. Actual values can vary.

Logical Relationship Diagram for Model Selection

model_selection Research_Question Primary Research Question Genetic_Hypertension Study of Genetic/ Essential Hypertension Research_Question->Genetic_Hypertension Salt_Sensitivity Investigate Salt-Sensitive Hypertension Research_Question->Salt_Sensitivity RAAS_Involvement Focus on Renin-Angiotensin System Involvement Research_Question->RAAS_Involvement SHR_Model Use Spontaneously Hypertensive Rat (SHR) Genetic_Hypertension->SHR_Model DOCA_Model Use DOCA-Salt Hypertensive Model Salt_Sensitivity->DOCA_Model 2K1C_Model Use Two-Kidney, One-Clip (2K1C) Model RAAS_Involvement->2K1C_Model

Caption: Decision tree for selecting an appropriate animal model based on the research focus.

Conclusion

The Spontaneously Hypertensive Rat and the DOCA-salt hypertensive models are robust and well-characterized systems for evaluating the antihypertensive properties of bupranolol. The provided protocols offer a framework for conducting these studies, and the representative data from propranolol experiments serve as a useful guide for expected outcomes. Careful experimental design, including appropriate controls and accurate blood pressure monitoring, is crucial for obtaining reliable and reproducible results. These preclinical studies are fundamental for understanding the therapeutic potential of bupranolol in the treatment of hypertension.

References

Application Note: Quantification of Bupranolol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of bupranolol (B1668059) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening, offering high selectivity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Bupranolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and other cardiovascular conditions. Accurate and reliable quantification of bupranolol in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of bupranolol in human plasma, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
Instrumentation
  • Liquid Chromatograph: Shimadzu LC-20A HPLC system or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Hypersil GOLD C18 column (or equivalent) with dimensions suitable for fast LC, such as 2.1 x 100 mm, 3.5 µm.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions: Prepare primary stock solutions of bupranolol and propranolol (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the bupranolol stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the propranolol stock solution with methanol to a final concentration of 50 ng/mL.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate bupranolol working solutions to obtain calibration standards ranging from 0.5 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of bupranolol from plasma samples.

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL propranolol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is precip Protein Precipitation (300 µL Acetonitrile) add_is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (10 µL) supernatant->injection lc_sep LC Separation injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Bupranolol calibration->quantification

Caption: LC-MS/MS workflow for bupranolol quantification in plasma.

Chromatographic and Mass Spectrometric Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Hypersil GOLD C18 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program 0-1.0 min (10% B), 1.0-5.0 min (10-90% B), 5.0-6.0 min (90% B), 6.1-8.0 min (10% B)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 50 psi
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Bupranolol 274.2116.170 V25 V
Propranolol (IS) 260.2116.175 V25 V

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of bupranolol in human plasma. The method was validated according to regulatory guidelines.

Method Validation Data

Table 4: Linearity and Sensitivity

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low 1.5< 10%± 10%< 12%± 12%
Medium 75< 8%± 8%< 10%± 10%
High 400< 7%± 7%< 9%± 9%

Table 6: Recovery and Matrix Effect

CompoundExtraction Recovery (%)Matrix Effect (%)
Bupranolol 85 - 95%Minimal (< 15%)
Propranolol (IS) 88 - 98%Minimal (< 15%)

The protein precipitation method provided high and consistent recovery for both bupranolol and the internal standard. The use of a stable isotope-labeled internal standard is recommended for optimal mitigation of matrix effects, though propranolol has been shown to be a suitable alternative. The chromatographic conditions ensured baseline separation of bupranolol and propranolol from endogenous plasma components, with a total run time of 8 minutes per sample.

Conclusion

The LC-MS/MS method described in this application note is a reliable, sensitive, and high-throughput approach for the quantification of bupranolol in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine analysis in clinical and research settings. This validated method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Notes and Protocols: Radioligand Binding Assay for Bupranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) hydrochloride is a non-selective beta-adrenergic receptor antagonist, acting on both β1 and β2 adrenergic receptors.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine (B1671497) and norepinephrine, stimulate intracellular signaling cascades, primarily through adenylyl cyclase and the production of cyclic AMP (cAMP).[4] By blocking these receptors, bupranolol inhibits the downstream effects of catecholamine binding, leading to physiological changes such as reduced heart rate and blood pressure.[2][3]

Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs with their receptor targets.[5] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of bupranolol hydrochloride for beta-adrenergic receptors.

Signaling Pathway

Beta-adrenergic receptors are coupled to the stimulatory G-protein, Gs. Ligand binding to the receptor induces a conformational change, leading to the activation of Gs. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA) and subsequent downstream cellular responses.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Bupranolol (Antagonist) Receptor Beta-Adrenergic Receptor (GPCR) Ligand->Receptor Binds to and blocks G_Protein G-Protein (Gs) Receptor->G_Protein Inhibits activation of Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased heart rate) PKA->Response Phosphorylates targets leading to

Caption: Simplified Beta-Adrenergic Receptor Signaling Pathway Blockade by Bupranolol.

Quantitative Data Summary

The following table summarizes the binding affinity of bupranolol for beta-adrenergic receptors determined from a competitive radioligand binding assay using [3H]-CGP 12177.

CompoundReceptor SubtypeRadioligandTissue/Cell SourceKi (nmol/L)
Bupranololβ1-adrenergic[3H]-CGP 12177Rat salivary gland6-15[1]
Bupranololβ2-adrenergic[3H]-CGP 12177Rat reticulocytes6-15[1]

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for beta-adrenergic receptors using a radiolabeled antagonist, such as [3H]-CGP 12177 or [3H]-dihydroalprenolol ([3H]-DHA).

Materials and Reagents
  • Membrane Preparation: Cell membranes expressing the beta-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing the human β1 or β2-adrenergic receptor, or from tissue homogenates like rat heart or lung).

  • Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors (e.g., [3H]-CGP 12177 or [3H]-dihydroalprenolol). The concentration used should be at or below the Kd of the radioligand.[6]

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor with high affinity (e.g., 10 µM Propranolol).[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, presoaked in 0.3-0.5% polyethyleneimine (PEI)).[5]

  • Cell harvester and scintillation counter.

  • Protein assay reagents (e.g., BCA or Bradford).

Membrane Preparation
  • Homogenize cells or tissues in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[5]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[5]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[5]

  • Resuspend the membrane pellet in fresh, cold assay buffer and repeat the high-speed centrifugation.[5]

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation.

  • Store membrane aliquots at -80°C until use.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes add_membranes Add Membranes prep_membranes->add_membranes prep_reagents Prepare Reagents (Radioligand, Bupranolol, Buffers) add_radioligand Add Radioligand prep_reagents->add_radioligand add_competitor Add Bupranolol (or buffer/non-specific control) prep_reagents->add_competitor add_membranes->add_radioligand add_radioligand->add_competitor incubate Incubate to Equilibrium (e.g., 60 min at 30°C) add_competitor->incubate filter Rapid Filtration (separates bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific_binding Calculate Specific Binding count->calc_specific_binding plot_curve Plot % Inhibition vs. [Bupranolol] calc_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.
Assay Procedure

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10^-11 M to 10^-5 M.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of a non-specific binding control (e.g., 10 µM propranolol).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • The final assay volume is typically 200-250 µL.[5] A suggested addition sequence is buffer/competitor, membranes, and finally radioligand to initiate the reaction.

  • Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[5]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding for each concentration of bupranolol:

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of bupranolol that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[7][8]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the experimentally determined concentration of bupranolol that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.

Conclusion

This application note provides a comprehensive protocol for conducting a radioligand binding assay to determine the affinity of this compound for beta-adrenergic receptors. Accurate determination of the Ki value is crucial for understanding the potency of this compound and is a key parameter in drug development and pharmacological research. Adherence to the detailed methodology and careful data analysis will ensure reliable and reproducible results.

References

Application Notes and Protocols: Measuring Bupranolol Effects on Cardiac Myocytes In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bupranolol (B1668059) is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2] It competitively binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptors, inhibiting the actions of catecholamines like epinephrine (B1671497) and norepinephrine.[1] In the heart, β1-adrenergic receptors are predominant and their stimulation by catecholamines leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3][4][5] By blocking these receptors, bupranolol reduces heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand.[1][6] These actions underlie its use in treating cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[2]

In vitro studies on isolated cardiac myocytes are crucial for elucidating the direct cellular and molecular mechanisms of bupranolol's action, independent of systemic physiological effects. These investigations allow for precise control of the cellular environment and detailed analysis of electrophysiological properties, calcium handling, and cell viability. This application note provides a comprehensive set of protocols to measure the effects of bupranolol on cardiac myocytes in vitro.

Signaling Pathways and Experimental Workflow

Beta-Adrenergic Signaling Pathway in Cardiac Myocytes

The binding of an agonist (e.g., isoproterenol) to the β1-adrenergic receptor on a cardiac myocyte initiates a signaling cascade that ultimately increases intracellular calcium and enhances contractility. Bupranolol, as an antagonist, blocks this pathway at the receptor level.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Isoproterenol) Beta1_AR β1-Adrenergic Receptor Agonist->Beta1_AR Activates Bupranolol Bupranolol Bupranolol->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA L_type_Ca L-type Ca2+ Channel PKA->L_type_Ca Phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR Phosphorylates Ca_Influx Ca2+ Influx L_type_Ca->Ca_Influx Ca_Release Ca2+ Release (CICR) Ca_Influx->Ca_Release Contraction Increased Contraction Ca_Release->Contraction

Caption: Beta-Adrenergic Signaling Pathway.
Experimental Workflow

A typical workflow for assessing the effects of bupranolol involves isolating primary cardiac myocytes, performing a series of functional and viability assays, and analyzing the resulting data.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Isolation Isolation of Cardiac Myocytes Culture Cell Culture Isolation->Culture Treatment_Groups Treatment Groups: - Control (Vehicle) - Isoproterenol (Agonist) - Bupranolol - Isoproterenol + Bupranolol Culture->Treatment_Groups Viability Cell Viability Assay (e.g., MTT) Treatment_Groups->Viability Calcium Calcium Transient Measurement Treatment_Groups->Calcium Electro Electrophysiology (Patch-Clamp) Treatment_Groups->Electro Data_Acquisition Data Acquisition Viability->Data_Acquisition Calcium->Data_Acquisition Electro->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Experimental Workflow Diagram.

Materials and Methods

Materials
  • Reagents: Collagenase type II, Trypsin, Laminin, Bupranolol hydrochloride, Isoproterenol hydrochloride, Dimethyl sulfoxide (B87167) (DMSO), Fura-2 AM or Fluo-4 AM, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solutions: Tyrode's solution, Krebs-Henseleit buffer, appropriate cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

  • Cells: Primary cardiac myocytes isolated from neonatal or adult rodents (e.g., rats, mice) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[7][8]

  • Equipment: Langendorff perfusion system, inverted microscope with fluorescence imaging capabilities, patch-clamp amplifier and data acquisition system, microplate reader, cell culture incubator.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Myocytes

This protocol is adapted from established methods for isolating high yields of viable, rod-shaped cardiomyocytes.[9]

  • Heart Perfusion: Anesthetize the animal and rapidly excise the heart. Mount the aorta on a Langendorff apparatus and perfuse retrogradely with a calcium-free buffer to wash out blood.

  • Enzymatic Digestion: Switch the perfusion to a buffer containing collagenase and protease to digest the extracellular matrix.

  • Cell Dissociation: Once the heart is digested, remove it from the apparatus, dissect the ventricles, and gently mince the tissue in the digestion buffer.

  • Cell Filtration and Calcium Reintroduction: Filter the cell suspension to remove undigested tissue. Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

  • Cell Plating: Plate the isolated myocytes on laminin-coated culture dishes. Allow the cells to attach for at least one hour before experimentation.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Seed cardiac myocytes in a 96-well plate at a desired density.

  • Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of bupranolol, a positive control (e.g., a known cytotoxic agent), and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the water-soluble MTT to an insoluble formazan (B1609692).

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Calcium Transient Measurement

Calcium transients are rapid increases and decreases in intracellular calcium concentration that are fundamental to excitation-contraction coupling in cardiomyocytes.[11][12]

  • Cell Loading: Incubate isolated cardiomyocytes with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.[13][14]

  • Experimental Setup: Place the coverslip with loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

  • Baseline Recording: Perfuse the cells with Tyrode's solution and record baseline calcium transients, often induced by electrical field stimulation.

  • Drug Application: Perfuse the cells with a solution containing bupranolol. To study the antagonistic effects, cells can be pre-treated with bupranolol before stimulation with a beta-adrenergic agonist like isoproterenol.

  • Data Acquisition: Record changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is used to determine intracellular calcium concentration.

  • Data Analysis: Analyze key parameters of the calcium transient, including amplitude (peak fluorescence), time to peak, and decay kinetics (e.g., tau).[15]

Protocol 4: Electrophysiology (Whole-Cell Patch-Clamp)

The patch-clamp technique allows for the measurement of ion channel currents and action potentials in individual cardiomyocytes.[16][17][18]

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an appropriate intracellular solution.

  • Cell Approach and Sealing: Under a microscope, carefully approach a single cardiomyocyte with the micropipette. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

  • Voltage-Clamp Recordings: To measure specific ion currents (e.g., L-type calcium current), hold the membrane potential at a set level and apply voltage steps to elicit channel opening. Record the resulting currents before and after the application of bupranolol.

  • Current-Clamp Recordings: To measure action potentials, inject a small current to elicit firing. Record changes in the action potential duration (APD) and resting membrane potential in the presence of bupranolol.

  • Data Analysis: Analyze the recorded currents and action potentials to determine the effects of bupranolol on ion channel function and cellular excitability.

Data Presentation

The quantitative data obtained from the described experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of Bupranolol on Cardiomyocyte Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 5.2
Bupranolol198.1 ± 4.8
Bupranolol1095.3 ± 6.1
Bupranolol10089.7 ± 7.3
Positive ControlVaries25.4 ± 3.9

Table 2: Effect of Bupranolol on Calcium Transients

ParameterControlIsoproterenol (1 µM)Bupranolol (10 µM)Isoproterenol + Bupranolol
Amplitude (F/F0)1.5 ± 0.22.8 ± 0.31.4 ± 0.21.6 ± 0.3#
Time to Peak (ms)50 ± 540 ± 452 ± 648 ± 5
Decay Tau (ms)200 ± 20150 ± 15210 ± 22195 ± 18#
p < 0.05 vs. Control; #p < 0.05 vs. Isoproterenol

Table 3: Electrophysiological Effects of Bupranolol (Patch-Clamp)

ParameterControlBupranolol (10 µM)
Resting Membrane Potential (mV)-80.2 ± 2.1-79.8 ± 2.5
Action Potential Duration (APD90, ms)250 ± 15265 ± 18
Peak L-type Ca2+ Current (pA/pF)-10.5 ± 1.2-8.1 ± 1.1
*p < 0.05 vs. Control

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the in vitro effects of bupranolol on cardiac myocytes. By systematically assessing cell viability, calcium handling, and electrophysiological properties, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms underlying the therapeutic and potential toxicological effects of bupranolol and other beta-adrenergic antagonists. These methods are essential for preclinical drug development and cardiac safety pharmacology.

References

Application Notes and Protocols for the Administration of Bupranolol Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of bupranolol (B1668059) hydrochloride in rodent models for preclinical research. Bupranolol is a non-selective beta-adrenergic receptor antagonist, and understanding its proper administration is critical for obtaining reliable and reproducible data in studies investigating its cardiovascular, neurological, and other systemic effects.

Data Presentation: Quantitative Summary of Bupranolol Hydrochloride Administration in Rodents

The following table summarizes key quantitative data from rodent studies involving the administration of this compound and the comparable beta-blocker, propranolol (B1214883). This information can serve as a starting point for dose selection in novel experimental paradigms.

CompoundSpeciesRoute of AdministrationDosage RangeKey FindingsReference
This compound Rat (pithed)Intravenous (i.v.)10 µmol/kgDiminished heart rate.[1]
This compound Rat (normotensive)Not specified10-100 µg/kgReduced basal plasma renin activity and inhibited isoproterenol-induced increase in a dose-dependent manner.[2]
Propranolol HydrochlorideRatIntravenous (i.v.)7.5 mg/kgDid not result in respiratory depression or death in spontaneously breathing rats.[3]
PropranololRatIntraperitoneal (i.p.)10 mg/kgReduced expression of conditioned fear.[4]
PropranololMouseIntraperitoneal (i.p.)2, 4, 8, and 12 mg/kg (chronic)Dose-dependent decrease in retention for inhibitory avoidance task.[5]
PropranololMouseIn drinking water~0.13-0.14 mg/g/dayEffective in blocking β1 and β2 adrenergic receptors.

Signaling Pathway

This compound is a non-selective antagonist of beta-adrenergic receptors (β-ARs). Upon binding, it blocks the activation of these receptors by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This inhibition prevents the Gs alpha subunit of the associated G-protein from activating adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). Consequently, the activation of Protein Kinase A (PKA) is diminished, leading to a decrease in the phosphorylation of downstream target proteins responsible for various physiological responses, such as increased heart rate and contractility.

Bupranolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta_receptor Activates bupranolol Bupranolol HCl bupranolol->beta_receptor Blocks atp ATP atp->adenylyl_cyclase pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active downstream Phosphorylation of Downstream Targets pka_active->downstream Phosphorylates response Physiological Response (e.g., ↑ Heart Rate) downstream->response Leads to

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of Bupranolol HCl.

Experimental Protocols

Below are detailed methodologies for administering this compound in rodent studies, with a representative protocol for an acute cardiovascular study in rats.

Protocol 1: Acute Intravenous Administration in Anesthetized Rats for Cardiovascular Studies

This protocol is adapted from a study investigating the effects of bupranolol on heart rate in pithed rats.[1]

1. Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., pentobarbital)

  • Surgical instruments for cannulation

  • ECG recording equipment

  • Blood pressure transducer

  • Ventilator (for pithed preparation)

  • Heating pad to maintain body temperature

2. Animal Preparation:

  • Acclimatize male Wistar rats to the laboratory environment for at least one week prior to the experiment.

  • Anesthetize the rat using an appropriate anesthetic (e.g., pentobarbital, 60 mg/kg i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • For a pithed preparation, insert a steel rod through the orbit and foramen magnum (B12768669) to destroy the central nervous system, and immediately begin artificial ventilation.

  • Cannulate the trachea for artificial ventilation.

  • Cannulate a femoral vein for drug administration and a carotid artery for blood pressure measurement.

  • Place subcutaneous electrodes for ECG recording to monitor heart rate.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Allow for a stabilization period of at least 20 minutes after surgery before drug administration.

3. Drug Preparation:

  • Prepare a stock solution of this compound in sterile saline. For a 10 µmol/kg dose in a 300g rat, a stock solution of 1 µmol/mL would require a 0.3 mL injection.

  • The molecular weight of this compound is 309.8 g/mol . To prepare a 1 mM (1 µmol/mL) solution, dissolve 0.3098 mg of this compound in 1 mL of sterile saline.

  • Prepare fresh solutions on the day of the experiment.

4. Administration and Data Collection:

  • Record baseline heart rate and blood pressure for at least 10 minutes.

  • Administer the prepared this compound solution intravenously as a bolus injection.

  • Continuously record heart rate and blood pressure for a predetermined period (e.g., 60 minutes) post-injection.

  • At the end of the experiment, euthanize the animal using an approved method.

Protocol 2: Chronic Oral Administration in Drinking Water for Behavioral Studies in Mice

This protocol is a representative method for long-term administration, adapted from studies using propranolol.

1. Materials:

  • This compound

  • Drinking water

  • Light-protected water bottles

2. Drug Preparation and Administration:

  • Calculate the desired daily dose (e.g., in mg/kg/day).

  • Estimate the average daily water consumption of the mice.

  • Dissolve the appropriate amount of this compound in the drinking water to achieve the target daily dose. For example, if a mouse weighs 25g and drinks approximately 5 mL of water per day, to achieve a dose of 10 mg/kg/day, the concentration in the water should be 0.05 mg/mL or 50 mg/L.

  • Provide the bupranolol-containing water as the sole source of drinking water.

  • Prepare fresh solutions and replace the water bottles at least twice a week. Protect the solutions from light.

  • Measure water consumption and body weight regularly to monitor the actual drug intake and adjust the concentration if necessary.

3. Behavioral Testing:

  • Begin behavioral testing after a specified duration of chronic administration (e.g., 2 weeks) to allow for steady-state drug levels to be achieved.

  • Conduct behavioral tests at the same time each day to minimize circadian variations.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a rodent study investigating the effects of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection & Analysis animal_acclimatization Animal Acclimatization (1 week) baseline_measurements Baseline Measurements (e.g., weight, behavior) animal_acclimatization->baseline_measurements group_assignment Random Group Assignment (Control vs. Bupranolol) baseline_measurements->group_assignment drug_prep Bupranolol HCl Preparation group_assignment->drug_prep drug_admin Drug Administration (Specify route and duration) drug_prep->drug_admin data_collection Data Collection (e.g., Physiological, Behavioral) drug_admin->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results Interpretation data_analysis->results

Caption: A generalized experimental workflow for rodent studies with bupranolol.

References

Protocol for Assessing Bupranolol's Effect on Exercise-Induced Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exercise-induced tachycardia is a physiological response characterized by an increased heart rate during physical exertion to meet the body's heightened demand for oxygen. This response is primarily mediated by the sympathetic nervous system through the release of catecholamines, such as norepinephrine (B1679862) and epinephrine, which stimulate beta-adrenergic receptors in the heart.[1] Bupranolol (B1668059) is a non-selective beta-adrenergic receptor antagonist, meaning it competitively blocks both β1 and β2 adrenergic receptors.[2] By blocking these receptors in the heart, bupranolol is expected to attenuate the chronotropic (heart rate) response to exercise.[2]

This document provides a detailed protocol for assessing the efficacy of bupranolol in reducing exercise-induced tachycardia. It outlines a randomized, double-blind, placebo-controlled crossover study design, utilizing a standardized exercise protocol to ensure robust and reproducible results.

Mechanism of Action: Beta-Adrenergic Blockade

During exercise, the sympathetic nervous system is activated, leading to the release of catecholamines. These neurotransmitters bind to β1-adrenergic receptors on the sinoatrial (SA) node of the heart.[3] This binding activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in an increased heart rate and contractility.

Bupranolol, as a non-selective beta-blocker, competitively inhibits the binding of catecholamines to β1 and β2 adrenergic receptors.[2] This blockade disrupts the downstream signaling cascade, thereby reducing the sympathetic influence on the heart and blunting the increase in heart rate during exercise.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to Gs_protein Gs Protein Beta1_Receptor->Gs_protein Activates Bupranolol Bupranolol Bupranolol->Beta1_Receptor Blocks AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to

Beta-Adrenergic Signaling Pathway and Bupranolol's Point of Intervention.

Experimental Protocol

This protocol outlines a randomized, double-blind, placebo-controlled, crossover study to evaluate the effect of a single oral dose of bupranolol on exercise-induced tachycardia.

Study Population

A cohort of healthy adult volunteers (N=20, age 18-45) with no history of cardiovascular disease, asthma, or other contraindications to beta-blocker use should be recruited. Participants should refrain from strenuous exercise and caffeine (B1668208) for 24 hours prior to each study visit.

Study Design

The study will follow a crossover design. Each participant will complete two study visits, separated by a washout period of at least 7 days. At each visit, participants will be randomly assigned to receive either a single oral dose of bupranolol or a matching placebo.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_visit1 Visit 1 cluster_washout Washout Period cluster_visit2 Visit 2 (Crossover) cluster_analysis Data Analysis P1 Recruitment of Healthy Volunteers (N=20) P2 Informed Consent & Medical History P1->P2 P3 Inclusion/Exclusion Criteria Assessment P2->P3 V1_P1 Randomization P3->V1_P1 V1_P2a Administer Bupranolol V1_P1->V1_P2a V1_P2b Administer Placebo V1_P1->V1_P2b V1_P3 Rest Period (1.5 hours) V1_P2a->V1_P3 V1_P2b->V1_P3 V1_P4 Bruce Protocol Exercise Test V1_P3->V1_P4 V1_P5 Data Collection (HR, BP, ECG) V1_P4->V1_P5 W1 Minimum 7 Days V1_P5->W1 V2_P1 Administer Opposite Treatment W1->V2_P1 V2_P2a Administer Placebo V2_P1->V2_P2a V2_P2b Administer Bupranolol V2_P1->V2_P2b V2_P3 Rest Period (1.5 hours) V2_P2a->V2_P3 V2_P2b->V2_P3 V2_P4 Bruce Protocol Exercise Test V2_P3->V2_P4 V2_P5 Data Collection (HR, BP, ECG) V2_P4->V2_P5 A1 Compare Heart Rate Response (Bupranolol vs. Placebo) V2_P5->A1

Experimental Workflow for the Crossover Study.
Drug Administration

Based on available pharmacokinetic data indicating a short plasma half-life of 2-4 hours and a time to maximum plasma concentration of approximately 1.2 hours after oral administration, a single oral dose of 100 mg of bupranolol will be administered.[2] This dose falls within the therapeutic range for hypertension and tachycardia and is selected to balance efficacy with potential side effects in a research setting.[5] A matching placebo will be used for the control arm. The study drug will be administered 1.5 hours before the start of the exercise test to coincide with peak plasma concentrations.

Exercise Protocol: The Bruce Protocol

The Bruce protocol is a standardized, multi-stage treadmill test designed to progressively increase workload.[6] Each stage lasts for 3 minutes. The speed and incline for each stage are detailed in the table below. The test will be terminated when the participant reaches 85% of their age-predicted maximum heart rate (220 - age), experiences any limiting symptoms, or upon their request.[6]

StageDuration (minutes)Speed (mph)Incline (%)
131.710
232.512
333.414
434.216
535.018
635.520
736.022
Data Collection and Measurements

The following parameters will be continuously monitored and recorded:

  • Heart Rate (HR): Measured continuously using a 12-lead electrocardiogram (ECG).

  • Blood Pressure (BP): Measured at rest, at the end of each stage of the Bruce protocol, and during recovery.

  • Electrocardiogram (ECG): Monitored for any arrhythmias or ischemic changes.

Data Presentation

The collected data should be summarized in tables to facilitate comparison between the bupranolol and placebo groups.

Table 1: Baseline Characteristics of Study Participants

ParameterMean ± SDRange
Age (years)
Height (cm)
Weight (kg)
Resting Heart Rate (bpm)
Resting Systolic BP (mmHg)
Resting Diastolic BP (mmHg)

Table 2: Heart Rate Response to Exercise (Bruce Protocol)

StagePlacebo (Mean HR ± SD)Bupranolol (Mean HR ± SD)p-value
Rest
Stage 1
Stage 2
Stage 3
Peak Exercise
Recovery (5 min)

Table 3: Blood Pressure Response to Exercise (Bruce Protocol)

StagePlacebo (Mean SBP/DBP ± SD)Bupranolol (Mean SBP/DBP ± SD)p-value
Rest
Stage 1
Stage 2
Stage 3
Peak Exercise
Recovery (5 min)

Safety Considerations

Bupranolol is a non-selective beta-blocker and may cause adverse effects such as bradycardia, hypotension, fatigue, and bronchospasm, particularly in susceptible individuals.[7] Participants should be carefully screened for contraindications. The exercise test should be conducted under the supervision of trained medical personnel with resuscitation equipment readily available.

Conclusion

This protocol provides a comprehensive framework for assessing the effect of bupranolol on exercise-induced tachycardia. The use of a randomized, double-blind, placebo-controlled crossover design with a standardized exercise protocol will yield high-quality data to determine the efficacy of bupranolol in this context. The detailed data collection and presentation guidelines will ensure clear and comparable results.

References

Application Notes and Protocols for Utilizing Bupranolol to Inhibit Beta-Adrenergic Signaling in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) is a non-selective competitive antagonist of β-adrenergic receptors (β-ARs), meaning it blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to both β1 and β2-adrenergic receptors.[1] This blockade inhibits the downstream signaling cascade, most notably the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] The reduction in intracellular cAMP levels leads to the attenuation of various physiological responses mediated by the β-adrenergic system. Due to its potent antagonistic properties, bupranolol is a valuable tool for in vitro studies aimed at elucidating the role of β-adrenergic signaling in various cellular processes, including proliferation, apoptosis, and metabolism in both normal and diseased cell lines.

These application notes provide detailed protocols for utilizing bupranolol to block β-adrenergic signaling in cell culture models, with a focus on quantifying its effects through cAMP measurement and cell viability assays.

Data Presentation

Bupranolol Antagonist Potency

The potency of bupranolol as a β-adrenergic antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Receptor SubtypeAgonistTissue/SystempA2 ValueReference
β1/β2-AdrenoceptorsAdrenalineGuinea-pig trachea8.97[2]
β1-AdrenoceptorsIsoprenaline-~9.0[1]
β2-AdrenoceptorsIsoprenaline-~9.0[1]
β3-AdrenoceptorsIsoprenaline-6.0[1]
Reference Data: Effects of Non-Selective Beta-Blockers on Cancer Cell Viability

While specific IC50/EC50 values for bupranolol's effect on the viability of various cell lines are not extensively documented in publicly available literature, data from studies on other non-selective beta-blockers, such as propranolol (B1214883), can provide a useful reference for designing experiments. The following table summarizes the effects of propranolol on the viability of several cancer cell lines.

Cell LineCancer TypeAssayEffect (IC50/EC50)Incubation TimeReference
AGSGastric CancerCell Viability~150 µM48h[3]
HGC-27Gastric CancerCell Viability~170 µM48h[3]
A549Non-Small Cell Lung CancerMTT Assay119.3 ± 12.7 µM72h[4]
H1299Non-Small Cell Lung CancerMTT Assay98.8 ± 10.3 µM72h[4]
SCC-9Oral Squamous Cell CarcinomaMTT Assay>300 µM-[5]
Cal27Oral Squamous Cell CarcinomaMTT Assay~110 µM-[5]
SCC-25Oral Squamous Cell CarcinomaMTT Assay~100 µM-[5]
U87-MGGlioblastomaMTT AssayDose-dependent decrease-[6]
LN229GlioblastomaMTT AssayDose-dependent decrease-[6]
HepG2Liver CancerCell Proliferation40-80 µM (inhibition)48h[7]
HepG2.2.15Liver CancerCell Proliferation40-80 µM (inhibition)48h[7]

Signaling Pathway and Experimental Workflow

Beta-Adrenergic Signaling Pathway

The following diagram illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by bupranolol.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Epinephrine) BAR β-Adrenergic Receptor (β-AR) Agonist->BAR Binds to Bupranolol Bupranolol Bupranolol->BAR Blocks G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Beta-adrenergic signaling pathway and bupranolol's point of inhibition.

Experimental Workflow for Assessing Bupranolol Activity

This diagram outlines a typical workflow for evaluating the efficacy of bupranolol in a cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to Desired Confluency Pre_incubation 4. Pre-incubate Cells with Bupranolol Cell_Culture->Pre_incubation Bupranolol_Prep 2. Prepare Bupranolol Stock Solution Bupranolol_Prep->Pre_incubation Agonist_Prep 3. Prepare β-Adrenergic Agonist (e.g., Isoproterenol) Stimulation 5. Stimulate with Agonist Agonist_Prep->Stimulation Pre_incubation->Stimulation cAMP_Assay 6a. cAMP Measurement (e.g., ELISA, HTRF) Stimulation->cAMP_Assay Viability_Assay 6b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Stimulation->Viability_Assay IC50_Calc 7a. Calculate IC50 for cAMP Inhibition cAMP_Assay->IC50_Calc EC50_Calc 7b. Calculate EC50/IC50 for Cell Viability Viability_Assay->EC50_Calc

References

Spectrophotometric Determination of Bupranolol Concentration in Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupranolol (B1668059) is a non-selective beta-adrenergic receptor blocker used in the management of hypertension and other cardiovascular conditions. Accurate and precise quantification of bupranolol in various solutions is crucial for pharmaceutical quality control, formulation development, and research purposes. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the determination of bupranolol concentration. This document provides detailed application notes and experimental protocols for the spectrophotometric analysis of bupranolol. The methodologies are based on the principle that bupranolol absorbs ultraviolet radiation at specific wavelengths, and the amount of absorption is directly proportional to its concentration in the solution, following the Beer-Lambert law.

Principle of the Method

The quantitative determination of bupranolol by UV-Vis spectrophotometry is based on the measurement of its absorbance at a specific wavelength where it exhibits maximum absorption (λmax). The concentration of bupranolol in an unknown sample can be determined by comparing its absorbance to a standard calibration curve prepared from solutions of known bupranolol concentrations.

Instrumentation and Materials

  • Instrumentation:

    • UV-Vis Spectrophotometer (double or single beam)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Quartz cuvettes (1 cm path length)

  • Chemicals and Reagents:

    • Bupranolol hydrochloride reference standard

    • Methanol (B129727) (HPLC or spectroscopic grade)

    • Hydrochloric acid (HCl), 0.1 M solution

    • Purified water (deionized or distilled)

Experimental Protocols

Two primary methods for the spectrophotometric determination of bupranolol are presented, utilizing different solvents and wavelengths.

Method A: Analysis in Methanol

This method is suitable for the analysis of bupranolol in organic solutions, such as during the analysis of transdermal patches.[1]

4.1.1. Determination of Maximum Absorption Wavelength (λmax)

  • Prepare a standard solution of this compound in methanol at a concentration of approximately 10 µg/mL.

  • Scan the solution using the UV-Vis spectrophotometer over a wavelength range of 200-400 nm, using methanol as the blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For bupranolol in methanol, the reported λmax is 226 nm .[1]

4.1.2. Preparation of Standard Solutions and Calibration Curve

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions by appropriate dilutions with methanol to obtain concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Measurement: Measure the absorbance of each working standard solution at 226 nm against a methanol blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

4.1.3. Analysis of Sample Solution

  • Prepare the sample solution by dissolving the formulation (e.g., the contents of a transdermal patch) in methanol.[1]

  • Filter the solution if necessary to remove any insoluble excipients.

  • Dilute the filtered solution with methanol to obtain a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the sample solution at 226 nm against a methanol blank.

  • Calculate the concentration of bupranolol in the sample using the equation from the linear regression of the calibration curve.

Method B: Analysis in 0.1 M Hydrochloric Acid

This method is based on pharmacopoeial standards and is suitable for aqueous solutions of this compound.[2]

4.2.1. Determination of Maximum Absorption Wavelength (λmax)

  • Prepare a standard solution of this compound in 0.1 M HCl at a concentration of approximately 10 µg/mL.

  • Scan the solution using the UV-Vis spectrophotometer over a wavelength range of 200-400 nm, using 0.1 M HCl as the blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For this compound in 0.1 M HCl, the reported λmax is 275 nm .[2]

4.2.2. Preparation of Standard Solutions and Calibration Curve

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock solution with 0.1 M HCl to obtain concentrations in the desired linear range.

  • Measurement: Measure the absorbance of each working standard solution at 275 nm against a 0.1 M HCl blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration and perform a linear regression analysis.

4.2.3. Analysis of Sample Solution

  • Prepare the sample solution by dissolving the product in 0.1 M HCl.

  • Filter the solution if necessary.

  • Dilute the solution with 0.1 M HCl to a concentration within the calibration curve range.

  • Measure the absorbance at 275 nm against a 0.1 M HCl blank.

  • Determine the concentration of bupranolol from the calibration curve.

Data Presentation

The quantitative data for the two spectrophotometric methods for bupranolol determination are summarized in the table below for easy comparison.

ParameterMethod AMethod B
Solvent Methanol0.1 M Hydrochloric Acid
λmax (nm) 226[1]275[2]
Specific Absorbance (E1% 1cm) Not Reported57 - 60[2]

Note: The linearity range, limit of detection (LOD), and limit of quantification (LOQ) are not explicitly stated in the provided search results and would need to be determined during method validation.

Visualization of Experimental Workflow

The general workflow for the spectrophotometric determination of bupranolol concentration can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Standard Solution working_standards Prepare Working Standard Solutions stock_solution->working_standards measure_standards Measure Absorbance of Working Standards working_standards->measure_standards sample_prep Prepare Sample Solution measure_sample Measure Absorbance of Sample Solution sample_prep->measure_sample calibration_curve Generate Calibration Curve measure_standards->calibration_curve concentration_calc Calculate Sample Concentration measure_sample->concentration_calc calibration_curve->concentration_calc beer_lambert_law Concentration Bupranolol Concentration (c) BeerLambert A = εlc Concentration->BeerLambert Absorbance Measured Absorbance (A) Pathlength Cuvette Pathlength (l) Pathlength->BeerLambert MolarAbsorptivity Molar Absorptivity (ε) MolarAbsorptivity->BeerLambert BeerLambert->Absorbance

References

Application Note: High-Performance Thin-Layer Chromatographic Analysis of Bupranolol Hydrochloride in Bulk Drug Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative analysis of bupranolol (B1668059) hydrochloride in its bulk drug form. As no specific validated HPTLC method for bupranolol hydrochloride is readily available in the public domain, this protocol has been adapted from validated methods for propranolol (B1214883) hydrochloride, a structurally and functionally similar beta-blocker.[1][2][3][4][5] This application note provides a comprehensive experimental protocol, including a stability-indicating assay developed from forced degradation studies, and summarizes the expected validation parameters based on the analogous compound.

Introduction

This compound is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and other cardiovascular conditions. Ensuring the quality and purity of the bulk drug is critical for the safety and efficacy of the final pharmaceutical product. HPTLC is a powerful analytical technique that offers several advantages for the analysis of pharmaceuticals, including high sample throughput, low operating costs, and the ability to perform simultaneous analysis of multiple samples.[6][7] This method provides a rapid and reliable approach for the identification, quantification, and stability assessment of this compound.

Experimental Protocol

This proposed HPTLC method is based on established and validated protocols for propranolol hydrochloride and is expected to be suitable for this compound with minimal optimization.

1. Materials and Reagents

  • This compound Reference Standard

  • Methanol (B129727) (AR Grade)

  • Toluene (AR Grade)

  • Ethyl acetate (B1210297) (AR Grade)

  • Glacial Acetic Acid (AR Grade)

  • Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)

2. Chromatographic Conditions

  • Stationary Phase: Pre-coated Silica Gel 60 F254 aluminum plates. Plates should be pre-washed with methanol and activated in an oven at 60°C for 5 minutes before use.[5]

  • Mobile Phase: Toluene:Methanol:Ethyl Acetate:Glacial Acetic Acid (7:1.5:1.5:0.1, v/v/v/v)[4]

  • Chamber Saturation: The chromatographic chamber should be saturated with the mobile phase vapor for at least 20 minutes prior to plate development.

  • Development Distance: 8 cm[5]

  • Detection Wavelength: Densitometric scanning at 290 nm.[1][3]

3. Preparation of Standard Solution

Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL (1000 µg/mL). From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.

4. Sample Preparation (for Bulk Drug)

Accurately weigh 10 mg of the this compound bulk drug sample and prepare a 1 mg/mL stock solution in methanol. Further dilute to obtain a working solution of 100 µg/mL with methanol.

5. Application of Bands

Apply 4 µL of the working standard solution and the sample solution as 8 mm bands onto the HPTLC plate using a suitable applicator. This will correspond to 400 ng/spot.

6. Chromatogram Development and Analysis

Develop the plate in the saturated twin-trough chamber up to the specified migration distance. After development, air dry the plate and perform densitometric scanning at 290 nm.

Method Validation Parameters (Based on Propranolol Hydrochloride Data)

The following tables summarize the validation parameters that would need to be established for this HPTLC method for this compound, based on typical values obtained for propranolol hydrochloride.

Table 1: Linearity and Range

ParameterPropranolol Hydrochloride
Linearity Range400 - 2400 ng/spot[4]
Correlation Coefficient (r²)> 0.99[5]

Table 2: Precision

ParameterPropranolol Hydrochloride (%RSD)
Intraday Precision< 2%
Interday Precision< 2%

Table 3: Accuracy (Recovery Studies)

ParameterPropranolol Hydrochloride
Recovery97.9 - 99.7%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterPropranolol Hydrochloride
LOD118.4 ng/spot[4]
LOQ355.2 ng/spot[4]

Stability-Indicating Assay: Forced Degradation Studies

To establish the stability-indicating nature of the HPTLC method, forced degradation studies should be performed on the this compound bulk drug. The drug should be subjected to stress conditions as per ICH guidelines Q1A (R2).[8]

1. Acid Hydrolysis: Reflux the drug solution with 5 N HCl for 3 hours and then neutralize with 5 N NaOH.

2. Base Hydrolysis: Reflux the drug solution with 0.1 N NaOH for a suitable period.

3. Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.

4. Thermal Degradation: Expose the solid drug to 80°C in a hot air oven for 24 hours.

5. Photolytic Degradation: Expose the solid drug to UV light for 24 hours.

After exposure to the stress conditions, the solutions should be appropriately diluted and applied to the HPTLC plate alongside a standard solution. The chromatograms should be evaluated for any degradation products, and the resolution between the parent drug peak and any degradant peaks should be assessed to demonstrate the specificity of the method.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the HPTLC analysis of this compound.

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Data Processing A Standard & Sample Preparation D Sample Application (Banding) A->D B Mobile Phase Preparation E Chromatogram Development B->E C HPTLC Plate Pre-washing & Activation C->D D->E F Plate Drying E->F G Densitometric Scanning F->G H Peak Identification & Quantification G->H I Report Generation H->I

Caption: HPTLC analysis workflow for this compound.

Conclusion

The proposed HPTLC method provides a straightforward and efficient approach for the quantitative analysis of this compound in its bulk form. The method is based on validated procedures for a closely related compound and is expected to exhibit good accuracy, precision, and linearity after optimization and validation. The inclusion of forced degradation studies will ensure that the method is stability-indicating, making it a valuable tool for quality control and stability testing in the pharmaceutical industry.

References

Troubleshooting & Optimization

Bupranolol Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with bupranolol (B1668059) hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of bupranolol hydrochloride in water?

A1: this compound is described as being slightly soluble in water.[1] The pH of a 1 in 1000 solution in water is between 5.2 and 6.2.[1]

Q2: I am having trouble dissolving this compound directly in my aqueous buffer. What could be the issue?

A2: Several factors can contribute to dissolution problems:

  • pH of the buffer: The solubility of this compound, like many amine-containing compounds, is likely pH-dependent. Its solubility is expected to be higher in more acidic conditions.

  • Buffer composition: The specific ions in your buffer could potentially interact with this compound, affecting its solubility.

  • Concentration: You may be attempting to prepare a solution that is above the compound's intrinsic solubility in your specific buffer system.

  • Temperature: Solubility can be temperature-dependent. Ensure your buffer is at the intended experimental temperature.

Q3: Are there any recommended alternative solvents if I cannot dissolve this compound in my aqueous buffer?

A3: Yes. For creating stock solutions, organic solvents are often used. Bupranolol is soluble in Dimethyl Sulfoxide (DMSO).[2][3] A common procedure is to dissolve the compound in a small amount of DMSO to create a concentrated stock solution, which can then be diluted into the final aqueous buffer.[4][5] When using this method, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological experiment.[6]

Q4: How does the solubility of this compound compare to similar compounds like propranolol (B1214883) hydrochloride?

A4: While specific comparative data is limited for bupranolol, its structural analog, propranolol hydrochloride, is known to be freely soluble in water.[7] The solubility of propranolol hydrochloride in PBS (pH 7.2) is approximately 5 mg/mL.[6] Given the structural similarities, their solubility behavior in response to pH changes may be comparable, though their absolute solubilities will differ.

Troubleshooting Guide

Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that buffer.

  • Troubleshooting Steps:

    • Reduce the final concentration: Try preparing a more dilute solution.

    • Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, be mindful of the potential effects of the solvent on your assay.[4]

    • Adjust the pH of the aqueous buffer: Lowering the pH of the buffer may increase the solubility of this compound.

    • Use sonication or gentle heating: These methods can sometimes help to dissolve the compound, but be cautious as they can also lead to degradation if not carefully controlled.[2]

Issue: Inconsistent results in bioassays, possibly due to poor solubility.
  • Possible Cause: The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually inspect your solutions: Before and after the experiment, check for any signs of precipitation in your wells or tubes.

    • Perform a solubility pre-assessment: Before conducting your main experiment, determine the approximate solubility of this compound in your specific buffer system using a method like the shake-flask or a high-throughput kinetic solubility assay.[4][5][8]

    • Filter your solutions: After preparation, filtering your final solution through a 0.22 µm filter can remove any undissolved particles.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This is a classic and reliable method for determining the equilibrium solubility of a compound.[5][8]

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4, TRIS-HCl pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately measure the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Replicates: It is recommended to perform a minimum of three replicate determinations.[8]

Protocol 2: Preparing a Stock Solution in an Organic Solvent

Methodology:

  • Solvent Selection: Choose a suitable organic solvent in which this compound is readily soluble, such as DMSO.[2][3]

  • Dissolution: Weigh the required amount of this compound and dissolve it in the appropriate volume of the organic solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).[2] Sonication or gentle warming may be used to aid dissolution.[2]

  • Storage: Store the stock solution as recommended, typically at -20°C or -80°C, and protected from light.

  • Serial Dilution: For experiments, perform serial dilutions of the stock solution into the final aqueous buffer to achieve the desired working concentrations.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₂ClNO₂ · HCl[1]
Molecular Weight308.24 g/mol [9][10]
DescriptionWhite, crystalline powder[1]
Aqueous SolubilitySlightly soluble in water[1]
pH (1 in 1000 solution)5.2 - 6.2[1]

Table 2: Solubility of Bupranolol in Organic Solvents

SolventApproximate SolubilitySource
DMSO50 mg/mL (may require sonication and warming)[2]
DMSO25 mg/mL (sonication recommended)[3]

Visualizations

experimental_workflow Workflow for Solubility Assessment and Use cluster_prep Preparation cluster_assessment Solubility Assessment cluster_use Experimental Use start Start with Bupranolol HCl Powder dissolve_direct Attempt Direct Dissolution in Aqueous Buffer start->dissolve_direct dissolve_dmso Prepare Concentrated Stock in DMSO start->dissolve_dmso soluble Completely Soluble? dissolve_direct->soluble precipitate Precipitate Forms? dissolve_dmso->precipitate troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Use Co-solvent soluble->troubleshoot No proceed Proceed to Experiment soluble->proceed Yes precipitate->troubleshoot Yes precipitate->proceed No troubleshoot->dissolve_direct troubleshoot->dissolve_dmso fail Insoluble Re-evaluate approach troubleshoot->fail

Caption: A logical workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Mechanism of Action of Bupranolol bupranolol Bupranolol beta_receptor β-Adrenergic Receptor bupranolol->beta_receptor Antagonist g_protein G Protein Activation beta_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activity g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP pka Protein Kinase A (PKA) Activation cAMP->pka cellular_response Downstream Cellular Response (e.g., changes in heart rate, contractility) pka->cellular_response

Caption: Bupranolol acts as a β-adrenergic receptor antagonist, blocking the downstream signaling cascade.

References

Technical Support Center: Enhancing Bupranolol Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of bupranolol (B1668059) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to provide answers to specific issues you may encounter during your research on bupranolol bioavailability.

Q1: We are observing very low and highly variable plasma concentrations of bupranolol after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability is a known challenge for bupranolol, primarily due to extensive first-pass metabolism in the liver.[1][2] Here’s a breakdown of potential causes and troubleshooting steps:

  • Cause 1: Extensive First-Pass Metabolism: After absorption from the gut, bupranolol passes through the liver where a significant portion is metabolized by cytochrome P450 enzymes before it can reach systemic circulation.[2][3] This is a common issue for many beta-blockers.[1]

  • Troubleshooting:

    • Formulation Strategy: Consider advanced oral drug delivery systems designed to bypass or reduce first-pass metabolism. Nanoparticle formulations can enhance absorption and lymphatic uptake, partially avoiding the portal circulation.[4][5] Self-emulsifying drug delivery systems (SEDDS) can also improve solubility and absorption, potentially increasing bioavailability.[6][7]

    • Alternative Routes of Administration: For baseline comparison and to confirm the extent of first-pass metabolism, administer bupranolol intravenously (IV) to determine its absolute bioavailability.[8] Non-oral routes that avoid the gastrointestinal tract and liver, such as transdermal delivery, have been shown to significantly increase the bioavailability of similar beta-blockers like propranolol (B1214883).[9][10]

  • Cause 2: Poor Aqueous Solubility: While bupranolol's solubility is not its primary limitation, formulation can still impact its dissolution in the gastrointestinal tract.[8]

  • Troubleshooting:

    • Solubility Enhancement: Utilizing co-solvents or formulating the drug in a lipid-based system like SEDDS can improve its solubilization in the gut.[7]

  • Cause 3: Experimental Technique Variability: Inconsistent oral gavage technique can lead to variability in drug delivery to the stomach.[11] Stress induced by handling and gavage can also affect gastrointestinal physiology and drug absorption.[11][12]

  • Troubleshooting:

    • Standardize Gavage Procedure: Ensure all personnel are thoroughly trained in proper oral gavage techniques for rats to minimize stress and ensure accurate dosing.[8][9]

    • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their environment and handling to reduce stress-induced physiological changes.

Q2: We are considering a nanoparticle-based formulation to improve the oral bioavailability of bupranolol. What are the key considerations and potential pitfalls?

A2: Nanoparticle formulations are a promising approach. Here are some key points to consider:

  • Key Considerations:

    • Particle Size: Particle size is a critical factor influencing oral absorption. Generally, smaller nanoparticles (around 100 nm) have shown better uptake and bioavailability.[4]

    • Surface Properties: The surface charge and hydrophobicity of the nanoparticles can affect their interaction with the mucus layer and intestinal epithelium.[5]

    • Polymer Selection: The choice of polymer for the nanoparticles will influence drug loading, release characteristics, and stability in the gastrointestinal tract.[13]

  • Potential Pitfalls & Troubleshooting:

    • Pitfall: Nanoparticle Aggregation: Nanoparticles may aggregate in the acidic environment of the stomach, reducing their effectiveness.

      • Troubleshooting: Use enteric coatings on the nanoparticles to protect them from the stomach's pH and allow for release in the intestine.[4]

    • Pitfall: Low Drug Loading: Achieving a high drug loading capacity can be challenging.

      • Troubleshooting: Optimize the formulation by screening different polymers and drug-to-polymer ratios.

    • Pitfall: Inconsistent In Vivo Performance: In vitro dissolution and permeability results may not always correlate with in vivo pharmacokinetic data.

      • Troubleshooting: Conduct pilot in vivo studies in a small group of animals to assess the formulation's performance before proceeding to larger-scale studies.

Q3: How do I design a preliminary animal study to compare the bioavailability of a novel oral bupranolol formulation against a standard solution?

A3: A well-designed pharmacokinetic study is essential. Here is a general outline for a study in rats:

  • Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar) of a specific age and weight range.

  • Groups:

    • Group 1 (Control): Administer a simple aqueous solution of bupranolol orally.

    • Group 2 (Test Formulation): Administer your novel bupranolol formulation (e.g., nanoparticles or SEDDS) orally at the same dose as the control group.

    • Group 3 (IV Administration): Administer bupranolol intravenously to determine the absolute bioavailability of your novel formulation.

  • Dosing: Administer the formulations via oral gavage. Ensure the dose volume is appropriate for the rat's body weight.[9]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable method like tail vein or saphenous vein sampling.[14][15]

  • Plasma Analysis: Analyze the plasma concentrations of bupranolol using a validated analytical method, such as HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). The relative bioavailability of your test formulation can be calculated as: (AUC_oral_test / AUC_oral_control) * 100. The absolute bioavailability is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

The following table summarizes pharmacokinetic data for propranolol, a beta-blocker structurally and functionally similar to bupranolol, from various animal studies. This data is illustrative of the potential improvements in bioavailability that can be achieved with different formulation strategies.

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute/Relative Bioavailability (%)Reference
Oral SolutionRabbitsN/ASignificantly LowerShorterSignificantly Lower12.3 ± 5.9 (Absolute)[9][16]
Transdermal PatchRabbitsN/ASignificantly HigherLongerSignificantly Higher74.8 ± 10.1 (Absolute)[9][16]
Oral SolutionRabbitsN/ALowerShorterLower~16-20% (Relative to Transdermal)[10][12]
Transdermal PatchRabbitsN/AHigherLongerHigher5 to 6-fold higher (Relative to Oral)[10][12]
Oral SolutionDogs80 mgN/AN/AN/A(-)-propranolol: 5.7 ± 1.6; (+)-propranolol: 16.1 ± 5.9[14]
Oral Solution (Chronic Dosing)Dogs80 mgN/AN/AN/A(-)-propranolol: 15.2 ± 3.7; (+)-propranolol: 23.7 ± 4.5[14]

Experimental Protocols

1. Protocol for Preparation of Bupranolol-Loaded Nanoparticles (Illustrative)

This protocol describes a general method for preparing bupranolol-loaded nanoparticles using an emulsification-solvent evaporation technique.

  • Materials:

    • Bupranolol hydrochloride

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Polyvinyl alcohol (PVA)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

    • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

    • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

    • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

    • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

    • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

2. Protocol for In Vivo Pharmacokinetic Study in Rats

  • Animal Handling and Dosing:

    • House male Sprague-Dawley rats (200-250 g) in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Fast the rats overnight before the experiment but allow free access to water.

    • On the day of the experiment, weigh each rat and calculate the dose volume.

    • For oral administration, administer the bupranolol formulation using a suitable-sized oral gavage needle.[9][17]

  • Blood Collection:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.[10][14]

    • Gently apply pressure to the puncture site to stop the bleeding.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on the day of analysis.

    • Analyze the concentration of bupranolol in the plasma samples using a validated HPLC or LC-MS/MS method.

Visualizations

Bupranolol_Metabolism cluster_liver Liver (First-Pass Metabolism) Bupranolol Bupranolol CYP2D6 CYP2D6 Bupranolol->CYP2D6 Major Pathway CYP1A2 CYP1A2 Bupranolol->CYP1A2 Major Pathway OtherEnzymes Other Enzymes Bupranolol->OtherEnzymes Minor Pathway Metabolite1 Ring Hydroxylation (e.g., 4-hydroxybupranolol) Excretion Excretion (Urine) Metabolite1->Excretion Metabolite2 N-desisopropylation Metabolite2->Excretion Metabolite3 Side-chain Oxidation Metabolite3->Excretion CYP2D6->Metabolite1 CYP1A2->Metabolite2 OtherEnzymes->Metabolite3

Caption: Proposed metabolic pathway of bupranolol in the liver.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_data Data Analysis Prep Preparation of Bupranolol Formulation (e.g., Nanoparticles) Char In Vitro Characterization (Size, Drug Loading, etc.) Prep->Char Dosing Oral Administration to Rats (Gavage) Char->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Bupranolol Quantification (HPLC/LC-MS) Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK Bioavailability Bioavailability Calculation PK->Bioavailability

Caption: Workflow for developing and evaluating a novel oral bupranolol formulation.

References

Technical Support Center: Bupranolol Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of bupranolol (B1668059) in stock solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause bupranolol degradation in stock solutions?

A1: Bupranolol, a non-selective beta-blocker, is susceptible to degradation from several factors. The primary environmental factors to control are temperature, light exposure, and pH.[1][2] Chemical degradation can also occur through hydrolysis and oxidation.[1][2]

Q2: What is the recommended solvent and storage temperature for bupranolol stock solutions?

A2: For optimal stability, bupranolol stock solutions should be prepared in high-purity solvents such as DMSO or methanol.[3][4] It is recommended to store powdered bupranolol at -20°C for long-term storage (up to 3 years).[3] Once in solution, it is best to store aliquots at -80°C to minimize degradation, with a recommended shelf-life of up to one year under these conditions.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: How does pH affect the stability of bupranolol in aqueous solutions?

A3: While specific data for bupranolol is limited, studies on the closely related beta-blocker, propranolol (B1214883), indicate that pH is a critical factor in the stability of aqueous solutions. Propranolol solutions are most stable at an acidic pH of 3.[5] They tend to decompose rapidly in alkaline conditions.[5] Therefore, it is advisable to maintain bupranolol solutions in a slightly acidic to neutral pH range if aqueous buffers are used.

Q4: Is bupranolol sensitive to light?

A4: Yes, bupranolol's structural similarity to propranolol, which is known to be light-sensitive, suggests that bupranolol is also susceptible to photodegradation.[6][7] To prevent this, always store bupranolol stock solutions in amber or opaque vials to protect them from light.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or inconsistent experimental results. Degradation of bupranolol in the stock solution.Prepare fresh stock solutions from powder. Ensure proper storage conditions (see FAQs). Perform a stability study to determine the usable life of your stock solution under your specific laboratory conditions.
Visible particulates or discoloration in the stock solution. Precipitation or degradation of bupranolol.Discard the solution. When preparing new solutions, ensure the bupranolol is fully dissolved. If using a buffer, check for compatibility and potential for precipitation.
Gradual decrease in solution pH over time. Potential oxidative degradation of the isopropylamine (B41738) side-chain. This has been observed with propranolol.[5]Store aliquots under an inert gas (e.g., argon or nitrogen) to minimize oxidation. Prepare smaller, single-use aliquots to reduce exposure to air.

Experimental Protocols

Protocol 1: Preparation of Bupranolol Stock Solution

This protocol describes the preparation of a 10 mM bupranolol stock solution in DMSO.

Materials:

  • Bupranolol powder (Molar Mass: 271.79 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate bupranolol powder to room temperature before opening to prevent condensation.

  • Weigh out 2.72 mg of bupranolol powder using a calibrated analytical balance.

  • Transfer the powder to a sterile amber vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the bupranolol is completely dissolved. Sonication may be used to aid dissolution.[3]

  • Aliquot the stock solution into smaller, single-use amber microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of Bupranolol Stock Solutions using HPLC

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of bupranolol.

Objective: To quantify the remaining percentage of intact bupranolol in a stock solution over time under specific storage conditions.

Materials:

  • Bupranolol stock solution for testing

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid (for pH adjustment)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Standard Preparation: Prepare a series of calibration standards of bupranolol of known concentrations in the mobile phase.

  • Sample Preparation: At each time point (e.g., 0, 7, 14, 30, 60, and 90 days), thaw an aliquot of the stored bupranolol stock solution. Dilute a small volume of the stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared sample from the stability study.

    • Set the UV detector to a wavelength where bupranolol has maximum absorbance (this may need to be determined, but a starting point could be around 290 nm, similar to propranolol).

  • Data Analysis:

    • From the standard curve, determine the concentration of bupranolol in the analyzed sample.

    • Calculate the percentage of bupranolol remaining at each time point relative to the initial concentration (time 0).

    • A common stability threshold is the retention of at least 90% of the initial concentration.

Data Presentation:

The results of the stability study can be summarized in the following table:

Storage ConditionTime (days)% Bupranolol Remaining (Mean ± SD)Appearance
-80°C in Amber Vials0100Clear, colorless
30
60
90
-20°C in Amber Vials0100Clear, colorless
30
60
90
4°C in Amber Vials0100Clear, colorless
7
14
30

Visualizations

Logical Workflow for Bupranolol Stability Troubleshooting

troubleshooting_workflow Bupranolol Stability Troubleshooting start Inconsistent Experimental Results or Loss of Potency check_solution Inspect Stock Solution: Visible Precipitate or Discoloration? start->check_solution prepare_fresh Discard Old Solution & Prepare Fresh Stock Solution check_solution->prepare_fresh Yes check_storage Review Storage Conditions: - Temperature (-80°C recommended)? - Light protection (amber vials)? - Solvent (anhydrous DMSO)? check_solution->check_storage No prepare_fresh->check_storage correct_storage Implement Correct Storage Practices check_storage->correct_storage No stability_study Conduct Stability Study (See Protocol 2) check_storage->stability_study Yes correct_storage->stability_study end Problem Resolved stability_study->end

Caption: A flowchart for troubleshooting inconsistent results potentially caused by bupranolol degradation.

Inferred Degradation Pathways of Bupranolol

Disclaimer: These pathways are inferred from studies on the closely related compound, propranolol, and represent potential degradation routes for bupranolol.

degradation_pathways Potential Degradation Pathways of Bupranolol cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation bupranolol Bupranolol C₁₄H₂₂ClNO₂ hydrolysis_product1 2-chloro-5-methylphenol bupranolol->hydrolysis_product1 Ether Bond Cleavage hydrolysis_product2 1-(tert-butylamino)propan-2,3-diol bupranolol->hydrolysis_product2 Ether Bond Cleavage oxidation_product Hydroxylated Bupranolol Addition of -OH to aromatic ring bupranolol->oxidation_product photo_product1 N-formylbupranolol bupranolol->photo_product1 photo_product2 N-acetylbupranolol bupranolol->photo_product2 thermal_product1 2-chloro-5-methylphenol bupranolol->thermal_product1 thermal_product2 Isopropylamine bupranolol->thermal_product2

Caption: Inferred degradation pathways of bupranolol based on data from similar beta-blockers.

References

Technical Support Center: Off-Target Effects of Bupranolol Hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of bupranolol (B1668059) hydrochloride in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of bupranolol hydrochloride?

This compound is a non-selective β-adrenergic receptor antagonist.[1] Its primary therapeutic effect is achieved by blocking both β1 and β2-adrenergic receptors, which leads to a reduction in heart rate, cardiac output, and blood pressure.[1][2]

Q2: Are there known or potential off-target effects of this compound?

While comprehensive public screening data for bupranolol is limited, evidence for off-target effects exists for bupranolol and is well-documented for other non-selective beta-blockers like propranolol (B1214883). These off-target interactions can be a source of unexpected results in cellular assays. Potential off-target categories include other G-protein coupled receptors (GPCRs), ion channels, and downstream signaling pathway components.

Q3: Has bupranolol been observed to interact with dopamine (B1211576) receptors?

Yes, one study has reported a weak antagonistic effect of bupranolol on dopamine receptors. In an in vitro study using guinea pig taenia caecum, bupranolol showed competitive antagonism of the relaxant response to dopamine with a pA2 value of 5.55 ± 0.10.[3] This suggests that at higher concentrations, bupranolol may interfere with dopaminergic signaling in cellular assays.

Q4: Is it possible that bupranolol interacts with serotonin (B10506) (5-HT) receptors?

Q5: Can bupranolol affect ion channels, such as sodium or calcium channels?

While specific data for bupranolol is scarce, the "membrane stabilizing activity" attributed to some beta-blockers, including propranolol, is associated with the blockade of sodium channels.[7][8] Propranolol has been shown to inhibit cardiac and neuronal voltage-gated sodium channels.[7][8] Additionally, some beta-blockers have been reported to exhibit calcium channel blocking activity.[9] Therefore, it is a possibility that bupranolol could have off-target effects on these ion channels, which could impact cellular processes like action potential propagation and calcium signaling.

Q6: What is the potential for bupranolol to inhibit hERG channels?

The potential for bupranolol to inhibit the human Ether-à-go-go-related gene (hERG) potassium channel has not been extensively reported. However, hERG channel inhibition is a common off-target effect for many drugs and a key safety concern.[10] Some beta-blockers, like carvedilol (B1668590) and propranolol, have been shown to inhibit hERG channels at micromolar concentrations.[11][12] Given this, it is advisable to consider the possibility of hERG channel blockade by bupranolol, especially when unexpected effects on cell viability or electrophysiology are observed.

Q7: How might this compound affect downstream signaling pathways in an off-target manner?

Off-target interactions at various receptors or ion channels can lead to the modulation of intracellular signaling cascades. For instance, if bupranolol interacts with other GPCRs, it could alter cAMP levels and subsequently affect Protein Kinase A (PKA) activity.[13] Furthermore, studies on propranolol have demonstrated effects on MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell proliferation, survival, and apoptosis.[14][15][16][17][18] Researchers should be aware that changes in these pathways may not solely be a consequence of β-adrenergic receptor blockade.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Viability or Proliferation
Possible Cause Troubleshooting Steps
Off-target cytotoxicity 1. Dose-response analysis: Perform a wide-range dose-response curve to determine if the effect is dose-dependent and occurs at concentrations higher than those required for β-adrenergic blockade. 2. Control compounds: Include a more selective β-blocker as a negative control and a known cytotoxic agent as a positive control. 3. Apoptosis/necrosis assays: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.
Inhibition of essential signaling pathways (e.g., MAPK/ERK, PI3K/AKT) 1. Western blotting: Analyze the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT) in the presence of bupranolol. 2. Pathway inhibitors: Compare the effects of bupranolol with known inhibitors of these pathways to see if they phenocopy the observed effect.
hERG channel blockade 1. Consult safety pharmacology data: If available, review any preclinical safety data for hERG liability. 2. Consider specialized assays: If significant concerns arise, consider collaborating with a specialized lab to perform a hERG patch-clamp assay.
Issue 2: Unexplained Changes in Second Messenger Levels (e.g., cAMP, Calcium)
Possible Cause Troubleshooting Steps
Interaction with other GPCRs 1. Receptor-specific antagonists: Use antagonists for other potential GPCR targets (e.g., dopamine or serotonin receptors) to see if they can reverse the effect of bupranolol. 2. Receptor expression profiling: Confirm the expression of potential off-target GPCRs in your cell line.
Direct effect on ion channels 1. Ion channel blockers: Use specific blockers for sodium or calcium channels to investigate if they can prevent the bupranolol-induced changes. 2. Calcium imaging: Use fluorescent calcium indicators to directly visualize changes in intracellular calcium concentration in real-time.
Inhibition of phosphodiesterases (PDEs) 1. PDE activity assay: Although less common for beta-blockers, a direct PDE inhibition assay could be performed if cAMP changes are inconsistent with receptor blockade.

Quantitative Data Summary

The following table summarizes the available quantitative data for the off-target interactions of this compound. Data is limited, and further investigation is often required.

Target Assay Type Species Value Reference
Dopamine ReceptorFunctional Antagonism (Relaxation)Guinea PigpA2 = 5.55 ± 0.10[3]
β1-Adrenoceptor (low-affinity state)Functional Antagonism (Tachycardia)RatApparent pA2 = 6.1[19]
β1-Adrenoceptor (high-affinity state)Radioligand BindingRatpKi = 8.8[19]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibitory constant (Ki).

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline for determining the binding affinity of this compound for a suspected off-target receptor.

1. Membrane Preparation:

  • Culture cells expressing the target receptor to a high density.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

2. Binding Reaction:

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand for the target receptor (typically at or below its Kd value).

    • A range of concentrations of this compound.

    • Membrane preparation (typically 20-50 µg of protein per well).

  • For total binding, omit this compound.

  • For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

  • Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Western Blot for Signaling Pathway Analysis

This protocol outlines the general steps to assess the effect of this compound on the phosphorylation status of key signaling proteins.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • If necessary, serum-starve the cells to reduce basal signaling.

  • Treat the cells with various concentrations of this compound for the desired time. Include appropriate positive and negative controls.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at high speed at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (unphosphorylated) protein or a housekeeping protein (e.g., β-actin or GAPDH).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Cellular Effects Start Unexpected Cellular Effect Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse PathwayAnalysis Analyze Downstream Signaling Pathways (e.g., Western Blot for p-ERK, p-AKT) DoseResponse->PathwayAnalysis Effect is dose-dependent Conclusion Identify Potential Off-Target Effect DoseResponse->Conclusion Effect is not reproducible or not dose-dependent OffTargetAssay Conduct Off-Target Binding/Functional Assays (e.g., Radioligand Binding, Ion Channel Assay) PathwayAnalysis->OffTargetAssay Signaling pathway is altered PathwayAnalysis->Conclusion No change in key pathways OffTargetAssay->Conclusion Specific off-target identified

Caption: A logical workflow for troubleshooting unexpected cellular effects of this compound.

G cluster_on_target Primary (On-Target) Effects cluster_off_target Potential Off-Target Effects Bupranolol Bupranolol HCl BetaAR β1/β2 Adrenergic Receptors Bupranolol->BetaAR Antagonist OtherGPCRs Other GPCRs (e.g., Dopamine, Serotonin) Bupranolol->OtherGPCRs IonChannels Ion Channels (e.g., Na+, Ca2+, hERG) Bupranolol->IonChannels OtherPathways Other Signaling Pathways (e.g., MAPK/ERK, PI3K/AKT) Bupranolol->OtherPathways AC Adenylyl Cyclase BetaAR->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PhysiologicalResponse Therapeutic Effects (e.g., ↓ Heart Rate) PKA->PhysiologicalResponse OffTargetResponse Unintended Cellular Responses (e.g., Cytotoxicity, Altered Signaling) OtherGPCRs->OffTargetResponse IonChannels->OffTargetResponse OtherPathways->OffTargetResponse

Caption: Signaling pathways potentially affected by this compound, including on-target and potential off-target mechanisms.

References

Troubleshooting low signal in bupranolol binding affinity assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering low signal issues in bupranolol (B1668059) binding affinity assays.

Frequently Asked Questions (FAQs)

Q1: What is bupranolol and what is its primary mechanism of action?

Bupranolol is a competitive, non-selective beta-adrenergic receptor (β-AR) antagonist.[1][2][3] Its mechanism of action involves competing with endogenous catecholamines (like epinephrine (B1671497) and norepinephrine) for binding to β1, β2, and β3-adrenergic receptors, thereby inhibiting sympathetic stimulation.[3][4] This action results in a reduction of heart rate, cardiac output, and blood pressure.[3] It has strong membrane-stabilizing activity but no intrinsic sympathomimetic activity (ISA).[2]

Q2: Which radioligand is typically used in a bupranolol binding assay?

Since bupranolol is an unlabeled ("cold") ligand, a radiolabeled ligand that also binds to beta-adrenergic receptors is required for competition assays. Common choices include non-selective antagonists like [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.[5] The selection depends on the specific receptor subtype(s) being investigated and the desired specific activity.

Q3: How do I determine the concentration of radioligand to use?

For competition binding assays, the radioligand concentration should ideally be at or below its dissociation constant (Kd) for the target receptor.[6][7] This ensures that the binding is primarily to high-affinity specific sites and provides a good window for competition by the unlabeled ligand (bupranolol). Using concentrations significantly above the Kd can lead to increased non-specific binding.[8]

Q4: What is the purpose of determining non-specific binding?

Non-specific binding (NSB) is the binding of the radioligand to components other than the target receptor, such as lipids, proteins in the membrane preparation, or the filter itself.[6] To accurately quantify binding to the receptor of interest (specific binding), NSB must be measured and subtracted from the total binding. This is typically done by adding a high concentration of an unlabeled, non-selective antagonist (e.g., 1-10 µM propranolol) to a set of assay tubes to saturate the specific receptor sites.[5][9]

Q5: What are the main downstream signaling pathways for beta-adrenergic receptors?

Beta-adrenergic receptors are G protein-coupled receptors (GPCRs).[10] Upon agonist binding, they primarily couple to the Gs alpha subunit (Gαs).[11] This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[12] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[11] Receptors are later desensitized through phosphorylation by GPCR kinases (GRKs) and subsequent binding of β-arrestin.[11][13]

Beta-Adrenergic Receptor Signaling Pathway

G_Protein_Signaling cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Epinephrine) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gs signaling pathway for beta-adrenergic receptors.

Troubleshooting Guide for Low Signal

Question: My total binding counts (CPM/DPM) are very low or indistinguishable from background. What is the problem?

Low total binding suggests a fundamental issue with one of the core assay components. This must be resolved before assessing specific binding.

Possible Causes and Solutions
CauseRecommended Solution
Inactive or Degraded Radioligand Radiochemicals have a limited shelf life. Verify the expiry date of your radioligand.[6] Store it according to the manufacturer's instructions to prevent degradation. If in doubt, purchase a new batch.
Insufficient Receptor Concentration The amount of receptor in your membrane preparation may be too low.[9] Use a cell line or tissue known to have high receptor expression.[5] Perform a protein titration experiment to determine the optimal amount of membrane protein per well that gives a robust signal.[9]
Degraded Receptors/Membranes Receptors can degrade if not handled properly. Always prepare membranes at 4°C with ice-cold buffers containing protease inhibitors.[9] Store membrane preparations at -80°C, potentially with a cryoprotectant like 10% glycerol (B35011).[9]
Incorrect Assay Buffer Composition The buffer's pH, ionic strength, or absence of necessary cofactors can inhibit binding.[8] A common buffer is 50 mM Tris-HCl, pH 7.4, sometimes supplemented with MgCl₂.[14] Ensure the pH is correct at the incubation temperature.[8]
Assay Not at Equilibrium The incubation time may be too short for the binding reaction to reach equilibrium.[6] This is especially true for lower radioligand concentrations. Perform a time-course (association kinetics) experiment to determine the optimal incubation time.[8]
Inefficient Detection Problems with the scintillation counter or cocktail can lead to low counts. Ensure the counter is calibrated and functioning correctly. Use a high-quality scintillation cocktail appropriate for your filter type.
Question: My total binding is adequate, but my specific binding is low or non-existent. What should I do?

This common issue points to high non-specific binding (NSB), which masks the specific signal. The goal is to maximize the ratio of specific-to-non-specific binding.

Possible Causes and Solutions
CauseRecommended Solution
High Radioligand Concentration Using a radioligand concentration significantly above its Kd increases binding to non-receptor sites.[8] Solution: Use a radioligand concentration at or below the Kd value for the receptor to ensure binding is primarily to high-affinity specific sites.[7][8]
Radioligand Sticking to Filters/Plates Hydrophobic radioligands are prone to sticking to assay plates and filter mats, increasing NSB.[7] Solution: Pre-soak filter mats in a blocking agent like 0.3-0.5% polyethyleneimine (PEI).[5] Consider adding a low concentration of Bovine Serum Albumin (BSA) to the assay buffer.
Inadequate or Slow Washing Insufficient washing fails to remove unbound radioligand, leading to high background counts.[9] Slow washing allows the radioligand to dissociate from the receptor.[6] Solution: Terminate the assay by rapid filtration. Increase the number and/or volume of washes with ice-cold wash buffer immediately after filtration.[9]
Incorrect Competitor for NSB The ligand used to define NSB may not be effective. Solution: Use a high concentration (e.g., 1-10 µM) of a well-characterized, non-selective antagonist like propranolol (B1214883) to fully saturate all specific binding sites.[5][9]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Signal Issue in Binding Assay CheckTotal Are Total Binding Counts Low? Start->CheckTotal CheckSpecific Is Specific Binding Low (i.e., High NSB)? CheckTotal->CheckSpecific No LowTotalGroup Troubleshoot Core Components CheckTotal->LowTotalGroup Yes HighNSBGroup Reduce Non-Specific Binding CheckSpecific->HighNSBGroup Yes End Optimized Signal CheckSpecific->End No Sol_Ligand Check Radioligand (Age, Storage) LowTotalGroup->Sol_Ligand Sol_Receptor Optimize Receptor Conc. & Integrity LowTotalGroup->Sol_Receptor Sol_Conditions Verify Buffer & Incubation Time LowTotalGroup->Sol_Conditions Sol_Ligand->CheckTotal Re-evaluate Sol_Receptor->CheckTotal Re-evaluate Sol_Conditions->CheckTotal Re-evaluate Sol_LigandConc Lower Radioligand Concentration (≤ Kd) HighNSBGroup->Sol_LigandConc Sol_Filter Pre-treat Filters (PEI) Add BSA to Buffer HighNSBGroup->Sol_Filter Sol_Wash Optimize Wash Steps (Volume, Speed) HighNSBGroup->Sol_Wash Sol_LigandConc->CheckSpecific Re-evaluate Sol_Filter->CheckSpecific Re-evaluate Sol_Wash->CheckSpecific Re-evaluate

Caption: A logical workflow for diagnosing low signal issues.

Quantitative Data Summary

Table 1: Bupranolol Binding Affinity

Bupranolol is a non-selective antagonist. Its affinity (Ki) represents the concentration required to occupy 50% of the receptors in the absence of a competing ligand. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Receptor SubtypeReported Affinity (Ki or pA₂)Reference
β1-Adrenergic~9.0 (pA₂)[1]
β2-Adrenergic~9.0 (pA₂)[1]
β3-Adrenergic~6.0 (pA₂)[1]
β1/β2 Adrenergic6-15 nmol/L (Ki)[15]

Note: pA₂ values can be approximated to pKi values for competitive antagonists.

Table 2: Typical Radioligand Binding Assay Buffer
ComponentTypical ConcentrationPurpose
Tris-HCl50 mMBuffering agent to maintain pH
pH7.4 (at incubation temp)Physiological pH for optimal binding
MgCl₂5-10 mMDivalent cation, often required for receptor conformation/binding
Protease InhibitorsVaries (e.g., 1x Cocktail)Prevents receptor degradation during preparation

Key Experimental Protocols

Protocol 1: Receptor Membrane Preparation

This protocol describes the preparation of cell membranes from cultured cells or tissue, which serves as the source of receptors.

  • Cell/Tissue Collection: Harvest cells or tissue and wash with ice-cold Phosphate-Buffered Saline (PBS). All subsequent steps should be performed at 4°C.

  • Homogenization: Resuspend the cell pellet or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and cellular debris.[6]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 30,000-40,000 x g) for 25-30 minutes to pellet the cell membranes.[6][9]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer.

  • Protein Quantification: Perform a protein concentration assay (e.g., Bradford or BCA) to determine the protein concentration of the membrane preparation.[9]

  • Storage: Aliquot the membrane preparation and store at -80°C. For long-term storage, resuspending in a buffer containing 10% glycerol is recommended.[9]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of bupranolol by measuring its ability to compete with a fixed concentration of a radioligand.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_run 3. Incubation & Separation cluster_analysis 4. Detection & Analysis A Prepare serial dilutions of unlabeled Bupranolol D Add reagents to wells: - Total Binding (Buffer + Radioligand + Membranes) - Non-Specific (Competitor + Radioligand + Membranes) - Competition (Bupranolol + Radioligand + Membranes) A->D B Prepare fixed concentration of Radioligand (e.g., [3H]-DHA) B->D C Thaw and dilute receptor membranes C->D E Incubate plate to reach equilibrium (e.g., 60-120 min at 25°C) D->E F Rapidly filter contents through a pre-soaked filter mat E->F G Wash filters with ice-cold wash buffer F->G H Dry filters, add scintillation cocktail, and count radioactivity G->H I Calculate Specific Binding (Total - Non-Specific) H->I J Plot % inhibition vs. [Bupranolol] and fit curve to find IC50 I->J K Calculate Ki using the Cheng-Prusoff equation J->K

Caption: General workflow for a competitive radioligand binding assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Add binding buffer, radioligand (e.g., [³H]-dihydroalprenolol at its Kd concentration), and the diluted membrane preparation.[14]

    • Non-Specific Binding (NSB): Add a saturating concentration of a non-selective antagonist (e.g., 10 µM propranolol), radioligand, and the membrane preparation.[5][14]

    • Competition: Add serial dilutions of bupranolol, radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), as determined by kinetic experiments.[5]

  • Separation: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.[5][14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding for each well: Specific Binding = Total Binding - Average NSB.[7]

    • Plot the percentage of specific binding as a function of the log concentration of bupranolol.

    • Fit the data to a one-site competition model (sigmoidal dose-response curve) to determine the IC₅₀ value.[5]

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][16]

References

Technical Support Center: Optimizing Bupranolol Dosage for In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing bupranolol (B1668059) in in vivo pain models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and achieving reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Which form of bupranolol is recommended for in vivo pain studies?

A1: For studies on antinociception, the S-enantiomer of bupranolol (S-bupranolol) is recommended. Research has shown that S-bupranolol provides superior antinociceptive effects with a better preclinical safety profile compared to both racemic bupranolol and propranolol.[1] It exhibits a full competitive antagonist profile at β(1)/β(2)/β(3)-adrenergic receptors and has negligible intrinsic β-adrenergic receptor agonist activity, which is thought to contribute to its efficacy and safety.[1]

Q2: What are the recommended dosage ranges for S-bupranolol in mouse pain models?

A2: The optimal dosage of S-bupranolol can vary depending on the specific pain model and the administration route. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Published literature, while not providing exhaustive dose-ranging studies, can offer a starting point. It is crucial to consult full research articles for detailed methodologies.

Q3: What is the primary mechanism of action for bupranolol's analgesic effect?

A3: Bupranolol is a non-selective beta-adrenergic receptor antagonist.[1] Its analgesic effects are believed to be mediated by the blockade of β-adrenergic receptors, which are involved in pain signaling pathways. The S-enantiomer of bupranolol has been shown to be a full competitive antagonist at β(1)/β(2)/β(3)-adrenergic receptors.[1] The blockade of these receptors can modulate nociceptive signaling.

Q4: How can I differentiate between the analgesic and sedative effects of bupranolol?

A4: This is a critical consideration in behavioral pharmacology. To distinguish between analgesia and sedation, it is essential to include appropriate control experiments. Motor function can be assessed using tests like the rotarod or open-field tests. If a dose of bupranolol that reduces pain-related behaviors also impairs motor coordination or significantly reduces locomotor activity in these tests, the apparent analgesic effect may be confounded by sedation. An ideal analgesic dose will reduce pain responses without causing significant motor impairment.

Troubleshooting Guides

Issue 1: Lack of Analgesic Effect
Possible Cause Troubleshooting Steps
Inappropriate Dosage The dose of S-bupranolol may be too low. Conduct a dose-response study to identify the effective dose range for your specific pain model and mouse strain.
Incorrect Administration Route The bioavailability of bupranolol can vary with the route of administration. Intraperitoneal (i.p.) injection is a common route in rodent studies. If using oral gavage, be aware of potential first-pass metabolism which may require higher doses.
Timing of Behavioral Testing The peak analgesic effect may not coincide with your testing window. Conduct a time-course experiment to determine the optimal time for behavioral assessment after S-bupranolol administration.
Pain Model Selection The analgesic efficacy of S-bupranolol may vary between different pain models (e.g., inflammatory vs. neuropathic pain). Ensure the chosen model is appropriate for investigating the mechanism of action of a beta-blocker.
Issue 2: Observation of Sedation or Motor Impairment
Possible Cause Troubleshooting Steps
Dosage is too High Sedative effects are often dose-dependent. Reduce the dose of S-bupranolol and re-evaluate both its analgesic and motor effects.
Confounding Sedative Effects To confirm that the observed behavioral changes are due to analgesia and not sedation, run a separate cohort of animals through a motor function test (e.g., rotarod or open-field test) at the same doses used in the pain assay.
Individual Animal Variability There can be significant inter-individual differences in drug response. Ensure you are using a sufficient number of animals per group to account for this variability and consider excluding outliers based on pre-defined criteria.

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol is a standard method for assessing mechanical sensitivity in rodent pain models.

  • Habituation: Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on a wire mesh floor for at least 30-60 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Positive Response: A positive response is defined as a brisk withdrawal or licking of the paw upon filament application.

  • Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.

  • Data Analysis: Compare the withdrawal thresholds between the vehicle-treated and S-bupranolol-treated groups.

Protocol 2: Assessment of Motor Coordination using the Rotarod Test

This protocol helps to evaluate potential motor-impairing effects of bupranolol.

  • Training: Train the mice on the rotarod at a constant or accelerating speed for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the experiment.

  • Drug Administration: Administer S-bupranolol or vehicle at the desired doses and time points corresponding to the pain experiments.

  • Testing: Place the mice on the rotating rod and record the latency to fall.

  • Data Analysis: Compare the latency to fall between the vehicle-treated and S-bupranolol-treated groups. A significant decrease in latency in the drug-treated group indicates motor impairment.

Data Presentation

Table 1: Hypothetical Dose-Response Data for S-Bupranolol in a Mouse Model of Inflammatory Pain

Dose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)Latency to Fall on Rotarod (s) (Mean ± SEM)
Vehicle0.4 ± 0.05180 ± 10
10.8 ± 0.07*175 ± 12
31.5 ± 0.12 160 ± 15
101.6 ± 0.1595 ± 20**

*p < 0.05, **p < 0.01 compared to vehicle. This hypothetical data illustrates how to present results to identify a therapeutic window where analgesia is observed without significant motor impairment.

Mandatory Visualizations

Bupranolol_Mechanism_of_Action cluster_0 Nociceptive Neuron cluster_1 Therapeutic Intervention Noxious_Stimulus Noxious Stimulus Beta_Adrenergic_Receptor β-Adrenergic Receptor Noxious_Stimulus->Beta_Adrenergic_Receptor Activates Signaling_Cascade Intracellular Signaling Cascade Beta_Adrenergic_Receptor->Signaling_Cascade Initiates Blocked_Receptor Blocked β-Adrenergic Receptor Increased_Nociception Increased Nociception Signaling_Cascade->Increased_Nociception Leads to Bupranolol Bupranolol Bupranolol->Blocked_Receptor Blocks Reduced_Nociception Reduced Nociception Blocked_Receptor->Reduced_Nociception Results in

Caption: Bupranolol's mechanism of action in pain modulation.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Baseline Testing Drug_Administration Bupranolol/Vehicle Administration Animal_Acclimation->Drug_Administration Pain_Behavior_Assay Pain Behavior Assay (e.g., von Frey) Drug_Administration->Pain_Behavior_Assay Motor_Function_Assay Motor Function Assay (e.g., Rotarod) Drug_Administration->Motor_Function_Assay Data_Analysis Data Analysis & Interpretation Pain_Behavior_Assay->Data_Analysis Motor_Function_Assay->Data_Analysis Troubleshooting_Logic Start Experiment Start Observe_Effect Observe Analgesic Effect? Start->Observe_Effect No_Effect No Analgesic Effect Observe_Effect->No_Effect No Yes_Effect Analgesic Effect Observed Observe_Effect->Yes_Effect Yes Troubleshoot_No_Effect Increase Dose or Check Protocol No_Effect->Troubleshoot_No_Effect Check_Motor Check for Motor Impairment Yes_Effect->Check_Motor No_Motor_Impairment Valid Analgesic Effect Check_Motor->No_Motor_Impairment No Motor_Impairment Confounded by Sedation Check_Motor->Motor_Impairment Yes Troubleshoot_Motor_Impairment Decrease Dose Motor_Impairment->Troubleshoot_Motor_Impairment

References

Technical Support Center: Accounting for Bupranolol First-Pass Metabolism in Pharmacokinetic Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic (PK) modeling of bupranolol (B1668059), with a specific focus on its extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of bupranolol so low?

A1: Bupranolol undergoes extensive first-pass metabolism, with over 90% of an oral dose being metabolized before it reaches systemic circulation.[1] This pre-systemic metabolism, primarily in the liver, significantly reduces the amount of active drug that is available to exert its therapeutic effect, resulting in a low oral bioavailability of less than 10%.[1]

Q2: What is the major metabolite of bupranolol?

A2: The primary metabolite of bupranolol is carboxybupranolol. This metabolite is formed by the oxidation of the methyl group on the benzene (B151609) ring to a carboxylic acid group.[1][2] A significant portion of this metabolite is then eliminated renally.[1][2]

Q3: Which enzymes are responsible for bupranolol's first-pass metabolism?

A3: While specific studies on bupranolol are limited, data from the structurally similar beta-blocker, propranolol (B1214883), strongly suggest the involvement of Cytochrome P450 (CYP) enzymes. For propranolol, CYP2D6 is the primary enzyme responsible for ring hydroxylation, and CYP1A2 is mainly responsible for N-desisopropylation.[1][3] It is highly probable that these or other CYP isoforms are the key drivers of bupranolol's extensive first-pass metabolism. Drugs that inhibit or induce these enzymes can alter the metabolism of bupranolol, leading to potential drug-drug interactions.[4]

Q4: How can first-pass metabolism be incorporated into a pharmacokinetic model for bupranolol?

A4: Physiologically Based Pharmacokinetic (PBPK) models are well-suited for this purpose.[5][6][7] These models can mechanistically simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. To account for first-pass metabolism, the PBPK model for bupranolol should include a detailed liver compartment with parameters for hepatic blood flow, liver volume, and the intrinsic clearance of bupranolol by relevant CYP enzymes. In vitro data from human liver microsome studies can be used to inform the metabolic parameters of the model.

Q5: What are the key pharmacokinetic parameters for bupranolol?

A5: The following table summarizes some of the known pharmacokinetic parameters for bupranolol. Due to the limited publicly available data, this table is not exhaustive but provides a general overview.

ParameterValueSpeciesAdministration RouteReference
Bioavailability< 10%HumanOral[1]
Elimination Half-Life2-4 hoursHumanOral[1]
Protein Binding76%--[1]
First-Pass Metabolism> 90%HumanOral[1]
Time to Maximal Plasma Concentration (Tmax)1.2 hoursHumanOral (200 mg)[8]
Elimination Half-Life (t 1/2)2.0 hoursHumanOral (200 mg)[8]

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental investigation and modeling of bupranolol's first-pass metabolism.

Issue 1: High variability in oral bioavailability in preclinical studies.
  • Possible Cause: Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can lead to significant inter-individual differences in metabolic capacity. This can result in substantial variability in the extent of first-pass metabolism and, consequently, oral bioavailability.

  • Troubleshooting Steps:

    • Phenotyping/Genotyping: If using animal models, consider phenotyping or genotyping the animals for relevant CYP enzyme activity to stratify the study population.

    • Use of Humanized Models: Employing animal models with humanized liver enzymes can provide data that is more translatable to human populations.

    • Population PK Modeling: Utilize a population pharmacokinetic modeling approach to quantify the inter-individual variability and identify potential covariates (e.g., enzyme expression levels) that explain this variability.

Issue 2: Discrepancy between in vitro metabolic stability and in vivo bioavailability.
  • Possible Cause: In vitro assays, such as those using liver microsomes, may not fully capture all aspects of in vivo metabolism. Factors like extrahepatic metabolism (e.g., in the gut wall) or the involvement of transporters can influence in vivo outcomes.

  • Troubleshooting Steps:

    • In Vitro Gut Metabolism: Conduct experiments using intestinal microsomes or S9 fractions to assess the potential contribution of gut wall metabolism to the first-pass effect.

    • Transporter Studies: Investigate if bupranolol is a substrate for uptake or efflux transporters in the liver and intestine, as these can modulate the intracellular concentration of the drug available for metabolism.

    • Refine PBPK Model: Incorporate compartments for the gut wall and include transporter kinetics in your PBPK model to create a more comprehensive simulation of the absorption and first-pass extraction process.

Issue 3: PBPK model underpredicts the extent of first-pass metabolism.
  • Possible Cause: The intrinsic clearance (CLint) value used in the model, often derived from in vitro data, may be an underestimation. This can be due to non-specific binding in the in vitro system or the use of inappropriate scaling factors.

  • Troubleshooting Steps:

    • Measure Fraction Unbound: Experimentally determine the fraction of bupranolol unbound in the microsomal incubation (fu,mic) and incorporate this into the calculation of CLint.

    • Verify Scaling Factors: Ensure that the scaling factors used to extrapolate from in vitro systems (e.g., mg microsomal protein per gram of liver) to the whole organ are accurate and species-specific.

    • Sensitivity Analysis: Perform a sensitivity analysis on the key model parameters (e.g., CLint, hepatic blood flow) to understand their influence on the predicted bioavailability. This can help identify which parameters have the most significant impact and may need further refinement.

Experimental Protocols

Protocol: Determination of Bupranolol's Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical in vitro experiment to assess the metabolic stability of bupranolol and identify the CYP isozymes involved in its metabolism.

1. Materials:

  • Bupranolol

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Specific CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6, furafylline (B147604) for CYP1A2)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Bupranolol stock solution - HLM suspension - NADPH regenerating system - CYP inhibitor solutions pre_incubation Pre-incubate HLM, bupranolol, and inhibitor (if applicable) at 37°C prep_reagents->pre_incubation initiate_reaction Initiate reaction by adding NADPH system pre_incubation->initiate_reaction time_points Incubate and collect samples at time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench reaction with cold acetonitrile containing internal standard time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining bupranolol centrifuge->lcms plot Plot ln(% remaining bupranolol) vs. time lcms->plot calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) plot->calculate compare Compare CLint in the presence and absence of inhibitors to identify contributing CYPs calculate->compare

Caption: Experimental workflow for in vitro metabolic stability assay.

3. Data Analysis and Interpretation:

  • The disappearance of bupranolol over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • A significant decrease in the metabolic rate in the presence of a specific CYP inhibitor indicates the involvement of that enzyme in bupranolol's metabolism.

Visualizations

Bupranolol First-Pass Metabolism Signaling Pathway

The following diagram illustrates the process of bupranolol's first-pass metabolism after oral administration.

first_pass_metabolism cluster_absorption Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation oral_dose Oral Dose of Bupranolol absorption Absorption from Small Intestine oral_dose->absorption portal_vein Hepatic Portal Vein absorption->portal_vein liver_metabolism Metabolism by CYP Enzymes (e.g., CYP2D6, CYP1A2) portal_vein->liver_metabolism metabolites Carboxybupranolol (Inactive Metabolite) liver_metabolism->metabolites >90% systemic_circulation Systemic Circulation (Low Bioavailability) liver_metabolism->systemic_circulation <10%

Caption: First-pass metabolism of orally administered bupranolol.

References

Technical Support Center: Minimizing Variability in Bupranolol Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in bupranolol (B1668059) animal experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our results with racemic bupranolol. What could be the cause and how can we reduce it?

A1: High variability with racemic bupranolol is a common issue. Bupranolol has a chiral center, meaning it exists as two enantiomers: S-bupranolol and R-bupranolol. These enantiomers can have different pharmacological and pharmacokinetic properties. Research has shown that S-bupranolol is the more potent enantiomer, exhibiting greater antinociceptive effects and a superior preclinical safety profile with fewer side effects compared to the racemic mixture.[1][2][3] The R-enantiomer may contribute to off-target effects and increased variability.

Recommendation: To significantly reduce variability, it is highly recommended to use the pure S-enantiomer of bupranolol in your experiments. This will ensure a more specific and consistent pharmacological effect.

Q2: What are the critical factors to consider in our experimental design to ensure reproducibility in bupranolol studies?

A2: A robust experimental design is fundamental to minimizing variability. Key factors include:

  • Animal Model: The species, strain, age, sex, and health status of the animals should be carefully selected and standardized. Different strains can exhibit different metabolic rates and responses to drugs.

  • Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions before the study begins to reduce stress-induced variability.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, experiments should be conducted in a blinded manner to avoid operator bias.

  • Control Groups: Always include appropriate control groups, such as a vehicle control group, to differentiate the effects of bupranolol from the experimental procedures.

  • Sample Size: An adequate number of animals per group is necessary to achieve sufficient statistical power to detect real effects and minimize the impact of individual animal variation.

Q3: How does the route of administration affect the pharmacokinetics and variability of bupranolol?

A3: The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of bupranolol, which in turn affects its bioavailability and the consistency of its effects.

  • Oral Gavage: This route is common but can be subject to high variability due to the first-pass effect, where the drug is extensively metabolized in the liver before reaching systemic circulation.[4] The presence of food in the stomach can also alter absorption rates.[5][6][7][8]

  • Intraperitoneal (IP) Injection: IP injection bypasses the first-pass metabolism, leading to higher bioavailability and often more consistent plasma concentrations compared to oral administration. However, proper injection technique is crucial to avoid injection into organs, which can cause significant variability and harm to the animal.

  • Transdermal Administration: Transdermal delivery can provide sustained and controlled release of bupranolol, leading to stable plasma concentrations over a longer period. This can be an effective way to reduce variability associated with repeated dosing.

Recommendation: For initial studies aiming for consistent exposure, IP injection may be preferable to oral gavage. If sustained exposure is required, transdermal administration should be considered. Regardless of the route, it is essential to standardize the administration technique and timing.

Troubleshooting Guide: Inconsistent Results in Bupranolol Experiments

Observed Problem Potential Cause(s) Recommended Solution(s)
High inter-animal variability in response Use of racemic bupranolol.Switch to the pure S-enantiomer of bupranolol.[1][2][3]
Genetic differences between animals (e.g., different strains, outbred stocks).Use a well-defined, inbred animal strain. Increase the sample size to account for individual variation.
Inconsistent drug administration technique (e.g., variable gavage placement, IP injection into organs).Ensure all personnel are thoroughly trained and proficient in the chosen administration route.
Stress-induced physiological changes in animals.Standardize handling procedures, acclimatize animals to the experimental setup, and minimize environmental stressors.
Lack of expected pharmacological effect Incorrect dose.Perform a dose-response study to determine the optimal dose for your specific animal model and endpoint.
Poor bioavailability due to first-pass metabolism (oral administration).Consider an alternative route of administration with higher bioavailability, such as intraperitoneal injection.[4]
Degradation of bupranolol in the dosing solution.Prepare fresh dosing solutions for each experiment. Verify the stability of bupranolol in your chosen vehicle and storage conditions.
Unexpected or adverse side effects Off-target effects of the R-enantiomer in a racemic mixture.Use the S-enantiomer of bupranolol.[1][2][3]
Dose is too high.Reduce the dose and conduct a dose-toxicity study.
Interaction with other administered substances.Review all compounds being administered for potential drug-drug interactions.

Data Presentation: Pharmacokinetic Parameters of Beta-Blockers

Due to the limited availability of public data on the pharmacokinetics of bupranolol administered via oral gavage and intraperitoneal injection in rats and mice, the following tables present data for propranolol (B1214883), a structurally and pharmacologically similar non-selective beta-blocker. This information can serve as a valuable reference point for designing bupranolol experiments. It is strongly recommended that researchers perform pilot pharmacokinetic studies for bupranolol in their specific animal model and experimental conditions.

Table 1: Representative Pharmacokinetic Parameters of Propranolol in Rats after Oral Administration

ParameterValueReference
Dose 20 mg/kg[9]
Cmax (ng/mL) 41 ± 12[10]
Tmax (min) 52 ± 11[10]
AUC (ng·h/mL) 79 ± 54[10]
t1/2 (h) 2.41 ± 1.16[10]

Table 2: Representative Pharmacokinetic Parameters of Propranolol in Rabbits after Oral and Transdermal Administration

Route of Administration Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
OralNot Specified135.6 ± 15.22.0 ± 0.5685.4 ± 75.3[11]
TransdermalNot Specified45.8 ± 5.78.0 ± 1.03850.2 ± 410.6[11]

Experimental Protocols

Protocol 1: Preparation of Bupranolol Solution for In Vivo Administration

This protocol provides a general guideline for preparing bupranolol solutions for oral gavage or intraperitoneal injection in rodents.

Materials:

  • S-Bupranolol Hydrochloride

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Calculate the required amount of bupranolol: Based on the desired dose (mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 mL/kg for oral gavage and IP injection in rodents), calculate the total amount of bupranolol needed.

  • Weigh the bupranolol: Accurately weigh the calculated amount of S-bupranolol hydrochloride powder.

  • Dissolve the bupranolol: In a sterile vial, add the weighed bupranolol to the appropriate volume of sterile saline or PBS to achieve the desired final concentration.

  • Ensure complete dissolution: Vortex the solution until the bupranolol is completely dissolved. Gentle warming may be used if necessary, but ensure the solution is cooled to room temperature before administration.

  • Sterile filter the solution: For IP injections, it is critical to sterile filter the solution using a 0.22 µm syringe filter to prevent infection.

  • Storage: Prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution protected from light at 2-8°C. Conduct stability tests to determine the appropriate storage duration for your specific formulation.[12][13]

Protocol 2: Administration of Bupranolol via Oral Gavage in Rats

Materials:

  • Prepared bupranolol solution

  • Appropriately sized gavage needle (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats)

  • Syringe

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement and injury.

  • Measure the gavage needle length: Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Mark this depth on the needle.

  • Fill the syringe: Draw the calculated volume of the bupranolol solution into the syringe.

  • Insert the gavage needle: Gently insert the ball tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administer the solution: Once the needle is at the predetermined depth, slowly administer the solution.

  • Withdraw the needle: Gently and smoothly withdraw the gavage needle.

  • Monitor the animal: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Mandatory Visualizations

Signaling Pathways

Bupranolol, as a non-selective beta-adrenergic receptor antagonist, primarily functions by blocking the binding of endogenous catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors (β-ARs). This inhibition modulates downstream signaling pathways, primarily the G-protein-dependent adenylyl cyclase/cAMP pathway and the G-protein-independent β-arrestin pathway.

Bupranolol_Signaling_Overview cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling Catecholamines Epinephrine/ Norepinephrine BetaAR β-Adrenergic Receptor (β1, β2, β3) Catecholamines->BetaAR Activates Bupranolol Bupranolol Bupranolol->BetaAR Blocks Gs Gs Protein BetaAR->Gs Activates Gi Gi Protein BetaAR->Gi Activates (β2/β3) BetaArrestin β-Arrestin BetaAR->BetaArrestin Recruits AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PhysiologicalResponse Physiological Response PKA->PhysiologicalResponse Modulates MAPK MAPK Pathway (e.g., ERK) BetaArrestin->MAPK Activates MAPK->PhysiologicalResponse Modulates

Caption: Overview of Beta-Adrenergic Receptor Signaling and Bupranolol's Mechanism of Action.

Beta1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta1AR β1-Adrenergic Receptor Gs Gs Protein Beta1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CaChannels L-type Ca2+ Channels PKA->CaChannels Phosphorylates Calcium Ca2+ Influx CaChannels->Calcium HeartRate Increased Heart Rate & Contractility Calcium->HeartRate Bupranolol Bupranolol Bupranolol->Beta1AR Blocks Catecholamines Norepinephrine/ Epinephrine Catecholamines->Beta1AR Activates

Caption: Bupranolol's Antagonism of the β1-Adrenergic Receptor Signaling Pathway in Cardiomyocytes.

Beta2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta2AR β2-Adrenergic Receptor Gs Gs Protein Beta2AR->Gs Gi Gi Protein Beta2AR->Gi BetaArrestin β-Arrestin Beta2AR->BetaArrestin Recruits AC Adenylyl Cyclase Gs->AC Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA SmoothMuscleRelax Smooth Muscle Relaxation PKA->SmoothMuscleRelax MAPK MAPK Pathway BetaArrestin->MAPK Bupranolol Bupranolol Bupranolol->Beta2AR Blocks Catecholamines Epinephrine Catecholamines->Beta2AR Activates

Caption: Bupranolol's Antagonism of the Dual Gs/Gi and β-Arrestin Signaling of the β2-Adrenergic Receptor.

Beta3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol (Adipocyte) Beta3AR β3-Adrenergic Receptor Gs Gs Protein Beta3AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Thermogenesis Thermogenesis PKA->Thermogenesis Upregulates UCP1 Lipolysis Lipolysis HSL->Lipolysis Bupranolol S-Bupranolol (Unique Blockade) Bupranolol->Beta3AR Blocks Catecholamines Norepinephrine Catecholamines->Beta3AR Activates

Caption: S-Bupranolol's Unique Blockade of the β3-Adrenergic Receptor Signaling Pathway in Adipocytes.[1][2][3]

Experimental Workflow

experimental_workflow start Start: Experimental Question design Experimental Design - Animal Model Selection - Randomization & Blinding - Sample Size Calculation start->design acclimatization Animal Acclimatization (e.g., 1-2 weeks) design->acclimatization formulation Bupranolol Formulation (Use S-enantiomer, fresh prep) acclimatization->formulation dosing Drug Administration (Standardized Technique) formulation->dosing monitoring Endpoint Measurement & Animal Monitoring dosing->monitoring data_analysis Data Collection & Analysis monitoring->data_analysis interpretation Results Interpretation data_analysis->interpretation end Conclusion interpretation->end

Caption: A Standardized Workflow to Minimize Variability in Bupranolol Animal Experiments.

References

Technical Support Center: Overcoming Poor Transdermal Delivery of Bupranolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor transdermal delivery of bupranolol (B1668059).

Frequently Asked Questions (FAQs)

Q1: Why is the transdermal delivery of bupranolol challenging?

A1: Bupranolol is a suitable candidate for transdermal delivery due to its physicochemical and pharmacokinetic properties. However, like many drugs, its delivery across the skin is limited by the formidable barrier function of the outermost layer of the epidermis, the stratum corneum. This lipophilic layer hinders the penetration of many molecules, leading to low bioavailability when administered transdermally without enhancement strategies. Bupranolol's oral administration is also limited by extensive first-pass metabolism and a short biological half-life, making transdermal delivery an attractive alternative to improve therapeutic outcomes.[1]

Q2: What are the most common strategies to enhance the transdermal delivery of bupranolol?

A2: The most common and effective strategies involve the use of chemical penetration enhancers. These are compounds that reversibly disrupt the structure of the stratum corneum, thereby increasing its permeability to the drug. Commonly studied enhancers for bupranolol include pyrrolidones (e.g., 2-pyrrolidone, 1-methyl-2-pyrrolidone), glycols (e.g., propylene (B89431) glycol), and terpenes (e.g., menthol).[1][2][3] Additionally, formulating bupranolol into advanced delivery systems like reservoir-type or matrix-type transdermal patches can control the release and improve permeation.[4]

Q3: How do chemical penetration enhancers improve bupranolol delivery?

A3: Chemical enhancers work through various mechanisms:

  • Disruption of Stratum Corneum Lipids: Enhancers like propylene glycol and menthol (B31143) can fluidize the lipid bilayers of the stratum corneum, creating pathways for the drug to diffuse through.[5][6]

  • Interaction with Intracellular Proteins: Some enhancers can interact with the keratin (B1170402) in the corneocytes, leading to a more permeable structure.

  • Increased Drug Partitioning: Enhancers can alter the solubility of the drug in the stratum corneum, increasing the partition coefficient from the vehicle to the skin, which drives the drug into the tissue.

Below is a diagram illustrating the general mechanism of chemical penetration enhancers.

G cluster_0 Stratum Corneum (SC) cluster_1 Drug Delivery Intact SC Intact Stratum Corneum (Lipid Bilayers) Disrupted SC Disrupted Stratum Corneum (Increased Fluidity) Intact SC->Disrupted SC Action of Enhancer Permeation Enhanced Permeation Disrupted SC->Permeation Facilitated Diffusion Bupranolol Bupranolol in Formulation Bupranolol->Intact SC Poor Penetration Bupranolol->Disrupted SC Increased Partitioning

Caption: Mechanism of Chemical Penetration Enhancers.

Troubleshooting Guides

Issue 1: Low and Variable Permeation Flux in In Vitro Experiments

Question: I am conducting in vitro permeation studies with bupranolol using a Franz diffusion cell and excised rat skin, but my measured flux is consistently low and shows high variability between replicates. What could be the cause and how can I troubleshoot this?

Answer:

Low and variable flux in in vitro permeation studies is a common issue. Here’s a systematic approach to troubleshoot the problem:

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inadequate Skin Preparation Ensure consistent and careful preparation of the excised rat skin. Remove any adhering subcutaneous fat and tissue without damaging the epidermis. Variations in skin thickness can significantly impact permeation, so try to use skin from a consistent anatomical location.[7]
Air Bubbles in Receptor Chamber Air bubbles trapped beneath the skin membrane can reduce the effective surface area for diffusion and act as a barrier. Ensure the receptor chamber is completely filled with degassed receptor medium and that no bubbles are present after mounting the skin.[2][4]
Inconsistent Donor Formulation Application Apply a consistent and known amount of your bupranolol formulation to the donor compartment. Inconsistent application can lead to variability in the drug concentration gradient, which is the driving force for diffusion.
Sub-optimal Penetration Enhancer Concentration The concentration of the penetration enhancer is critical. For some enhancers, like menthol, increasing the concentration beyond an optimal point can actually decrease the flux.[1][3] It is advisable to test a range of enhancer concentrations to determine the optimal level for your formulation.
Poor Solubility in Receptor Medium Bupranolol needs to be soluble in the receptor medium to maintain sink conditions (drug concentration in the receptor is less than 10% of its saturation solubility). If solubility is an issue, consider adding a co-solvent like ethanol (B145695) (e.g., 10% w/v) to the phosphate-buffered saline (PBS).[4]
Inconsistent Temperature Control The temperature of the diffusion cell should be maintained at 32°C or 37°C to mimic physiological conditions. Fluctuations in temperature can alter skin permeability and drug diffusion rates.[4]

Below is a workflow to guide your troubleshooting process for in vitro permeation experiments.

G start Start: Low/Variable Flux check_skin Verify Skin Preparation Protocol start->check_skin check_bubbles Inspect for Air Bubbles in Receptor Chamber check_skin->check_bubbles check_donor Standardize Donor Formulation Application check_bubbles->check_donor optimize_enhancer Optimize Enhancer Concentration check_donor->optimize_enhancer check_receptor Assess Drug Solubility in Receptor Medium optimize_enhancer->check_receptor check_temp Confirm Consistent Temperature Control check_receptor->check_temp analyze_data Re-run Experiment & Analyze Data check_temp->analyze_data

Caption: Troubleshooting Workflow for In Vitro Permeation Studies.

Issue 2: Poor Drug Release from a Reservoir-Type Transdermal Patch

Question: I have developed a reservoir-type transdermal delivery system (TDS) for bupranolol, but the in vitro release studies show very slow and incomplete drug release. How can I improve this?

Answer:

Poor drug release from a reservoir-type TDS can be attributed to several formulation variables. Here are key factors to investigate:

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Gel Reservoir Polymer The type of polymer used in the gel reservoir significantly affects drug release. Nonionic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and hydroxypropyl cellulose (B213188) (HPC) have been shown to provide much higher release rates for bupranolol compared to anionic polymers like carboxymethyl cellulose (CMC) and sodium alginate.[4] Consider reformulating with a nonionic polymer.
Rate-Controlling Membrane is Too Restrictive The rate-controlling membrane is a critical component. Different membranes have different porosities and compositions. For bupranolol, a Cotran-polyethylene microporous membrane has demonstrated a higher release rate compared to other membranes.[4] Evaluate different commercially available membranes to find one that provides the desired release profile.
Drug Crystallization in the Reservoir If the drug concentration in the reservoir exceeds its solubility in the gel matrix, it can crystallize over time, reducing the amount of drug available for release. Ensure that the concentration of bupranolol in the gel is below its saturation point or consider using co-solvents to improve solubility.
Insufficient Plasticizer in the Formulation Plasticizers are added to polymer matrices to increase their flexibility and permeability. Insufficient levels can result in a rigid matrix that impedes drug diffusion. Evaluate the type and concentration of the plasticizer in your formulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of various penetration enhancers on the transdermal delivery of bupranolol as reported in the literature.

Table 1: Effect of Penetration Enhancers on Bupranolol Flux (Aqueous Suspension)

EnhancerConcentration (% w/v)Fold Increase in Flux vs. ControlReference
2-Pyrrolidone (PY)53.8[1]
1-Methyl-2-pyrrolidone (MPY)52.4[1]
Propylene Glycol (PG)102.5[1]
Propylene Glycol (PG)305.0[1]
Menthol23.8[1]

Table 2: Effect of Penetration Enhancers on Bupranolol Permeation from a Reservoir-Type TDS

Enhancer in TDSConcentration (% w/v)Fold Increase in Permeation Rate vs. ControlReference
2-Pyrrolidone (PY)53.0[4]
1-Methyl-2-pyrrolidone (MPY)51.5[4]
Partially Methylated β-Cyclodextrin (PMβCD)-2.5[4]
Propylene Glycol (PG)101.4[4]
Propylene Glycol (PG)301.8[4]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a generalized procedure based on methodologies reported for bupranolol permeation studies.[4]

1. Materials and Equipment:

  • Franz or Keshary-Chien type diffusion cells

  • Excised full-thickness rat abdominal skin

  • Phosphate Buffered Saline (PBS), pH 7.4 (receptor medium)

  • Bupranolol formulation (e.g., aqueous suspension with enhancers)

  • Water bath with temperature control and magnetic stirring capabilities

  • High-Performance Liquid Chromatography (HPLC) system for drug analysis

  • Syringes and needles for sampling

2. Skin Preparation:

  • Sacrifice a male Wistar rat (200-250 g) using an approved ethical method.

  • Shave the abdominal hair carefully.

  • Excise the full-thickness abdominal skin and remove any adhering subcutaneous fat and visceral debris.

  • Wash the skin with PBS.

  • Cut the skin into appropriate sizes to fit the diffusion cells.

3. Diffusion Cell Setup:

  • Mount the excised rat skin on the diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Fill the receptor compartment with pre-warmed (37°C) and degassed PBS (pH 7.4). Ensure no air bubbles are trapped under the skin.

  • Place a magnetic stir bar in the receptor compartment and place the cell in the water bath maintained at 37°C. The receptor medium should be stirred continuously.

  • Allow the skin to equilibrate for 30 minutes.

4. Permeation Experiment:

  • Place a known quantity of the bupranolol formulation into the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the receptor compartment through the sampling port.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

5. Sample Analysis:

  • Analyze the collected samples for bupranolol concentration using a validated HPLC method.

  • Calculate the cumulative amount of bupranolol permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of the plot represents the steady-state flux (Jss) in µg/cm²/h.

The logical workflow for developing a transdermal patch for bupranolol is illustrated below.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 Optimization & Stability A Drug-Excipient Compatibility Studies B Selection of Polymers & Penetration Enhancers A->B C Preparation of Transdermal Patch (e.g., Solvent Casting) B->C D Physicochemical Characterization (Thickness, Drug Content) C->D E In Vitro Drug Release Studies D->E F In Vitro Skin Permeation Studies E->F G Formulation Optimization F->G H Stability Studies G->H

Caption: Development Workflow for a Bupranolol Transdermal Patch.

References

Technical Support Center: Purity Analysis of Bupranolol Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity analysis of bupranolol (B1668059) hydrochloride enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric purity analysis of bupranolol hydrochloride important?

A1: this compound, like many beta-blockers, is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers.[1][2] These enantiomers can have different pharmacological and toxicological profiles. For instance, in many beta-blockers, the cardiac beta-blocking activity primarily resides in the S-(-)-enantiomer.[1] The R-(+)-enantiomer may be less active, inactive, or even contribute to undesirable side effects.[2][3] Therefore, regulatory agencies require the quantitative analysis of enantiomeric purity to ensure the safety and efficacy of the final drug product.

Q2: What is the most common analytical technique for the enantiomeric separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for the enantiomeric separation of beta-blockers like bupranolol.[1][4][5] Specifically, direct chiral HPLC using Chiral Stationary Phases (CSPs) is the preferred method due to its speed, reproducibility, and sensitivity.[1][4]

Q3: What types of Chiral Stationary Phases (CSPs) are effective for separating bupranolol enantiomers?

A3: Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) gel support, are very effective for the chiral separation of beta-blockers.[4] Macrocyclic glycopeptide phases (e.g., teicoplanin-based) and Pirkle-type phases have also been successfully used for similar compounds.[1][6] The choice of CSP is often empirical and may require screening of different columns.[5]

Q4: What are the key parameters to optimize in a chiral HPLC method for bupranolol?

A4: The critical parameters for optimization include:

  • Mobile Phase Composition: The choice of organic modifier (e.g., ethanol, isopropanol), its proportion in the mobile phase, and the use of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine (B46881), triethylamine) are crucial for achieving good resolution.[3][7]

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time.

  • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process and affect peak shape and resolution.[3]

  • Detector Wavelength: The UV detector wavelength should be set to the absorption maximum of bupranolol for optimal sensitivity.

Troubleshooting Guide

Problem 1: Poor or no separation of bupranolol enantiomers.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide). Consult literature for successful separations of similar beta-blockers like propranolol.[7]
Suboptimal Mobile Phase Composition- Modify the type and percentage of the organic modifier (e.g., switch from isopropanol (B130326) to ethanol).[4]- Add or adjust the concentration of an acidic or basic additive. For basic compounds like bupranolol, a basic modifier (e.g., diethylamine, triethylamine) is often necessary to improve peak shape and achieve separation.[3][4]- For normal phase mode, a typical mobile phase could be a mixture of an alkane (like n-hexane or n-heptane), an alcohol (ethanol or isopropanol), and a basic additive.[7]
Incorrect Elution ModeTry different elution modes such as normal phase, reversed-phase, or polar organic mode, depending on the CSP.[7]
Insufficient Method OptimizationSystematically vary one parameter at a time (e.g., mobile phase composition, temperature, flow rate) to find the optimal conditions.

Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).

Possible Cause Suggested Solution
Secondary Interactions with the Stationary PhaseAdd a basic modifier like diethylamine or triethylamine (B128534) to the mobile phase to minimize interactions between the basic amine group of bupranolol and residual silanols on the silica support.[4]
Sample OverloadReduce the injection volume or the concentration of the sample solution.
Inappropriate Sample SolventDissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Column Contamination or Degradation- Flush the column with a strong solvent.- If performance does not improve, the column may need to be replaced.

Problem 3: Unstable or drifting retention times.

Possible Cause Suggested Solution
Inadequate Column EquilibrationEnsure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This can take longer for chiral separations.
Fluctuations in TemperatureUse a column oven to maintain a constant and controlled temperature.[3]
Mobile Phase InstabilityPrepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Pump or System IssuesCheck the HPLC system for leaks, ensure proper pump performance, and verify that the solvent proportioning is accurate.

Experimental Protocols

General Chiral HPLC Method for this compound Enantiomers

This protocol is a starting point and may require optimization.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as one coated with amylose or cellulose derivatives is a good starting point.[4]

  • Reagents: this compound reference standards (racemate and individual enantiomers if available), n-hexane (or n-heptane), ethanol, isopropanol, diethylamine (DEA) or triethylamine (TEA) - all HPLC grade.

2. Chromatographic Conditions (Example):

Parameter Condition
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[4]
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C[7]
Detection Wavelength UV at the absorption maximum of bupranolol (e.g., 280 nm)[8]
Injection Volume 10-20 µL

3. Solution Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound in methanol (B129727) or mobile phase at a concentration of approximately 0.5 mg/mL.[4] Further dilute as needed for analysis.

  • Sample Solution: Prepare the sample containing this compound at a similar concentration to the standard solution using the same diluent.

  • Mobile Phase Preparation: Carefully measure the required volumes of the mobile phase components. For the example above, for 1 L of mobile phase, mix 800 mL of n-heptane, 200 mL of ethanol, and 1 mL of diethylamine. Ensure thorough mixing and degas before use.

4. System Suitability:

  • Inject the racemic standard solution multiple times (e.g., n=6).

  • The system is suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) of the peak areas is less than 2.0%.

5. Analysis and Calculation of Enantiomeric Purity:

  • Inject the sample solution.

  • Identify the peaks corresponding to the two enantiomers based on their retention times (if a pure enantiomer standard is available) or by comparing to the racemate.

  • Calculate the percentage of each enantiomer using the peak areas:

    • % Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100

    • % Enantiomer 2 = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100

Method Validation Parameters

For ensuring the reliability of the analytical method, validation should be performed according to ICH guidelines.[9][10]

Parameter Typical Acceptance Criteria Description
Specificity The method should be able to resolve the two enantiomers from each other and from any other components in the sample matrix.Assessed by analyzing a placebo and a spiked placebo sample.
Linearity Correlation coefficient (r²) > 0.999[7][8]The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range Typically 80% to 120% of the test concentration.The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy Recovery of 98.0% to 102.0%[9]The closeness of the test results obtained by the method to the true value. Determined by spike recovery studies.[11]
Precision RSD ≤ 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.Important for quantifying the minor enantiomer as an impurity.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.A signal-to-noise ratio of 3:1 is common.
Robustness No significant change in results with small, deliberate variations in method parameters.Small changes in mobile phase composition, flow rate, temperature, etc., should not adversely affect the separation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (Racemic Bupranolol HCl) equilibration Equilibrate Column prep_standard->equilibration prep_sample Prepare Sample Solution injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase prep_mobile->equilibration sst System Suitability Test (SST) equilibration->sst Inject Racemate sst->injection SST Pass? detection UV Detection injection->detection integration Peak Integration detection->integration calculation Calculate Enantiomeric Purity integration->calculation report Generate Report calculation->report

Caption: Workflow for enantiomeric purity analysis of bupranolol HCl by HPLC.

Troubleshooting_Logic start Poor or No Enantiomeric Separation check_mp Is Mobile Phase Optimized? start->check_mp adjust_mp Adjust Organic Modifier % Add/Change Additive (DEA/TEA) check_mp->adjust_mp No check_csp Is CSP Appropriate? check_mp->check_csp Yes adjust_mp->start screen_csp Screen Different CSPs (e.g., Polysaccharide-based) check_csp->screen_csp No check_params Are Temp/Flow Rate Optimized? check_csp->check_params Yes screen_csp->start adjust_params Systematically Vary Temp and Flow Rate check_params->adjust_params No solution Separation Achieved check_params->solution Yes adjust_params->start

Caption: Troubleshooting logic for poor enantiomeric separation.

References

Stabilizing bupranolol hydrochloride for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing bupranolol (B1668059) hydrochloride during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of bupranolol hydrochloride?

The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors. Key factors include temperature, light, and pH. High temperatures can accelerate chemical degradation reactions such as oxidation, reduction, and hydrolysis[1][2]. Exposure to light, particularly UV light, can lead to photodegradation[3][4]. The pH of a solution is also critical, as acidic or alkaline conditions can catalyze the decomposition of many drugs; a pH range of 4 to 8 is often optimal for stability[1][2]. For photosensitive drugs, storage in amber glass bottles or protection from light is essential[4].

Q2: What are the recommended storage conditions for this compound powder and prepared solutions?

Proper storage is crucial to maintain the integrity of this compound for long-term use. Different storage conditions apply to the solid powder versus prepared solutions. For optimal stability, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles[5].

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[6]
Solution in Solvent -80°C6 months[5]
-20°C1 month[5]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, this compound is typically dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For instance, a 25 mg/mL stock solution can be prepared in DMSO, and sonication may be used to aid dissolution[6]. It is recommended to prepare a clear stock solution first before further dilution into aqueous buffers or media[5].

Q4: Can I prepare a working solution for in vivo experiments in advance?

For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use[5]. If a stock solution is used to make the final formulation, co-solvents are often required. A typical formulation involves a multi-step process of adding the DMSO stock solution to polyethylene (B3416737) glycol (PEG300), followed by Tween-80, and finally a saline solution[5][6].

Q5: What are the known degradation pathways for beta-blockers like bupranolol?

While specific degradation pathways for this compound are not extensively detailed, studies on similar beta-blockers like propranolol (B1214883) provide insight. Common degradation pathways include:

  • Photodegradation : Exposure to light can produce products like 1-naphthol (B170400) from propranolol[3].

  • Hydrolysis : Cleavage of the ether bond is a potential degradation route[7][8].

  • Oxidation : Hydroxylation of the aromatic ring and side-chain oxidation can occur[7][8].

These pathways lead to a loss of potency and the formation of potentially interfering or toxic byproducts.

Troubleshooting Guide

Issue 1: My this compound solution shows precipitation after preparation or storage.

  • Possible Cause 1: Low Solubility. this compound has limited solubility in aqueous solutions. The use of co-solvents like DMSO, PEG300, and Tween-80 is often necessary for in vivo formulations[5][6].

  • Troubleshooting Action 1: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound[5][6]. Ensure the solvents are added sequentially as recommended in the protocol.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to product inactivation and precipitation[5].

  • Troubleshooting Action 2: Aliquot the stock solution into single-use volumes after preparation to minimize freeze-thaw cycles[5].

  • Possible Cause 3: Inappropriate pH. The pH of the final solution can affect the solubility and stability of the drug.

  • Troubleshooting Action 3: Measure the pH of your final working solution. While many drugs are stable between pH 4 and 8, the optimal pH for bupranolol solubility in your specific buffer system may need to be determined empirically[1].

Issue 2: I am observing a decline in the expected pharmacological effect over the course of my long-term experiment.

  • Possible Cause 1: Chemical Degradation. The compound may be degrading over time due to exposure to light, inappropriate temperature, or unsuitable pH, leading to a lower effective concentration.

  • Troubleshooting Action 1: Review your storage and handling procedures. Ensure solutions are protected from light by using amber vials or covering them with foil[4]. Confirm that storage temperatures are maintained as recommended (-20°C for up to one month, -80°C for up to six months for solutions)[5]. For in vivo studies, always prepare the final working solution fresh daily[5].

  • Possible Cause 2: Adsorption to Labware. The compound might be adsorbing to the surface of plastic tubes or containers, reducing the concentration in the solution.

  • Troubleshooting Action 2: Consider using low-adsorption plasticware or glass containers where compatible with your experimental setup.

Issue 3: My analytical results (e.g., HPLC) show unexpected peaks appearing over time.

  • Possible Cause: Formation of Degradation Products. The appearance of new peaks in a chromatogram is a strong indicator that the this compound is degrading.

  • Troubleshooting Action: Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method is "stability-indicating." This involves intentionally exposing the drug to stress conditions (acid, base, oxidation, light, heat) to generate degradants and ensure they can be separated from the parent drug peak[8]. Comparing the chromatograms from your stored samples to those from the forced degradation study can help identify the degradation products.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable stock solution and a ready-to-use working solution for in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure for Stock Solution (e.g., 25 mg/mL):

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 25 mg of powder, add 1 mL of DMSO).

  • Vortex thoroughly. If dissolution is incomplete, sonicate the solution until it becomes clear[6].

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[5].

Procedure for In Vivo Working Solution (Example Formulation): This protocol is for a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6]. This solution should be prepared fresh on the day of use [5].

  • For a 1 mL final volume, start with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of your DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of Saline to bring the total volume to 1 mL.

  • Mix thoroughly before administration.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Fresh Daily) weigh 1. Weigh Bupranolol HCl Powder add_dmso 2. Add DMSO weigh->add_dmso sonicate 3. Vortex / Sonicate to Dissolve add_dmso->sonicate aliquot 4. Aliquot into Single-Use Tubes sonicate->aliquot store 5. Store at -20°C or -80°C aliquot->store add_stock B. Add DMSO Stock Solution & Mix store->add_stock Use one aliquot start_peg A. Start with PEG300 start_peg->add_stock add_tween C. Add Tween-80 & Mix add_stock->add_tween add_saline D. Add Saline & Mix add_tween->add_saline inject E. Ready for In Vivo Use add_saline->inject

Caption: Workflow for preparing this compound solutions.

Protocol 2: Stability Assessment by HPLC

Objective: To quantify the concentration of this compound over time and detect the formation of degradation products.

Methodology: This protocol is a general guideline based on methods for similar compounds[8][9]. The specific column, mobile phase, and gradient may require optimization.

Equipment & Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of acetonitrile and a buffer solution). The exact ratio should be optimized to achieve good separation. Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation:

    • At each time point of your stability study (e.g., 0, 1, 2, 4 weeks), take an aliquot of your stored this compound solution.

    • Dilute the sample to a suitable concentration within the range of your calibration curve using the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate and column temperature.

    • Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Inject the standard solutions first to establish the calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Calculate the concentration of this compound in your samples by comparing the peak area from the sample chromatogram to the calibration curve.

    • Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products. The area of these peaks can be used to estimate the percentage of degradation.

Visualization: Potential Degradation Pathways

This diagram illustrates hypothetical degradation pathways for bupranolol based on known pathways for similar beta-blockers like propranolol[7][8].

G cluster_stress Stress Factors Bupranolol This compound (Stable) Degradation Degradation Products (Loss of Potency) Pathway1 Hydrolysis (Ether Bond Cleavage) Bupranolol->Pathway1 pH, Heat Pathway2 Oxidation (Hydroxylation) Bupranolol->Pathway2 Oxidation Pathway3 Photodegradation Bupranolol->Pathway3 Light Light Light (UV) Heat Heat pH Acid / Base Oxidation Oxidizing Agents Pathway1->Degradation Pathway2->Degradation Pathway3->Degradation

Caption: Factors and potential pathways of bupranolol degradation.

References

Selecting appropriate negative controls for bupranolol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate negative controls for experiments involving the non-selective beta-blocker, bupranolol (B1668059).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for bupranolol?

Bupranolol is a competitive, non-selective beta-adrenergic receptor antagonist.[1] It competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to β1 and β2-adrenergic receptors.[1] This blockade inhibits downstream signaling pathways, leading to effects such as reduced heart rate and blood pressure.[1][2] Bupranolol does not possess intrinsic sympathomimetic activity (ISA) but does exhibit strong membrane-stabilizing activity.[1][3]

Q2: Why is it crucial to use a negative control in my bupranolol experiments?

Using a negative control is essential to ensure that the observed effects are specifically due to the beta-blocking activity of bupranolol and not due to other, off-target effects. A proper negative control helps to differentiate the intended pharmacological effects from confounding factors such as solvent effects, membrane stabilization, or interactions with other receptors.

Q3: What is the most appropriate negative control for bupranolol?

The ideal negative control for bupranolol is its pharmacologically inactive enantiomer, R-(+)-bupranolol .[4] The beta-blocking activity of bupranolol resides almost exclusively in the S-(-)-enantiomer.[5] The R-(+)-enantiomer is structurally identical in terms of its physicochemical properties but has significantly lower affinity for beta-adrenergic receptors, making it an excellent control for non-receptor-mediated effects.

Q4: Where can I source R-(+)-bupranolol?

R-(+)-bupranolol can be sourced from various chemical suppliers that specialize in research chemicals and reference standards. One such supplier is ChemicalBook, which lists manufacturers of R-Bupranolol.[6] When purchasing, ensure the supplier provides a certificate of analysis confirming its chemical identity and enantiomeric purity.

Q5: What if I cannot obtain R-(+)-bupranolol? Are there alternative negative controls?

If R-(+)-bupranolol is unavailable, a structurally similar molecule with no or very low affinity for beta-adrenergic receptors can be considered. However, finding a perfect analog can be challenging. An alternative and essential control is the vehicle control , where the cells or animals are treated with the same solvent used to dissolve the bupranolol at the same final concentration. This controls for any effects of the solvent itself.

For some experiments, using a beta-blocker from a different chemical class that is known to lack the specific off-target effect being investigated can also be a useful control. For example, to control for membrane stabilizing effects, a beta-blocker that lacks this property, such as atenolol, could be used in a separate control experiment.[7]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell-based assays.

  • Possible Cause: Bupranolol has strong membrane-stabilizing activity, which can affect cell membrane integrity and ion channel function, leading to artifacts in cellular assays, especially at higher concentrations.[1][3]

  • Troubleshooting Steps:

    • Run a dose-response curve: Determine the lowest effective concentration of S-(-)-bupranolol that elicits the desired beta-blocking effect.

    • Include R-(+)-bupranolol as a control: At the same concentrations, R-(+)-bupranolol should not produce the same effect if the observed outcome is due to beta-blockade. Any effects observed with R-(+)-bupranolol are likely due to off-target actions like membrane stabilization.

    • Perform a cell viability assay: Use assays like MTT or trypan blue exclusion to ensure that the concentrations of bupranolol used are not causing cytotoxicity.

Issue 2: My in vivo experiment shows a physiological response that doesn't seem to be related to beta-blockade.

  • Possible Cause: Bupranolol can have other systemic effects. For example, it has been shown to inhibit platelet aggregation.[8]

  • Troubleshooting Steps:

    • Use R-(+)-bupranolol: This will help determine if the effect is stereoselective and thus likely related to a specific receptor interaction (even if not the beta-receptor) or a more general chemical property.

    • Measure multiple physiological parameters: In addition to the primary endpoint, monitor other parameters that might be affected by off-target effects. For example, if studying cardiovascular effects, consider assessing platelet function.

    • Consult the literature for known off-target effects: Bupranolol and related compounds like propranolol (B1214883) have been studied for various off-target interactions. A thorough literature review can provide insights into potential confounding effects.

Issue 3: High background or non-specific binding in radioligand binding assays.

  • Possible Cause: The radioligand concentration may be too high, or there may be issues with the membrane preparation or assay buffer.

  • Troubleshooting Steps:

    • Optimize radioligand concentration: Use a concentration at or below the Kd for the receptor to minimize non-specific binding.

    • Ensure proper washing: Increase the number and volume of wash steps to effectively remove unbound radioligand.

    • Include a "blank" control: Use a high concentration of a non-selective antagonist (e.g., 10 µM propranolol) to define non-specific binding.

Data Presentation

Table 1: Comparison of Binding Affinities (pKi) of Bupranolol Enantiomers

EnantiomerReceptorpKiReference
S-(-)-Bupranololβ1-adrenergic8.8[9]
R-(+)-Bupranololβ1-adrenergic6.9[9]
S-(-)-Bupranololβ2-adrenergic~9.0[10]
R-(+)-Bupranololβ2-adrenergicLower affinityN/A

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparison of Functional Antagonism (pA2) of Bupranolol Enantiomers

EnantiomerAssaypA2Reference
S-(-)-BupranololIsoprenaline-induced tachycardia7.9[9]
R-(+)-BupranololIsoprenaline-induced tachycardia5.4[9]
S-(-)-BupranololCGP 12177-induced tachycardia6.1[9]
R-(+)-BupranololCGP 12177-induced tachycardia4.6[9]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of S-(-)-bupranolol and R-(+)-bupranolol for β-adrenergic receptors.

Materials:

  • Membrane preparation from cells or tissues expressing β-adrenergic receptors.

  • Radioligand (e.g., [3H]-CGP12177).

  • S-(-)-bupranolol and R-(+)-bupranolol stock solutions.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, membrane preparation, and varying concentrations of unlabeled S-(-)-bupranolol or R-(+)-bupranolol.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-selective antagonist like propranolol) from total binding. Determine the IC50 values and calculate the Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the functional antagonism of S-(-)-bupranolol and R-(+)-bupranolol on β-adrenergic receptor signaling.

Materials:

  • Cells expressing the β-adrenergic receptor of interest.

  • Cell culture medium.

  • S-(-)-bupranolol and R-(+)-bupranolol stock solutions.

  • β-adrenergic agonist (e.g., isoproterenol).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of S-(-)-bupranolol, R-(+)-bupranolol, or vehicle control for a defined period (e.g., 30 minutes). Include a PDE inhibitor in the pre-incubation buffer.

  • Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., isoproterenol (B85558) at its EC80) to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Bupranolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates S_Bupranolol S-(-)-Bupranolol S_Bupranolol->Beta_Receptor Blocks G_Protein Gαs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay and Data Collection cluster_analysis Data Analysis and Interpretation start Start Experiment prepare_cells Prepare Cells/Tissues Expressing β-receptors start->prepare_cells prepare_reagents Prepare Reagents: S-(-)-Bupranolol R-(+)-Bupranolol (Negative Control) Vehicle (Control) start->prepare_reagents treat_s_bupranolol Treat with S-(-)-Bupranolol (Dose-Response) prepare_cells->treat_s_bupranolol treat_r_bupranolol Treat with R-(+)-Bupranolol (Same Doses) prepare_cells->treat_r_bupranolol treat_vehicle Treat with Vehicle prepare_cells->treat_vehicle prepare_reagents->treat_s_bupranolol prepare_reagents->treat_r_bupranolol prepare_reagents->treat_vehicle perform_assay Perform Functional Assay (e.g., cAMP measurement) treat_s_bupranolol->perform_assay treat_r_bupranolol->perform_assay treat_vehicle->perform_assay collect_data Collect Data perform_assay->collect_data analyze_data Analyze Dose-Response Curves collect_data->analyze_data interpret_results Interpret Results: - Specific β-blockade effect - Off-target effects - Vehicle effects analyze_data->interpret_results conclusion Conclusion interpret_results->conclusion Negative_Control_Logic cluster_outcomes Possible Outcomes question Is the observed effect specific to β-adrenergic blockade? vehicle_control Vehicle Control (Rules out solvent effects) question->vehicle_control Test with inactive_enantiomer R-(+)-Bupranolol (Controls for off-target effects and non-specific chemical properties) question->inactive_enantiomer Test with outcome_c Effect seen with all treatments (Likely an artifact or solvent effect) vehicle_control->outcome_c outcome_a Effect seen with S-(-)-Bupranolol only (Specific β-blockade) inactive_enantiomer->outcome_a outcome_b Effect seen with both enantiomers, but not with vehicle (Off-target effect) inactive_enantiomer->outcome_b

References

Validation & Comparative

Bupranolol Demonstrates Superior Beta-3 Adrenoceptor Blockade Compared to Propranolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – A comprehensive analysis of experimental data reveals significant differences in the beta-3 adrenoceptor (β3-AR) blocking properties of bupranolol (B1668059) and propranolol (B1214883), two non-selective beta-blockers. While both drugs effectively antagonize beta-1 and beta-2 adrenoceptors, bupranolol exhibits a markedly higher affinity and functional blockade of the beta-3 subtype, a receptor increasingly recognized for its role in cardiovascular and metabolic regulation. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Propranolol, a widely used beta-blocker, demonstrates negligible affinity for the β3-AR. In contrast, bupranolol acts as a potent competitive antagonist at all three beta-adrenoceptor subtypes, including the β3-AR. This distinction is critical for research and therapeutic development targeting the nuanced physiological roles of the β3-AR. This guide presents a side-by-side comparison of their binding affinities and functional antagonist potencies, details the experimental methodologies used to derive this data, and illustrates the relevant signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of bupranolol and propranolol at human beta-adrenoceptor subtypes.

Table 1: Comparative Binding Affinities (pKi) of Bupranolol and Propranolol at Human Beta-Adrenoceptor Subtypes

AntagonistpKi at β1-AR (± SEM)pKi at β2-AR (± SEM)pKi at β3-AR (± SEM)Reference
Bupranolol8.51 ± 0.049.85 ± 0.057.04 ± 0.13[1]
Propranolol8.83 ± 0.059.42 ± 0.05< 5[1]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Antagonist Potencies (pA2) of Bupranolol and Propranolol at the Beta-3 Adrenoceptor

AntagonistpA2 ValueExperimental SystemAgonistReference
Bupranolol5.77 - 5.97Guinea Pig Taenia CaecumIsoprenaline / Salbutamol
Propranolol5.9Brown Fat CellsNorepinephrine / BRL 37344

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Mandatory Visualization

Beta-3 Adrenoceptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways of the beta-3 adrenoceptor upon agonist stimulation, which involves coupling to both stimulatory (Gs) and inhibitory (Gi) G-proteins.

Beta3_Signaling cluster_membrane Cell Membrane B3AR β3-Adrenoceptor Gs Gs B3AR->Gs activates Gi Gi B3AR->Gi activates Agonist Agonist Agonist->B3AR binds AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Beta-3 adrenoceptor signaling cascade.
Comparative Experimental Workflow

This diagram outlines the general workflow for comparing the antagonist properties of bupranolol and propranolol at the beta-3 adrenoceptor using radioligand binding and functional assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Cell_Culture CHO Cells expressing human β3-AR Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Incubation Incubate whole cells with agonist (e.g., Isoprenaline) & varying concentrations of Bupranolol or Propranolol Cell_Culture->Functional_Incubation Binding_Incubation Incubate membranes with ³H-CGP 12177 & varying concentrations of Bupranolol or Propranolol Membrane_Prep->Binding_Incubation Filtration Filtration & Washing Binding_Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation pKi_Calc Calculate pKi values Scintillation->pKi_Calc Comparison Compare pKi and pA2 values of Bupranolol and Propranolol pKi_Calc->Comparison Cell_Lysis Cell Lysis Functional_Incubation->Cell_Lysis cAMP_Measurement Measure cAMP levels (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Measurement pA2_Calc Calculate pA2 values cAMP_Measurement->pA2_Calc pA2_Calc->Comparison

Workflow for antagonist characterization.

Experimental Protocols

Radioligand Binding Assay for Beta-3 Adrenoceptor

This protocol is adapted from studies characterizing antagonist binding at human beta-adrenoceptors expressed in Chinese Hamster Ovary (CHO) cells.[1]

1. Cell Culture and Membrane Preparation:

  • CHO cells stably expressing the human β3-adrenoceptor are cultured in a suitable medium (e.g., Ham's F-12 with 10% fetal bovine serum and a selection antibiotic).

  • Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and harvested.

  • The cell pellet is homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4).

    • A fixed concentration of the radioligand, ³H-CGP 12177 (a non-selective beta-adrenoceptor antagonist).

    • Increasing concentrations of the competing non-labeled antagonist (bupranolol or propranolol).

    • Cell membrane preparation (typically 5-20 µg of protein per well).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

  • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis to fit a one-site competition model.

  • The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • The pKi is then calculated as the negative logarithm of the Ki.

Functional Assay: cAMP Accumulation

This protocol outlines a method to assess the functional antagonism of bupranolol and propranolol by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production in whole cells.

1. Cell Culture and Seeding:

  • CHO cells stably expressing the human β3-adrenoceptor are cultured as described above.

  • Cells are harvested and seeded into 96- or 384-well plates at a predetermined density and allowed to attach overnight.

2. Antagonist and Agonist Incubation:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

  • Cells are pre-incubated with increasing concentrations of the antagonist (bupranolol or propranolol) for a defined period (e.g., 15-30 minutes) at 37°C. This allows the antagonist to bind to the receptors.

  • A fixed concentration of a β3-AR agonist (e.g., isoprenaline or a selective β3 agonist like BRL 37344) is then added to the wells, and the cells are incubated for a further period (e.g., 10-20 minutes) to stimulate cAMP production.

3. Cell Lysis and cAMP Measurement:

  • The incubation is stopped by adding a lysis buffer, which also contains reagents to stabilize the cAMP.

  • The intracellular cAMP concentration is then measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or enzyme-linked immunosorbent assay (ELISA) technology.

4. Data Analysis:

  • The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted.

  • The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve.

  • The pA2 value is determined using a Schild plot analysis. The dose ratio (the ratio of the agonist concentration producing a half-maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration. The logarithm of (dose ratio - 1) is plotted against the negative logarithm of the antagonist concentration. The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

The experimental evidence clearly indicates that bupranolol is a more effective antagonist of the human beta-3 adrenoceptor than propranolol. Researchers investigating the physiological and pathological roles of the β3-AR should consider the distinct pharmacological profiles of these two agents. The superior β3-AR blocking activity of bupranolol makes it a more suitable tool for studies where antagonism of this receptor subtype is desired, while the lack of significant β3-AR affinity for propranolol makes it a better choice when selective blockade of β1 and β2 adrenoceptors is the primary goal. These findings have important implications for the design of future studies and the development of more selective therapeutic agents targeting the beta-adrenergic system.

References

A Comparative Analysis of Bupranolol and Atenolol on Cardiac Chronotropy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the beta-adrenergic antagonists bupranolol (B1668059) and atenolol (B1665814), with a specific focus on their effects on heart rate. The information presented is curated from available clinical and pharmacological data to assist researchers and professionals in drug development in understanding the nuanced differences between these two agents.

Introduction

Bupranolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors. In contrast, atenolol is a cardioselective beta-blocker with a higher affinity for β1 receptors, which are predominantly located in the heart.[1] This fundamental difference in receptor selectivity forms the basis for their distinct pharmacological profiles and clinical effects, particularly concerning heart rate (chronotropy).

Mechanism of Action and Signaling Pathways

Both bupranolol and atenolol exert their effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade disrupts the downstream signaling cascade that leads to an increase in heart rate.

Atenolol's Cardioselective (β1) Blockade: By selectively blocking β1 receptors in the sinoatrial (SA) node, atenolol effectively reduces the sympathetic tone to the heart, leading to a decrease in heart rate.

Bupranolol's Non-Selective (β1 and β2) Blockade: Bupranolol's action on β1 receptors mirrors that of atenolol in reducing heart rate. However, its additional blockade of β2 receptors, which are also present in the heart and vasculature, can lead to different systemic effects.

Below is a diagram illustrating the signaling pathways affected by these two beta-blockers.

Signaling Pathway of Beta-Adrenergic Receptor Antagonists on Heart Rate cluster_0 Sympathetic Nervous System cluster_1 Cardiac Myocyte cluster_2 Drug Intervention Catecholamines Catecholamines Beta1_Receptor β1 Receptor Catecholamines->Beta1_Receptor Beta2_Receptor β2 Receptor Catecholamines->Beta2_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein Beta2_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels phosphorylates Calcium_Influx ↑ Ca2+ Influx Calcium_Channels->Calcium_Influx Heart_Rate ↑ Heart Rate Calcium_Influx->Heart_Rate Atenolol Atenolol Atenolol->Beta1_Receptor blocks Bupranolol Bupranolol Bupranolol->Beta1_Receptor blocks Bupranolol->Beta2_Receptor blocks

Beta-Blocker Signaling Pathway on Heart Rate

Comparative Efficacy on Heart Rate: Experimental Data

Direct comparative clinical trial data for bupranolol and atenolol on heart rate is limited. However, studies comparing the cardioselective atenolol to the non-selective propranolol (B1214883) (which shares the non-selective profile of bupranolol) provide valuable insights. The following table summarizes data from a study comparing atenolol and propranolol in patients with angina pectoris.

ParameterPlaceboAtenolol (100 mg daily)Propranolol (160 mg slow release)
Mean Supine Heart Rate (bpm) 776263

Data from a crossover study in hypertensive patients. Propranolol is used as a proxy for the non-selective beta-blocker bupranolol.

In this study, both atenolol and slow-release propranolol demonstrated a significant reduction in resting heart rate compared to placebo.[2] The magnitude of heart rate reduction was comparable between the two active treatments.

Another study comparing atenolol with propranolol in patients with angina pectoris found that both drugs significantly reduced resting and exercise heart rate compared to placebo, with no significant difference between the two active treatments.[3][4]

Experimental Protocols

To provide a framework for future comparative studies, a typical experimental design is outlined below. This protocol is based on common methodologies observed in clinical trials evaluating beta-blockers.

Experimental Workflow for Comparing Beta-Blockers on Heart Rate Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Resting HR, Exercise HR) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (Bupranolol Treatment) Randomization->Group_A Group_B Group B (Atenolol Treatment) Randomization->Group_B Follow_Up_1 Follow-up Measurements (Resting HR, Exercise HR) Group_A->Follow_Up_1 Group_B->Follow_Up_1 Washout Washout Period Crossover Crossover Washout->Crossover Group_A_Crossover Group A (Atenolol Treatment) Crossover->Group_A_Crossover Group_B_Crossover Group B (Bupranolol Treatment) Crossover->Group_B_Crossover Follow_Up_2 Follow-up Measurements (Resting HR, Exercise HR) Group_A_Crossover->Follow_Up_2 Group_B_Crossover->Follow_Up_2 Follow_Up_1->Washout Data_Analysis Data Analysis (Statistical Comparison) Follow_Up_2->Data_Analysis

Typical Crossover Study Design

Key Methodological Considerations:

  • Study Design: A randomized, double-blind, crossover design is often employed to minimize bias and inter-subject variability.[5]

  • Participant Population: Clearly defined inclusion and exclusion criteria are crucial. For instance, studies may recruit healthy volunteers or patients with specific conditions like hypertension or angina.[6][7]

  • Dosage and Administration: The doses of bupranolol and atenolol should be clinically relevant and administered for a sufficient duration to achieve steady-state plasma concentrations. Dose-titration based on heart rate response can also be a component of the protocol.[8]

  • Heart Rate Measurement: Heart rate should be measured at rest and during a standardized exercise protocol (e.g., treadmill or cycle ergometer). Continuous Holter monitoring can provide a comprehensive assessment of heart rate over a 24-hour period.[3]

  • Washout Period: In a crossover study, an adequate washout period between treatments is essential to ensure that the effects of the first drug have completely dissipated before the second drug is administered.

  • Statistical Analysis: Appropriate statistical tests should be used to compare the effects of the two drugs on heart rate, considering the study design.

Discussion and Conclusion

Both bupranolol and atenolol are effective in reducing heart rate. The primary distinction lies in their receptor selectivity. Atenolol's cardioselectivity may offer a theoretical advantage in patients where β2 blockade is undesirable (e.g., patients with asthma). However, clinical data from studies comparing atenolol with the non-selective beta-blocker propranolol suggest that the impact on heart rate reduction at therapeutic doses is often comparable.[2][3]

The choice between a non-selective beta-blocker like bupranolol and a cardioselective one like atenolol for heart rate control will depend on the individual patient's clinical profile and comorbidities. Further head-to-head clinical trials specifically comparing bupranolol and atenolol are warranted to provide more definitive evidence on their relative effects on heart rate and overall cardiovascular outcomes. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations.

References

Validating the Antinociceptive Effect of S-bupranolol in Chronic Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antinociceptive efficacy of S-bupranolol in established chronic pain models. Data is presented to contrast its performance against standard analgesics, namely morphine and gabapentin (B195806). Detailed experimental protocols and the underlying signaling pathways are also described to provide a comprehensive overview for research and development purposes.

Comparative Efficacy of S-bupranolol

S-bupranolol, the S-enantiomer of the non-selective beta-blocker bupranolol, has demonstrated significant antinociceptive properties in preclinical models of chronic pain. It is reported to be superior to its counterpart, propranolol (B1214883), exhibiting a better safety profile with fewer side effects.[1][2] The primary mechanism of action is believed to be its unique profile as a full competitive antagonist at β(1)/β(2)/β(3)-adrenergic receptors with negligible intrinsic agonist activity, including a distinctive blockade of the β(3)-adrenergic receptor.[1]

Quantitative Analysis of Antinociceptive Effects

To provide a clear comparison, the following tables summarize the dose-dependent effects of S-bupranolol, morphine, and gabapentin on mechanical allodynia in two widely used rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model. Efficacy is measured as the paw withdrawal threshold (PWT) in grams, where a higher value indicates a greater antinociceptive effect.

Table 1: Antinociceptive Effect in the Chronic Constriction Injury (CCI) Model

CompoundDosePaw Withdrawal Threshold (PWT) (g) (Mean ± SEM)Percentage of Maximum Possible Effect (%MPE)
Vehicle (Control) -0.5 ± 0.10%
S-bupranolol 10 mg/kgData not availableData not available
30 mg/kgData not availableData not available
100 mg/kgData not availableData not available
Morphine 3 mg/kg~4.0~44%
10 mg/kg~8.0~88%
Gabapentin 50 mg/kgModerately attenuated allodyniaSpecific %MPE not available[3]
100 mg/kgSignificantly attenuated allodyniaSpecific %MPE not available[3]

Note: Specific quantitative dose-response data for S-bupranolol in the CCI model was not available in the searched literature. Data for morphine is estimated from graphical representations in published studies.[3][4] The %MPE is calculated relative to a pre-injury baseline PWT of approximately 15g.

Table 2: Antinociceptive Effect in the Spared Nerve Injury (SNI) Model

CompoundDosePaw Withdrawal Threshold (PWT) (g) (Mean ± SEM)Percentage of Maximum Possible Effect (%MPE)
Vehicle (Control) -~0.4 g0%
S-bupranolol 10 mg/kgData not availableData not available
30 mg/kgData not availableData not available
100 mg/kgData not availableData not available
Propranolol 10 mg/kgNo significant effect on chronic hypersensitivity[5]Not applicable
Morphine 6 mg/kgSignificantly attenuated mechanical hypersensitivity[5]Specific quantitative data not available
Gabapentin 100 mg/kg~1.85 g (reversal of allodynia)[6]~77% reversal towards normal threshold[6]

Note: Direct comparative dose-response data for S-bupranolol in the SNI model is not currently available in the public domain. The data for morphine and gabapentin are derived from existing literature.[5][6] A study on propranolol showed it did not abort acute mechanical allodynia but did block the development of chronic cutaneous hypersensitivity.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model induces neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia.

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the ipsilateral hind limb is observed.

  • Post-operative Care: The incision is closed in layers. Animals are monitored during recovery and housed individually with soft bedding.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. Testing is typically performed before surgery to establish a baseline and then at various time points post-surgery (e.g., days 3, 7, 14, 21, and 28) to assess the development and maintenance of neuropathic pain.[7][8]

Spared Nerve Injury (SNI)

The SNI model produces a robust and long-lasting mechanical allodynia.

  • Animal Preparation: Adult male C57BL/6 mice are anesthetized.

  • Surgical Procedure: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with 5-0 silk suture and sectioned distal to the ligation, removing a small piece of the distal nerve stump. The sural nerve is left intact.[2][9]

  • Post-operative Care: The muscle and skin are closed in layers. Animals are monitored and housed appropriately.

  • Behavioral Testing: Mechanical allodynia is assessed on the lateral side of the paw (the sural nerve territory) using von Frey filaments. Baseline measurements are taken before surgery, and post-operative testing is conducted at regular intervals to monitor the progression of allodynia.[2][9]

Signaling Pathways and Visualizations

The antinociceptive effect of S-bupranolol is mediated through the blockade of β-adrenergic receptors. The following diagrams illustrate the experimental workflow for inducing chronic pain and the proposed signaling pathway for β-adrenergic receptor-mediated nociception.

experimental_workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical Phase Animal_Housing Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Housing->Baseline_Testing Anesthesia Anesthesia Baseline_Testing->Anesthesia Surgery Chronic Pain Model Induction (CCI or SNI) Anesthesia->Surgery Post_Op_Care Post-Operative Recovery Drug_Administration Drug Administration (S-bupranolol, Morphine, Gabapentin, Vehicle) Post_Op_Care->Drug_Administration Post_Op_Behavioral_Testing Post-Operative Behavioral Testing (von Frey) Drug_Administration->Post_Op_Behavioral_Testing Data_Analysis Data Analysis Post_Op_Behavioral_Testing->Data_Analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Norepinephrine Beta_AR β-Adrenergic Receptor NE->Beta_AR Activates S_Bupranolol S-bupranolol S_Bupranolol->Beta_AR Blocks G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates Pain_Sensitization Increased Neuronal Excitability (Pain Sensitization) PKA->Pain_Sensitization Contributes to CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Pro-nociceptive mediators) CREB->Gene_Expression Promotes Gene_Expression->Pain_Sensitization

References

A Head-to-Head Comparison of Bupranolol and Pindolol: Unraveling Intrinsic Sympathomimetic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the intrinsic sympathomimetic activity (ISA) of the non-selective beta-blockers bupranolol (B1668059) and pindolol (B1678383). This analysis is supported by experimental data to delineate their partial agonist properties at β-adrenergic receptors.

The intrinsic sympathomimetic activity of a beta-blocker refers to its capacity to exert a low-level agonistic effect at the β-adrenergic receptor while simultaneously acting as an antagonist to endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This dual action can translate to distinct hemodynamic profiles compared to beta-blockers lacking ISA. While pindolol is a well-established beta-blocker with significant ISA, the partial agonist properties of bupranolol have been a subject of some debate, with conflicting reports in the literature. This guide aims to clarify these properties through the presentation of quantitative data and detailed experimental methodologies.

Quantitative Comparison of Intrinsic Activity

The intrinsic activity of bupranolol and pindolol has been quantified through various in vitro and in vivo experimental models. The following tables summarize key findings from the literature to facilitate a direct comparison.

ParameterBupranololPindololReference
Maximum cAMP Accumulation (Human Myocardium) 1.64 ± 0.25-fold increase over controlData not available in a directly comparable human myocardium study[1]
Chronotropic Effect (Pithed Rat Heart Rate) 44% of the maximal effect of isoproterenolNot directly compared in the same study[2]
Effect on Resting Heart Rate (Healthy Volunteers) Supine heart rate significantly greater than propranolol (B1214883) (a non-ISA beta-blocker)Supine heart rate significantly greater than propranolol[3][4]
Stimulant Effects (Isolated Guinea Pig Atria) Data not available10% of the maximum effect of isoprenaline[5]
Stimulant Effects (Isolated Kitten Atria & Guinea Pig Trachea) Data not available40-50% of the maximum effect of isoprenaline[5]

Note on Bupranolol's ISA: While some pharmacological databases may classify bupranolol as lacking intrinsic sympathomimetic activity, multiple experimental studies have provided evidence to the contrary, demonstrating its partial agonist effects.[1][2][3][4] This discrepancy should be considered when evaluating the pharmacological profile of bupranolol.

Experimental Protocols

The assessment of intrinsic sympathomimetic activity relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments used to characterize the partial agonist properties of bupranolol and pindolol.

Adenylyl Cyclase Activity Assay

This in vitro assay directly measures the functional consequence of β-adrenergic receptor activation, which is the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) by the enzyme adenylyl cyclase.

Objective: To quantify the ability of a test compound (bupranolol or pindolol) to stimulate adenylyl cyclase activity in a cell membrane preparation.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues (e.g., ventricular myocardium) or cultured cells expressing β-adrenergic receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1-2 mg/mL.

  • Assay Reaction:

    • In a reaction tube, combine the membrane preparation with an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation, and GTP.

    • Add varying concentrations of the test compound (bupranolol or pindolol), a full agonist (e.g., isoproterenol) as a positive control, or a buffer as a negative control.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

  • cAMP Quantification:

    • Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

    • Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Construct concentration-response curves for each compound.

    • Determine the maximal effect (Emax) and the concentration that produces 50% of the maximal effect (EC50).

    • Calculate the intrinsic activity of the test compound relative to the Emax of the full agonist.

In Vivo Hemodynamic Assessment in the Pithed Rat

The pithed rat model is a common in vivo preparation used to study the direct cardiovascular effects of drugs in the absence of reflex autonomic nervous system activity.

Objective: To evaluate the direct effect of bupranolol or pindolol on heart rate.

Methodology:

  • Animal Preparation:

    • Anesthetize a rat (e.g., with sodium pentobarbital).

    • Insert a steel rod through the brainstem and spinal cord to destroy the central nervous system (pithing), thus eliminating central autonomic control.

    • Artificially ventilate the animal.

    • Cannulate a carotid artery to monitor blood pressure and a jugular vein for drug administration.

    • Record heart rate from the arterial pressure waveform or via subcutaneous ECG electrodes.

  • Drug Administration:

    • Allow the animal's cardiovascular parameters to stabilize.

    • Administer cumulative intravenous doses of the test compound (bupranolol or pindolol) or a vehicle control.

    • A full agonist (e.g., isoproterenol) can be administered at the end of the experiment to determine the maximal possible response.

  • Data Collection and Analysis:

    • Continuously record heart rate and blood pressure throughout the experiment.

    • Plot the change in heart rate against the log of the administered dose to generate a dose-response curve.

    • Determine the maximal increase in heart rate produced by the test compound and express it as a percentage of the maximal response to the full agonist.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

G Signaling Pathway of a Beta-Blocker with ISA cluster_membrane Cell Membrane b_receptor β-Adrenergic Receptor g_protein Gs Protein b_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP beta_blocker_isa Beta-Blocker with ISA (e.g., Pindolol, Bupranolol) beta_blocker_isa->b_receptor Partial Agonist (Low-level stimulation) catecholamines Catecholamines (e.g., Epinephrine) catecholamines->b_receptor Full Agonist (Blocks binding) camp cAMP atp->camp Converts AC pka Protein Kinase A camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates substrates leading to

Caption: Signaling pathway of a beta-blocker with intrinsic sympathomimetic activity (ISA).

G Experimental Workflow for Assessing ISA start Start: Hypothesis (Compound has ISA) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo adenylyl_cyclase Adenylyl Cyclase Assay (Measure cAMP production) in_vitro->adenylyl_cyclase receptor_binding Receptor Binding Assay (Determine affinity and competition) in_vitro->receptor_binding hemodynamic Hemodynamic Studies (e.g., Pithed Rat - Measure Heart Rate) in_vivo->hemodynamic clinical Clinical Studies (Measure Resting Heart Rate, etc.) in_vivo->clinical data_analysis Data Analysis (Dose-response curves, Emax, EC50) adenylyl_cyclase->data_analysis receptor_binding->data_analysis hemodynamic->data_analysis clinical->data_analysis conclusion Conclusion: Quantify Intrinsic Activity data_analysis->conclusion

Caption: General experimental workflow for the investigation of intrinsic sympathomimetic activity.

Conclusion

The available evidence indicates that both bupranolol and pindolol possess intrinsic sympathomimetic activity, acting as partial agonists at β-adrenergic receptors. While pindolol's ISA is a well-characterized and defining feature, bupranolol also exhibits demonstrable partial agonist effects, despite some conflicting classifications. The degree of ISA can have significant clinical implications, influencing the hemodynamic profile and potential side effects of these beta-blockers. For researchers and drug development professionals, a thorough understanding of the nuances of ISA, supported by robust experimental data, is crucial for the rational design and application of novel cardiovascular therapies. The experimental protocols and data presented in this guide provide a foundational resource for the continued investigation and comparison of these and other beta-adrenergic ligands.

References

A Comparative Analysis of Bupranolol Enantiomers in Glaucoma Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy and Receptor Binding Profile

Beta-blockers reduce IOP by decreasing the production of aqueous humor in the ciliary body of the eye.[1][2] This action is mediated through the blockade of β-adrenergic receptors.[1][2] The two enantiomers of bupranolol (B1668059), (S)-bupranolol and (R)-bupranolol, exhibit stereoselectivity in their binding to these receptors. It is a well-established principle in pharmacology that enantiomers of chiral drugs can have different affinities for their biological targets, leading to variations in their therapeutic effects and side-effect profiles.

While direct, head-to-head studies on the IOP-lowering effects of (S)- and (R)-bupranolol are lacking, research on other beta-blockers like bunolol (B1668053) provides strong evidence for the superior efficacy of the (S)-enantiomer. Levobunolol, the (S)-enantiomer of bunolol, is a potent ocular hypotensive agent, whereas the (R)-enantiomer, dextrobunolol, is significantly less active.[3][4][5] This principle of the levorotatory isomer being the more active beta-blocker is a consistent finding across this class of drugs.

A study on the antinociceptive effects of bupranolol enantiomers also provides valuable insight into their receptor interactions. This research demonstrated that (S)-bupranolol is a potent antagonist at β1, β2, and β3-adrenergic receptors.[6] Although this study did not measure IOP, the strong beta-blockade activity of the (S)-enantiomer supports the hypothesis that it is the primary contributor to the IOP-lowering effect of racemic bupranolol.

Table 1: Comparison of Bupranolol Enantiomer Characteristics (Inferred and Reported)

Feature(S)-Bupranolol (Levobunolol as a surrogate)(R)-Bupranolol (Dextrobunolol as a surrogate)
IOP Reduction Expected to be significantly more potent in lowering IOP. Levobunolol demonstrates a mean IOP decrease of approximately 7 mmHg.[5]Expected to have minimal to no significant IOP-lowering effect.
β-Adrenergic Receptor Binding Affinity High affinity, acting as a potent antagonist.[6]Lower affinity compared to the (S)-enantiomer.
Systemic Side Effects Potential for systemic side effects associated with beta-blockade (e.g., bradycardia, bronchoconstriction).[7]Reduced potential for systemic beta-blockade related side effects.

Experimental Protocols

To definitively compare the efficacy of bupranolol enantiomers, a well-controlled preclinical study in a glaucoma animal model is necessary. The following outlines a standard experimental protocol.

Induction of Experimental Glaucoma in Rabbits

A common and effective method for inducing ocular hypertension in rabbits is the subconjunctival injection of betamethasone (B1666872).[8]

  • Animals: Adult New Zealand albino rabbits of either sex, weighing 2-3 kg, are used. Animals are housed in individual cages with a 12-hour light/dark cycle and provided with standard food and water ad libitum.

  • Induction: After baseline IOP measurements are recorded for several days, glaucoma is induced in one eye of each rabbit by a single subconjunctival injection of 40 mg/mL betamethasone suspension. The contralateral eye can serve as a control.

  • Monitoring: IOP is monitored daily using a calibrated tonometer (e.g., Tono-Pen, iCare TONOVET) until a stable, elevated IOP (typically >25 mmHg) is achieved, which usually occurs within 2-3 weeks.

Topical Drug Administration and IOP Measurement
  • Drug Formulation: (S)-bupranolol and (R)-bupranolol are formulated as 0.5% ophthalmic solutions in a sterile, isotonic vehicle. A vehicle-only solution serves as the placebo control.

  • Dosing: A single drop (approximately 50 µL) of the respective test solution is administered topically to the glaucomatous eye of each rabbit in the assigned treatment group.

  • IOP Measurement: IOP is measured at baseline (before drug administration) and at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours). To minimize stress-induced IOP fluctuations, animals should be handled gently and acclimatized to the measurement procedure.

Signaling Pathways and Experimental Workflow

The mechanism of action of beta-blockers in reducing aqueous humor production involves the blockade of the β-adrenergic signaling cascade in the ciliary epithelium. The experimental workflow for comparing the enantiomers follows a logical progression from glaucoma induction to data analysis.

G cluster_0 β-Adrenergic Receptor Signaling in Aqueous Humor Production Norepinephrine Norepinephrine/ Epinephrine BetaReceptor β-Adrenergic Receptor (β1 and β2) Norepinephrine->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Phosphorylation of Ion Channels & Transporters PKA->IonChannels Phosphorylates AqHumor Increased Aqueous Humor Production IonChannels->AqHumor Bupranolol (S)-Bupranolol (Antagonist) Bupranolol->BetaReceptor Blocks G cluster_workflow Experimental Workflow for Comparing Bupranolol Enantiomers AnimalSelection Select Healthy New Zealand Albino Rabbits BaselineIOP Measure Baseline IOP (Several Days) AnimalSelection->BaselineIOP GlaucomaInduction Induce Ocular Hypertension (e.g., Betamethasone Injection) BaselineIOP->GlaucomaInduction StableIOP Confirm Stable Elevated IOP GlaucomaInduction->StableIOP Randomization Randomize Rabbits into Treatment Groups ((S)-Bupranolol, (R)-Bupranolol, Vehicle) StableIOP->Randomization DrugAdmin Topical Administration of a Single Dose Randomization->DrugAdmin IOPMonitoring Monitor IOP at Predetermined Time Intervals Post-Dose DrugAdmin->IOPMonitoring DataAnalysis Analyze and Compare IOP Reduction Between Groups IOPMonitoring->DataAnalysis

References

Replicating Published Findings on Bupranolol's Membrane Stabilizing Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the membrane-stabilizing effects of bupranolol (B1668059) and other beta-adrenergic receptor blockers. The information presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings.

Introduction to Membrane Stabilizing Activity

Membrane stabilizing activity (MSA) refers to the ability of a compound to protect cell membranes from damage and lysis. This property is often associated with local anesthetics and some cardiovascular drugs, including certain beta-blockers. The mechanism of MSA is thought to involve the drug's interaction with the cell membrane, leading to a decrease in membrane fluidity and permeability to ions. In the context of beta-blockers, MSA is a property independent of their beta-adrenergic receptor antagonism and is often attributed to their ability to block sodium channels[1]. The erythrocyte (red blood cell) hemolysis assay is a widely used in vitro method to assess the membrane-stabilizing potential of a compound.

Comparative Analysis of Beta-Blocker Membrane Stabilizing Activity

Published literature indicates that not all beta-blockers possess membrane-stabilizing properties. This activity is a characteristic of specific agents within this class. Bupranolol is recognized for its potent membrane-stabilizing effects, a feature it shares with the well-studied beta-blocker, propranolol.

Data Summary:

CompoundClassMembrane Stabilizing Activity (MSA)Supporting Evidence
Bupranolol Non-selective β-blockerStrong Described in literature as having strong membrane stabilizing activity, similar in potency to propranolol.
Propranolol Non-selective β-blockerStrong Widely documented to possess significant membrane stabilizing and local anesthetic effects, often used as a positive control in hemolysis assays.
Acebutolol Cardioselective β-blockerPresent Reported to have membrane-stabilizing properties.
Atenolol Cardioselective β-blockerAbsent Consistently reported to lack membrane-stabilizing activity.
Betaxolol Cardioselective β-blockerMinimal Stated to have minimal membrane stabilizing activity.

Note: This table is a qualitative summary based on available literature. For precise quantitative comparisons, it is recommended to perform a direct comparative study using the experimental protocols outlined below.

Experimental Protocols

The following are detailed methodologies for the two common types of erythrocyte hemolysis assays used to evaluate membrane-stabilizing activity.

Hypotonicity-Induced Hemolysis Assay

This assay assesses the ability of a compound to protect red blood cells from lysis when exposed to a hypotonic environment.

Materials:

  • Fresh whole human blood (with anticoagulant)

  • Phosphate buffered saline (PBS), pH 7.4

  • Hypotonic solution (e.g., 0.36% NaCl in PBS)

  • Test compounds (Bupranolol and alternatives)

  • Reference standard (e.g., Propranolol)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Centrifuge fresh whole blood at 3000 rpm for 10 minutes.

    • Discard the supernatant (plasma) and wash the pelleted RBCs three times with isotonic PBS.

    • Resuspend the washed RBCs in isotonic PBS to a final concentration of 10% (v/v).

  • Assay Mixture Preparation:

    • Prepare different concentrations of the test compounds and the reference standard in isotonic PBS.

    • In separate centrifuge tubes, mix 1.0 mL of the RBC suspension with 1.0 mL of the various concentrations of the test compounds or reference standard.

    • For the control, mix 1.0 mL of the RBC suspension with 1.0 mL of isotonic PBS.

  • Incubation:

    • Incubate all tubes at 37°C for 30 minutes.

  • Induction of Hemolysis:

    • Add 2.0 mL of hypotonic solution to each tube to induce hemolysis.

    • Incubate again at 37°C for 30 minutes.

  • Measurement:

    • Centrifuge the tubes at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation of Percent Inhibition:

    • The percentage of hemolysis inhibition is calculated using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100 where Abs_control is the absorbance of the control sample and Abs_sample is the absorbance of the sample with the test compound.

Heat-Induced Hemolysis Assay

This assay evaluates the ability of a compound to protect RBCs from lysis induced by heat stress.

Materials:

  • Same as for the hypotonicity-induced hemolysis assay.

Procedure:

  • Preparation of RBC Suspension:

    • Follow the same procedure as in the hypotonicity-induced assay.

  • Assay Mixture Preparation:

    • Prepare different concentrations of the test compounds and the reference standard in isotonic PBS.

    • In separate centrifuge tubes, mix 1.0 mL of the RBC suspension with 1.0 mL of the various concentrations of the test compounds or reference standard.

    • For the control, mix 1.0 mL of the RBC suspension with 1.0 mL of isotonic PBS.

  • Induction of Hemolysis by Heat:

    • Incubate all tubes in a water bath at 56°C for 30 minutes.

  • Measurement:

    • After incubation, cool the tubes under running tap water.

    • Centrifuge the tubes at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant at 560 nm.

  • Calculation of Percent Inhibition:

    • Calculate the percentage of hemolysis inhibition using the same formula as in the hypotonicity-induced assay.

Visualizations

Experimental Workflow for Erythrocyte Hemolysis Assay

G cluster_prep RBC Preparation cluster_assay Assay Procedure Blood Fresh Whole Blood Centrifuge1 Centrifuge (3000 rpm, 10 min) Blood->Centrifuge1 Wash Wash RBCs 3x with Isotonic PBS Centrifuge1->Wash RBC_Suspension Prepare 10% RBC Suspension Wash->RBC_Suspension Mix Mix RBC Suspension with Test Compound/Control Incubate1 Incubate (37°C, 30 min) Mix->Incubate1 Induce_Hemolysis Induce Hemolysis (Hypotonic Solution or Heat) Incubate1->Induce_Hemolysis Incubate2 Incubate Induce_Hemolysis->Incubate2 Centrifuge2 Centrifuge Incubate2->Centrifuge2 Measure Measure Absorbance of Supernatant Centrifuge2->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the in vitro erythrocyte hemolysis assay.

Proposed Mechanism of Membrane Stabilization by Beta-Blockers

G cluster_membrane Cell Membrane cluster_action Drug Action cluster_effect Resulting Effect Membrane Phospholipid Bilayer NaChannel Voltage-Gated Sodium Channel Bupranolol Bupranolol / Propranolol Interaction Incorporation into Membrane Bilayer Bupranolol->Interaction Blockade Blockade of Sodium Channel Bupranolol->Blockade Interaction->Membrane DecreasedFluidity Decreased Membrane Fluidity Interaction->DecreasedFluidity Blockade->NaChannel DecreasedPermeability Decreased Ion Permeability Blockade->DecreasedPermeability Stabilization Membrane Stabilization (Reduced Hemolysis) DecreasedFluidity->Stabilization DecreasedPermeability->Stabilization

Caption: Proposed mechanism of membrane stabilization by beta-blockers.

References

Bupranolol vs. Metoprolol: A Comparative Analysis of Beta-1 Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of bupranolol (B1668059) and metoprolol (B1676517), two beta-adrenergic receptor antagonists, with a specific focus on their selectivity for the beta-1 (β1) adrenergic receptor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the pharmacological properties of these two compounds.

Executive Summary

Metoprolol is a well-established β1-selective antagonist, demonstrating a significantly higher affinity for β1 over beta-2 (β2) adrenergic receptors. In contrast, bupranolol is classified as a non-selective beta-blocker, exhibiting comparable high affinity for both β1 and β2 receptors. This difference in selectivity has important implications for their therapeutic applications and side-effect profiles. This guide presents quantitative binding affinity data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to facilitate a thorough understanding of their comparative pharmacology.

Quantitative Comparison of Binding Affinities

The selectivity of bupranolol and metoprolol for β1 and β2 adrenergic receptors has been determined through radioligand binding assays. The binding affinities are expressed as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptorSpecies (Tissue)pKi / pA2 ValueReference
(-)-Bupranolol β1Ferret (Ventricular Myocardium)8.8[1]
β2Guinea-pig (Trachea)8.7
Metoprolol β1Ferret (Ventricular Myocardium)7.1[1]
β2Guinea-pig (Soleus Muscle)5.49[2]

Selectivity Ratio:

The β1-selectivity of a compound is determined by comparing its affinity for β1 receptors to its affinity for β2 receptors. A higher selectivity ratio indicates a greater preference for the β1 receptor.

Compoundβ1/β2 Selectivity Ratio
(-)-Bupranolol ~1.26
Metoprolol ~40.7

Note: The selectivity ratio is calculated from the antilog of the difference between the pKi/pA2 values.

As the data indicates, metoprolol is approximately 40-fold more selective for the β1-adrenergic receptor than for the β2-adrenergic receptor. Bupranolol, with a selectivity ratio close to 1, is considered a non-selective beta-blocker.[3]

Experimental Protocols

The determination of the binding affinities of bupranolol and metoprolol for β1 and β2 adrenergic receptors is primarily achieved through competitive radioligand binding assays.

Radioligand Competition Binding Assay

This technique measures the ability of an unlabeled drug (the competitor, e.g., bupranolol or metoprolol) to displace a radiolabeled ligand that is specifically bound to the receptor.

1. Membrane Preparation:

  • Tissues rich in the target receptors (e.g., ferret ventricular myocardium for β1, guinea-pig trachea or soleus muscle for β2) are homogenized in an ice-cold buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A constant concentration of a suitable radioligand (e.g., (-)-[¹²⁵I]-cyanopindolol) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor drug (bupranolol or metoprolol) are added to the incubation mixture.

  • The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 37°C).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Detection and Data Analysis:

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Resuspend Membrane Pellet Centrifuge2->Pellet Incubation Incubation with Radioligand & Competitor Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Radioactivity Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Figure 1. Workflow for a competitive radioligand binding assay.

Signaling Pathways

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating cardiac function. Upon activation by an agonist, it initiates a downstream signaling cascade. Beta-blockers like bupranolol and metoprolol act as antagonists, preventing the initiation of this cascade.

Beta-1 Adrenergic Receptor Signaling Pathway
  • Agonist Binding: An agonist (e.g., norepinephrine) binds to the β1-adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate and contractility.

Bupranolol and metoprolol, by competitively inhibiting the binding of agonists to the β1-receptor, block this signaling pathway, thereby reducing heart rate and myocardial contractility.

Beta1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor β1-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Physiological_Response Increased Heart Rate & Contractility Targets->Physiological_Response Leads to Blocker Bupranolol or Metoprolol Blocker->Receptor Blocks

Figure 2. Beta-1 adrenergic receptor signaling pathway.

Conclusion

The experimental data clearly demonstrate that metoprolol is a β1-selective antagonist, whereas bupranolol is a non-selective beta-blocker. This fundamental difference in receptor selectivity is a critical determinant of their respective clinical profiles. The choice between a selective and a non-selective beta-blocker is a key consideration in clinical practice, particularly in patients with comorbid conditions such as asthma or peripheral vascular disease, where the blockade of β2 receptors can lead to adverse effects. This guide provides the foundational data and methodologies for researchers to further explore the nuances of beta-adrenergic receptor pharmacology.

References

A Comparative Guide to the Thermal Analysis of Bupranolol Enantiomers using Differential Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of bupranolol (B1668059) enantiomers and their racemic mixture, with a focus on differential thermal analysis (DTA) and differential scanning calorimetry (DSC). The distinct thermal behaviors of chiral molecules, particularly their enantiomers and racemates, offer a powerful analytical tool for their characterization, purity assessment, and formulation development.

Introduction to Bupranolol and Chiral Thermal Analysis

Bupranolol is a non-selective beta-adrenergic receptor antagonist. Like many pharmaceuticals, it possesses a chiral center, leading to the existence of two enantiomers: (S)-bupranolol and (R)-bupranolol. While these enantiomers have identical chemical connectivity, their three-dimensional arrangement is non-superimposable, akin to a left and right hand. This stereoisomerism can lead to significant differences in their pharmacological activity. Consequently, the ability to distinguish and characterize each enantiomer and the racemic mixture is of paramount importance in drug development and quality control.

Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) are thermoanalytical techniques that measure the difference in temperature and heat flow, respectively, between a sample and a reference material as a function of temperature. These methods are highly sensitive to the physical and chemical changes that occur in a substance upon heating, such as melting, crystallization, and solid-state transitions. For chiral compounds, the distinct packing arrangements of the pure enantiomers versus the racemic mixture often result in different melting points and enthalpies of fusion, which can be readily detected by DTA or DSC.

Comparative Thermal Properties of Bupranolol Hydrochloride Enantiomers

The thermal characteristics of the hydrochloride salts of (+)-bupranolol, (-)-bupranolol, and the racemic (±)-bupranolol have been investigated, revealing significant differences in their melting points. This disparity forms the basis for their differentiation using thermal analysis.

Quantitative Data Summary
Thermal Property(+)-Bupranolol HCl(-)-Bupranolol HCl(±)-Bupranolol HCl (Racemate)Reference Compound: (±)-Propranolol HCl
Melting Point (°C) 150.5[1]150.5[1]224.0[1]163-164[2]
Enthalpy of Fusion (ΔHfus) (kJ/mol) Not AvailableNot AvailableNot Available36.6[3]

Note: The significant difference of 73.5°C between the melting points of the individual bupranolol enantiomers and the racemic mixture is a key indicator of the formation of a stable racemic compound.[1] This distinct thermal behavior allows for the use of DSC to determine the optical purity of bupranolol samples, with the ability to detect as little as 0.001% of the (-)-enantiomer in a sample of the (+)-enantiomer.[1]

Experimental Protocols

A detailed methodology for the differential scanning calorimetry (DSC) analysis of bupranolol enantiomers is provided below. This protocol is based on established practices for the thermal analysis of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC) Protocol for this compound

Objective: To determine and compare the melting points and enthalpies of fusion of (+)-bupranolol HCl, (-)-bupranolol HCl, and (±)-bupranolol HCl.

Instrumentation: A calibrated differential scanning calorimeter (DSC) equipped with a cooling system.

Materials:

  • Samples of (+)-bupranolol HCl, (-)-bupranolol HCl, and (±)-bupranolol HCl (racemate).

  • Aluminum DSC pans and lids.

  • An inert reference material (e.g., an empty, hermetically sealed aluminum pan).

  • High-purity nitrogen gas for purging.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare a reference pan by hermetically sealing an empty aluminum pan.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate of 10°C/min over a temperature range that encompasses the melting points of all samples (e.g., from 25°C to 250°C).

  • Data Analysis:

    • Record the heat flow as a function of temperature to obtain the DSC thermogram.

    • From the thermogram, determine the onset temperature and the peak temperature of the melting endotherm for each sample. The peak temperature is typically reported as the melting point.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Visualizations

Experimental Workflow for DSC Analysis

The following diagram illustrates the key steps in the differential scanning calorimetry analysis of bupranolol enantiomers.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing cluster_output Output weigh Weigh 2-5 mg of Bupranolol HCl Sample seal Hermetically Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans into DSC seal->load purge Purge with Nitrogen load->purge heat Heat at 10°C/min purge->heat record Record DSC Thermogram heat->record analyze Determine Melting Point and Enthalpy of Fusion record->analyze compare Compare Thermal Properties of Enantiomers and Racemate analyze->compare

Caption: Workflow for DSC analysis of bupranolol enantiomers.

Beta-Adrenergic Receptor Signaling Pathway

Bupranolol acts as an antagonist at beta-adrenergic receptors. The diagram below illustrates the general signaling pathway initiated by the activation of a beta-adrenergic receptor by an agonist, which is blocked by bupranolol.

Beta_Adrenergic_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response cluster_antagonist Antagonist Action agonist Agonist (e.g., Epinephrine) receptor Beta-Adrenergic Receptor agonist->receptor Binds g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., Increased Heart Rate) pka->response Phosphorylates Target Proteins bupranolol Bupranolol bupranolol->receptor Blocks Binding

Caption: Beta-adrenergic receptor signaling pathway and the action of bupranolol.

Conclusion

Differential thermal analysis provides a robust and sensitive method for the characterization and comparison of bupranolol enantiomers and their racemic mixture. The significant difference in the melting point between the pure enantiomers and the racemate highlights the distinct solid-state properties of these chiral forms. This thermal data is invaluable for quality control, ensuring the desired stereoisomeric form is present in a drug product, and for formulation studies, where understanding the solid-state behavior is critical for stability and bioavailability. The experimental protocol and visualizations provided in this guide offer a framework for researchers and drug development professionals to effectively utilize thermal analysis in the study of chiral pharmaceuticals like bupranolol.

References

A Comparative Analysis of Bupranolol's Potency Against Other Non-Selective Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in potency and receptor affinity among non-selective beta-blockers is critical for designing targeted therapeutics. This guide provides an objective comparison of bupranolol's performance against other established non-selective beta-blockers, namely propranolol, nadolol, timolol, and pindolol. The comparison is supported by experimental data on receptor binding affinities and detailed protocols for key experimental assays.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a drug to its target receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity. The pKi is the negative logarithm of the Ki, meaning a higher pKi value corresponds to a higher affinity. The following table summarizes the binding affinities of bupranolol (B1668059) and other non-selective beta-blockers for β1 and β2 adrenergic receptors.

Drugβ1-Adrenergic Receptorβ2-Adrenergic Receptor
pKi Ki (nM)
Bupranolol 8.81.58
Propranolol 8.91.26
Nadolol 8.35.01
Timolol 8.81.58
Pindolol 8.91.26

Note: Data is compiled from multiple sources. N/A indicates that comparable data was not available from the reviewed sources.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of beta-blocker potency.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cell Culture: Culture cells stably expressing the human β1 or β2-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Harvesting and Lysis: Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh assay buffer, resuspend, and store at -80°C until use. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: A suitable radioligand, such as [3H]-dihydroalprenolol (a non-selective antagonist) or [125I]-iodocyanopindolol.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (typically 10-50 µg of protein).

    • Increasing concentrations of the unlabeled beta-blocker (e.g., bupranolol).

    • A fixed concentration of the radioligand.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

3. Data Analysis:

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation of Specific Binding: Subtract the non-specific binding from the total binding.

  • IC50 Determination: Plot the specific binding as a a function of the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Ki Calculation: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

1. Cell Culture and Plating:

  • Culture cells expressing the desired beta-adrenergic receptor subtype.

  • Plate the cells in a 96-well plate and grow to a confluent monolayer.

2. Assay Procedure:

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate them with various concentrations of the beta-blocker (e.g., bupranolol) for a specific time (e.g., 15-30 minutes). Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Add a fixed concentration of a beta-agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a defined period (e.g., 10-30 minutes).

  • Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.

3. cAMP Quantification:

  • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

4. Data Analysis:

  • IC50 Determination: Plot the cAMP concentration as a function of the logarithm of the beta-blocker concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production).

  • Potency Comparison: Compare the IC50 values of the different beta-blockers to determine their relative potencies.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture Harvest Harvest & Lyse Cells CellCulture->Harvest Centrifuge1 Low-Speed Centrifugation Harvest->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Membranes Centrifuge2->Wash AssaySetup Assay Setup in 96-well plate Wash->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calc Calculate Specific Binding Counting->Calc IC50 Determine IC50 Calc->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a radioligand competition binding assay.

Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor GProtein G-protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Activates Blocker Non-selective Beta-Blocker (e.g., Bupranolol) Blocker->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates targets leading to

Caption: Signaling pathway of a non-selective beta-blocker.

Safety Operating Guide

Navigating the Safe Disposal of Bupranolol Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of bupranolol (B1668059) hydrochloride, ensuring compliance with regulatory standards and minimizing environmental impact.

Chemical and Physical Properties

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal.

PropertyValueSource
Molecular FormulaC14H23Cl2NO2[1]
Molecular Weight308.2 g/mol [1]
IUPAC Name1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride[1]
AppearanceWhite to off-white crystalline solid/powder[2]

Disposal Protocol: A Step-by-Step Approach

The disposal of bupranolol hydrochloride, as with any pharmaceutical waste, is governed by stringent regulations to protect public health and the environment.[3][4] Improper disposal can lead to contamination of water supplies and soil.[3] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Waste Identification and Classification

First, determine if the this compound waste is classified as hazardous. While this compound is not specifically listed as a P- or U-listed hazardous waste under RCRA, it is crucial to evaluate if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). If the waste is mixed with a listed hazardous waste, it must be managed as such.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is paramount.

  • Containers : Use approved, leak-proof, and clearly labeled containers for this compound waste.

  • Labeling : The label should clearly state "Hazardous Waste" (if applicable), the full chemical name (this compound), and any associated hazards.

  • Color-Coding : While not federally mandated for this specific compound, using a designated color, such as blue or white for non-RCRA pharmaceutical waste, can improve safety and streamline disposal processes within an institution.

Step 3: On-Site Handling and Storage
  • Personal Protective Equipment (PPE) : When handling this compound, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

Step 4: Disposal Method Selection

The primary and recommended method for the disposal of pharmaceutical waste, including this compound, is incineration by a licensed hazardous waste disposal facility.[1][4] This method ensures the complete destruction of the active pharmaceutical ingredient.

Prohibited Disposal Methods:

  • Sewer Disposal : Do not flush this compound down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4][5] Low levels of pharmaceuticals have been detected in surface waters, which can adversely affect aquatic life.[5]

  • Regular Trash : Do not dispose of this compound in the regular trash. Unused or expired pharmaceuticals in household trash can be a risk to public health and the environment.[3]

Step 5: Documentation and Manifesting

For hazardous waste, a hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal. This is a legal requirement under RCRA.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Bupranolol_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Assessment cluster_2 Step 2 & 3: Segregation & Storage cluster_3 Step 4: Disposal Path cluster_4 Step 5: Documentation start Generate Bupranolol Hydrochloride Waste assess Is the waste mixed with a listed hazardous waste or does it exhibit hazardous characteristics? start->assess hazardous_container Segregate and store in a 'Hazardous Waste' container. assess->hazardous_container Yes non_hazardous_container Segregate and store in a 'Non-Hazardous Pharmaceutical Waste' container. assess->non_hazardous_container No disposal_facility Arrange for pickup by a licensed hazardous waste disposal facility for incineration. hazardous_container->disposal_facility non_hazardous_container->disposal_facility manifest Complete Hazardous Waste Manifest. disposal_facility->manifest no_manifest Follow institutional documentation procedures for non-hazardous waste. disposal_facility->no_manifest

This compound Disposal Workflow

Environmental Considerations and Safety

In case of a spill:

  • Avoid generating dust.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material and place it in a designated waste container.

  • For larger spills, follow your institution's emergency procedures.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Bupranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Bupranolol (B1668059) hydrochloride are paramount to ensure personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Bupranolol hydrochloride is a non-selective beta-blocker that requires careful handling due to its pharmacological activity and potential for irritation.[1][2][3][4] As a powdered pharmaceutical compound, it poses a risk of inhalation and dermal exposure.

Hazard Summary:

Hazard TypeDescriptionGHS Classification
Acute Oral Toxicity Harmful if swallowed.Category 4
Skin Irritation May cause skin irritation.Not formally classified, but a known risk for similar compounds.
Eye Irritation May cause serious eye irritation.Not formally classified, but a known risk for similar compounds.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.Not formally classified, but a known risk for powdered substances.

Recommended Personal Protective Equipment (PPE):

A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed.[5]

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Fit-tested N95 or higher respirator- Goggles- Double-layered chemotherapy-grade nitrile gloves- Disposable gown with closed cuffs- Shoe coversHigh risk of aerosolization and inhalation of potent powder. Full respiratory and dermal protection is crucial.
Solution Preparation - Safety glasses with side shields (goggles if splash risk is high)- Double-layered nitrile gloves- Laboratory coatReduced risk of inhalation, but dermal and eye protection remain essential.
In Vitro/In Vivo Dosing - Safety glasses- Nitrile gloves- Laboratory coatTo prevent incidental contact with the compound in solution.

Operational Plan: A Representative Experimental Protocol

Objective: To prepare a 10 mM stock solution and a 100 µM working solution of this compound for a cell-based assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Appropriate PPE (see table above)

  • Analytical balance in a chemical fume hood or ventilated balance enclosure

  • Sterile conical tubes (15 mL and 50 mL)

  • Micropipettes and sterile tips

Procedure:

  • Preparation:

    • Don all required PPE for handling powdered compounds.

    • Perform all weighing and initial dissolution steps within a certified chemical fume hood or a ventilated balance safety enclosure.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution (Molecular Weight: 308.24 g/mol ), this would be 3.08 mg.

  • Preparing the Stock Solution (10 mM):

    • Transfer the weighed this compound to a 15 mL conical tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. This is your 10 mM stock solution.

  • Preparing the Working Solution (100 µM):

    • In a 50 mL conical tube, add 9.9 mL of sterile PBS or cell culture medium.

    • Add 100 µL of the 10 mM this compound stock solution to the 50 mL tube.

    • Gently mix the solution. This is your 100 µM working solution.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term stability.

    • Working solutions should ideally be prepared fresh for each experiment.

Experimental Workflow Diagram

Bupranolol_Workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Bupranolol HCl Powder prep_workspace->weigh dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve dilute Dilute Stock Solution in PBS/Medium to 100 µM dissolve->dilute experiment Perform In Vitro/In Vivo Assay dilute->experiment collect_solid Collect Contaminated Solids experiment->collect_solid collect_liquid Collect Contaminated Liquids experiment->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[6][7] Do not dispose of this compound down the drain or in regular trash.

Waste Segregation and Disposal Procedure:

Waste TypeCollection ProcedureDisposal Method
Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips, empty vials)- Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.- Keep the container sealed when not in use.Incineration by a licensed hazardous waste disposal service.
Liquid Waste (e.g., unused stock and working solutions, contaminated media)- Collect in a dedicated, clearly labeled, sealed, and compatible hazardous waste container.- Do not mix with other solvent waste streams unless compatibility is confirmed.Incineration by a licensed hazardous waste disposal service.
Sharps (e.g., contaminated needles, serological pipettes)- Dispose of immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.Incineration by a licensed hazardous waste disposal service.

Decontamination:

  • All non-disposable equipment (e.g., glassware, spatulas) should be thoroughly decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol) to remove the compound, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Work surfaces in the fume hood should be wiped down with an appropriate cleaning agent after each use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupranolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bupranolol hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。